molecular formula C11H20BrNO2 B592211 tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate CAS No. 958026-66-9

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Cat. No.: B592211
CAS No.: 958026-66-9
M. Wt: 278.19
InChI Key: SEFXLCQXQDYFPR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20BrNO2 and its molecular weight is 278.19. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFXLCQXQDYFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958026-66-9
Record name tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
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Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a crucial building block for medicinal chemistry and drug discovery. We will explore its chemical identity, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers and drug development professionals.

Core Compound Identity and Properties

This compound is a Boc-protected pyrrolidine derivative functionalized with a reactive bromoethyl side chain. This structure is strategically designed for synthetic utility, combining the stability of the Boc protecting group with the electrophilic nature of the primary alkyl bromide, making it an ideal intermediate for introducing the 3-substituted pyrrolidine motif into larger, more complex molecules.[1]

Compound Details:

PropertyValueSource(s)
CAS Number 958026-66-9[2][3][4][5]
Molecular Formula C₁₁H₂₀BrNO₂[6][7]
Molecular Weight 278.19 g/mol [5]
Appearance Liquid[5]
Boiling Point 316.4 ± 15.0 °C at 760 mmHg[5]
Synonyms 1-Boc-3-(2-bromoethyl)pyrrolidine, tert-butyl 3-(2-bromoethyl)-1-pyrrolidinecarboxylate[4][5]

Strategic Synthesis Pathway

The most common and logical laboratory-scale synthesis of this compound involves the bromination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.[2] This two-step approach, starting from a commercially available or readily synthesized alcohol, is a cornerstone of process development.

Workflow for Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Final Product Precursor tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Bromination Bromination Reaction (e.g., PBr₃ or CBr₄/PPh₃) Precursor->Bromination Reactant Workup Aqueous Workup & Extraction Bromination->Workup Crude Product Purification Silica Gel Chromatography Workup->Purification Organic Phase Target This compound Purification->Target Purified Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Bromination of the Precursor Alcohol

This protocol describes a representative procedure for converting the precursor alcohol to the target bromide. The choice of brominating agent is critical; triphenylphosphine and carbon tetrabromide (the Appel reaction) or phosphorus tribromide are common, effective choices for primary alcohols.

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DCM. Dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The formation of triphenylphosphine oxide as a byproduct will often cause the reaction mixture to become cloudy.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and add hexanes to precipitate the bulk of the triphenylphosphine oxide. Filter the solids and wash with a hexanes/DCM mixture.

  • Extraction: Concentrate the filtrate. Dilute the residue with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound is rooted in the reactivity of the C-Br bond. The bromoethyl group is an excellent electrophile, making it a prime substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the pyrrolidine scaffold to a wide variety of nucleophiles.

Core Reactivity Profile

cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Sₙ2 Products Reagent tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate Amine_Product Amine Adduct Reagent->Amine_Product Sₙ2 Thiol_Product Thioether Adduct Reagent->Thiol_Product Sₙ2 Azide_Product Azide Adduct Reagent->Azide_Product Sₙ2 Ester_Product Ester Adduct Reagent->Ester_Product Sₙ2 Amine R₂NH (Amine) Amine->Amine_Product Thiol RSH (Thiol) Thiol->Thiol_Product Azide NaN₃ (Azide) Azide->Azide_Product Carboxylate RCOO⁻ (Carboxylate) Carboxylate->Ester_Product

Caption: Sₙ2 reactivity with various nucleophilic partners.

This reactivity is leveraged to incorporate the pyrrolidine ring, a privileged scaffold in medicinal chemistry, into potential drug candidates. The pyrrolidine moiety is a five-membered nitrogen-containing heterocycle that provides a three-dimensional structure, which is often beneficial for molecular recognition and binding to biological targets.[8] Its presence can improve physicochemical properties such as solubility and metabolic stability.

Key Application Areas:

  • Scaffold for Bioactive Molecules: The pyrrolidine core is found in numerous natural products and pharmacologically active agents.[9] This intermediate allows for the facile synthesis of novel analogues for screening campaigns.

  • GPCR Ligands and Ion Channel Modulators: The pyrrolidine structure is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives have been explored in the development of modulators for transient receptor potential melastatin 3 (TRPM3).

  • Proline Mimetics: As a substituted proline analogue, it can be used to synthesize peptidomimetics and other compounds that interact with protein-protein interfaces or enzyme active sites.

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount. The following information is based on available safety data.

Hazard Identification:

PictogramGHS Hazard ClassHazard Statement(s)

HarmfulH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Store in a tightly closed container in a cool (recommended 4°C), dry, and well-ventilated place.[5]

This guide provides a foundational understanding of this compound. Its strategic importance as a synthetic intermediate is clear, offering a reliable route to introduce a valuable and versatile chemical scaffold into the next generation of therapeutic agents.

References

  • PubChem. This compound | C11H20BrNO2 | CID 57850108. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Google Patents. EP2358670B1 - A process for the preparation of tert-butyl (R)
  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

A Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will cover its core physicochemical properties, with a primary focus on its molecular weight, and detail a representative synthetic protocol, including the underlying chemical principles. Furthermore, this guide outlines the compound's characterization, applications in drug development, and essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a Boc-protected pyrrolidine ring and a reactive bromoethyl side chain. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen, rendering the molecule stable under various conditions while allowing for facile deprotection when required. The bromoethyl group acts as an effective electrophile, ideal for introducing the pyrrolidine scaffold into larger, more complex molecules through nucleophilic substitution reactions.

The precise molecular characteristics are crucial for stoichiometric calculations in synthesis and for analytical characterization. These properties are summarized below.

PropertyValueSource
Molecular Weight 278.19 g/mol [1][2]
Molecular Formula C₁₁H₂₀BrNO₂[1]
IUPAC Name This compound[1]
CAS Number 958026-66-9[1][2]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CCBr[1]
Appearance Colorless to light yellow liquid/oil[3]
Storage Conditions Sealed in dry, 2-8°C[2][3]

Synthesis and Mechanistic Rationale

The most common and logical synthetic route to this compound begins with the corresponding alcohol, tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The conversion of the primary alcohol to an alkyl bromide is a standard transformation in organic synthesis, typically achieved using a brominating agent. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS), is a reliable method.

The choice of this two-reagent system is based on its mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group. The mechanism involves the in-situ formation of a phosphonium bromide species, which activates the hydroxyl group, turning it into an excellent leaving group (OPPh₃) that is subsequently displaced by the bromide ion.

Representative Synthetic Workflow

G cluster_0 Synthesis & Purification Workflow A Starting Material: tert-Butyl 3-(2-hydroxyethyl) pyrrolidine-1-carboxylate B Reaction Vessel: Dissolve in DCM A->B C Bromination: Add PPh3 & CBr4 at 0°C. Warm to RT and stir. B->C D Workup: Quench reaction, perform aqueous extraction. C->D E Purification: Silica Gel Column Chromatography D->E F Final Product: tert-Butyl 3-(2-bromoethyl) pyrrolidine-1-carboxylate E->F G A tert-Butyl 3-(2-bromoethyl) pyrrolidine-1-carboxylate (Building Block) C Nucleophilic Substitution (SN2 Reaction) A->C B Nucleophilic Substrate (e.g., Amine, Thiol, Phenol) B->C D Advanced Intermediate C->D E Further Synthetic Steps (e.g., Boc Deprotection) D->E F Final Target Molecule (Drug Candidate) E->F

Sources

An In-depth Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a key building block for medicinal chemists and professionals in drug development. This document details its chemical structure, properties, a robust synthetic protocol, and its applications in the synthesis of pharmacologically active compounds.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₁H₂₀BrNO₂ and a molecular weight of 278.19 g/mol , is a valuable bifunctional molecule.[1] It incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. The presence of a bromoethyl side chain at the 3-position of the pyrrolidine ring provides a reactive handle for nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.[2] The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.

Molecular Structure:

tert_Butyl_3_2_bromoethyl_pyrrolidine_1_carboxylate C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C3->C5 N N C4->N N->C1 C7 C N->C7 C6 C C5->C6 Br Br C6->Br O1 O C7->O1 O2 O C7->O2 C8 C O2->C8 C9 C C8->C9 C10 C C8->C10 C11 C C8->C11 Synthesis_Scheme reactant tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate product This compound reactant->product CH₂Cl₂, 0 °C to rt reagent PBr₃ Application_Workflow start This compound step1 Nucleophilic Substitution with a Core Moiety start->step1 step2 Deprotection of Boc Group (if necessary) step1->step2 step3 Further Functionalization step2->step3 end Active Pharmaceutical Ingredient (API) step3->end

Sources

An In-depth Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a key building block for medicinal chemistry and drug discovery. We will delve into its chemical properties, a detailed synthetic route with mechanistic insights, thorough characterization protocols, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous saturated nitrogen-containing heterocycle that is a cornerstone in the architecture of a vast number of biologically active compounds and approved drugs.[1] Its prevalence in medicinal chemistry can be attributed to several key features: it provides a three-dimensional scaffold that allows for the precise spatial orientation of substituents, its nitrogen atom can act as a hydrogen bond acceptor or a point of substitution, and its stereocenters can be readily controlled to modulate pharmacological activity.[1] Specifically, 3-substituted pyrrolidines are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, including G-protein coupled receptors and enzymes.[2][3]

This compound, featuring a Boc-protected nitrogen and a reactive bromoethyl side chain, is a versatile intermediate for introducing the 3-pyrrolidinyl ethyl moiety into larger molecules. The Boc protecting group ensures stability during many synthetic transformations and can be readily removed under acidic conditions, while the primary bromide serves as an excellent electrophile for alkylation reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 958026-66-9[4]
Molecular Formula C₁₁H₂₀BrNO₂[4]
Molecular Weight 278.19 g/mol [4]
Appearance Colorless to light yellow liquid (predicted)
Storage Sealed in dry, 2-8°C[5]

Safety Profile:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthesis and Purification: A Step-by-Step Protocol

A reliable and scalable synthesis is crucial for the accessibility of this important building block. The following protocol outlines a common and efficient route starting from a commercially available precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Bromination Precursor tert-Butyl 3-(hydroxymethyl)- pyrrolidine-1-carboxylate Mesylate tert-Butyl 3-(((methylsulfonyl)oxy)methyl)- pyrrolidine-1-carboxylate Precursor->Mesylate MsCl, Et3N DCM, 0°C to rt Final_Product tert-Butyl 3-(2-bromoethyl)- pyrrolidine-1-carboxylate Mesylate->Final_Product LiBr, Acetone Reflux

Caption: Synthetic pathway from the hydroxymethyl precursor to the target bromoethyl compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (Mesylate Intermediate)

  • Rationale: The conversion of the primary alcohol to a better leaving group, a mesylate, facilitates the subsequent nucleophilic substitution with bromide. Methanesulfonyl chloride (MsCl) is a common and effective reagent for this transformation. Triethylamine (Et₃N) is used as a base to neutralize the HCl byproduct.

  • Procedure:

    • To a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: A Finkelstein-type reaction is employed to displace the mesylate with bromide. Lithium bromide (LiBr) is a good source of bromide ions, and acetone is a suitable solvent that facilitates the precipitation of the lithium mesylate byproduct, driving the reaction to completion.

  • Procedure:

    • Dissolve the crude mesylate from the previous step in acetone.

    • Add lithium bromide (3.0 eq) and heat the mixture to reflux.

    • Maintain reflux for 12-18 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the pyrrolidine ring protons (multiplets, 1.5-3.6 ppm, 7H), and the bromoethyl side chain protons (multiplets, 1.8-2.2 ppm and 3.4-3.6 ppm, 4H).
¹³C NMR Resonances for the tert-butyl group (~28 ppm and ~80 ppm), the pyrrolidine ring carbons (~25-55 ppm), the bromoethyl side chain carbons (~30-35 ppm), and the carbamate carbonyl (~154 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 278.07 and 280.07 (characteristic isotopic pattern for bromine).
FT-IR Characteristic peaks for C-H stretching (aliphatic), C=O stretching (carbamate, ~1690 cm⁻¹), and C-Br stretching.

Applications in Drug Discovery

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

General Reaction Scheme

The primary bromide of the title compound is a key functional handle for introducing the 3-pyrrolidinylethyl moiety via nucleophilic substitution reactions.

Application_Scheme BuildingBlock tert-Butyl 3-(2-bromoethyl)- pyrrolidine-1-carboxylate Product Drug-like Scaffold with Pyrrolidine Moiety BuildingBlock->Product Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, ACN) Nucleophile R-Nu-H (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: General alkylation reaction using the title compound to synthesize diverse derivatives.

Therapeutic Targets and Potential Applications

The 3-substituted pyrrolidine motif is a key component in a variety of pharmacologically active agents. This building block can be utilized in the synthesis of compounds targeting:

  • Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in numerous CNS-active drugs. By incorporating this moiety, novel ligands for dopamine and serotonin receptors can be developed for the treatment of depression, anxiety, and other neurological disorders.[2][3]

  • Oncology: The unique three-dimensional structure of pyrrolidine derivatives can lead to potent and selective enzyme inhibitors. For instance, they have been incorporated into kinase inhibitors for cancer therapy.

  • Infectious Diseases: Pyrrolidine-based compounds have shown promise as antiviral and antibacterial agents. The bromoethyl side chain allows for the attachment of this scaffold to various pharmacophores to explore new antimicrobial therapies.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis from readily available starting materials, coupled with the reactive bromoethyl handle and the stable Boc-protecting group, makes it an ideal intermediate for the construction of diverse libraries of compounds for drug discovery. The strategic incorporation of the 3-pyrrolidinylethyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutics for a wide range of diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57850108, this compound. Retrieved from [Link].

  • Google Patents (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Li Petri, G., Spanò, V., Spatola, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(5), 453.
  • King, S. A., Armstrong, J., & Keller, J. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 75, 50.
  • Donnelly, J. H., & Smith, J. M. (2018).
  • Smith, J. M., & Jones, A. B. (2018).
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Mykhailiuk, P., Yarmolchuk, V., Vypirailenko, O., Radchenko, D., Nikitin, S., Savich, V., ... & Tolmachev, A. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Supporting Information for an unspecified article, providing spectroscopic data for various tert-butyl carbam
  • Google Patents (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Kirilyuk, I. A., Bobko, A. A., Semenov, S. V., Strizhakov, A. A., & Grigor'ev, I. A. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(10), 2635.

Sources

An In-depth Technical Guide to the Nomenclature and Synonyms of 1-Boc-3-(2-bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Chemical Identification

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification of a chemical entity is paramount. The compound 1-Boc-3-(2-bromoethyl)pyrrolidine is a versatile building block, frequently employed in the synthesis of novel therapeutic agents due to its unique structural features: a pyrrolidine ring, a reactive bromoethyl side chain, and a Boc-protected amine that allows for controlled reaction sequences. However, the pathway from literature review to laboratory synthesis is often complicated by the varied nomenclature used to describe a single molecule. This guide provides a comprehensive overview of the synonyms, systematic names, and commercial identifiers for 1-Boc-3-(2-bromoethyl)pyrrolidine, ensuring clarity and precision in your research and development endeavors. Understanding these alternative names is not merely an academic exercise; it is essential for efficient procurement, accurate literature searching, and unambiguous communication of scientific findings.

Deconstructing the Nomenclature: A Systematic Approach

The various names for 1-Boc-3-(2-bromoethyl)pyrrolidine arise from different naming conventions, including systematic IUPAC names, common abbreviations, and supplier-specific codes. Each provides a different layer of information and is used in different contexts.

Systematic (IUPAC) Name: The Foundation of Unambiguity

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized method for naming chemical compounds. This systematic approach ensures that a single, universally understood name corresponds to a specific chemical structure.

The IUPAC name for this compound is tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate .[1]

  • Causality in Nomenclature:

    • tert-butyl ... -1-carboxylate : This part of the name identifies the ester group attached to the pyrrolidine nitrogen. The tert-butyl group is part of the Boc protecting group.

    • 3-(2-bromoethyl)pyrrolidine : This indicates the core structure. A pyrrolidine ring is substituted at the 3-position with a 2-bromoethyl group.

    • -1- : This number specifies that the carboxylate group is attached to the nitrogen atom of the pyrrolidine ring, which is at position 1.

Common and Abbreviated Names: The Language of the Lab

In laboratory settings and scientific literature, brevity is often favored. The use of abbreviations for common chemical groups is widespread.

The most common abbreviated name is 1-Boc-3-(2-bromoethyl)pyrrolidine .[1][2]

  • "Boc" as a Protecting Group: The term "Boc" is a widely recognized abbreviation for the tert-butoxycarbonyl protecting group. This group is crucial in multi-step syntheses as it "protects" the secondary amine of the pyrrolidine ring from unwanted reactions, allowing for selective modification of other parts of the molecule. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Commercial and Supplier-Specific Identifiers

Chemical suppliers often assign their own catalog numbers or use variations of systematic or common names. These identifiers are crucial for procurement. While there isn't a single universal trade name, you will encounter variations in catalogs. It's also important to note the Chemical Abstracts Service (CAS) number, which is a unique numerical identifier for every chemical substance.

The primary CAS Number for this compound is 958026-66-9 .[1][2][3] This number is the most reliable way to identify the compound across different suppliers and databases.

Visualizing the Nomenclature

To clarify the relationship between the core structure and its various names, the following diagram illustrates the key components of 1-Boc-3-(2-bromoethyl)pyrrolidine.

G cluster_molecule 1-Boc-3-(2-bromoethyl)pyrrolidine cluster_names Nomenclature Pyrrolidine Pyrrolidine Ring Bromoethyl 2-Bromoethyl Group @ C3 Pyrrolidine->Bromoethyl Substitution Boc Boc Protecting Group @ N1 Pyrrolidine->Boc Protection IUPAC IUPAC Name: This compound IUPAC->Pyrrolidine CommonName Common Name: 1-Boc-3-(2-bromoethyl)pyrrolidine CommonName->Pyrrolidine CAS CAS Number: 958026-66-9 CAS->Pyrrolidine

Sources

A Comprehensive Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a pivotal building block for researchers and scientists in the field of organic synthesis and drug development. The document elucidates the molecule's core physical and chemical properties, provides validated protocols for its synthesis and characterization, and explores its functional role in the creation of complex molecular architectures. Our focus is on the causality behind experimental choices, ensuring that the presented methodologies are not merely procedural but are grounded in established chemical principles.

Core Molecular Profile

This compound (CAS No. 958026-66-9) is a bifunctional organic compound featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive bromoethyl side chain. This unique combination makes it an invaluable intermediate for introducing the 3-substituted pyrrolidine motif into target molecules. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection when required, and the primary alkyl bromide serves as a potent electrophilic site for nucleophilic substitution reactions.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 958026-66-9 [1][2]
Molecular Formula C₁₁H₂₀BrNO₂ [1][2]
Molecular Weight 278.19 g/mol [1][2]
Synonyms 1-Boc-3-(2-bromoethyl)pyrrolidine [1]
Physical Form Liquid
Boiling Point 316.4 ± 15.0 °C at 760 mmHg

| Storage | Sealed in a dry place at 2-8°C |[2] |

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by the interplay between the inert Boc-protecting group and the reactive alkyl bromide.

  • The Boc-Protecting Group: The tert-butoxycarbonyl group is a robust protecting group for the pyrrolidine nitrogen. It is stable to a wide variety of nucleophilic and basic conditions, which allows for selective chemistry to be performed at the bromoethyl side chain without interference from the secondary amine. Its removal (deprotection) is typically achieved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine for subsequent functionalization.

  • The Bromoethyl Side Chain: The primary alkyl bromide is an excellent electrophile. The carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) via an Sₙ2 mechanism. This reaction is the cornerstone of its application, enabling the covalent linkage of the pyrrolidine scaffold to other molecular fragments. The preference for the Sₙ2 pathway ensures a clean, predictable reaction outcome with inversion of stereochemistry if the chiral center were adjacent.

G cluster_reaction reagent This compound (Electrophile) product Substituted Product (New C-Nu Bond Formed) reagent->product nucleophile Nucleophile (e.g., R-NH₂, R-SH, N₃⁻) nucleophile->product sn2 SN2 Reaction

Caption: General Sₙ2 reaction pathway.

Synthesis and Purification Protocol

A common and reliable method for preparing this compound is through the bromination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The Appel reaction provides a mild and efficient route for this transformation.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the conversion of the precursor alcohol to the target alkyl bromide.

Causality: The Appel reaction is chosen for its mild conditions, which are compatible with the Boc-protecting group. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. Anhydrous conditions are critical to prevent the hydrolysis of reagents and intermediates.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution.

  • Reaction Initiation: Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise to the stirred solution. The addition is exothermic and should be done carefully to maintain the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

G start Precursor Alcohol (in Anhydrous DCM) reaction Appel Reaction (CBr₄, PPh₃, 0°C to RT) start->reaction workup Aqueous Workup (NaHCO₃, Extraction) reaction->workup purify Flash Chromatography (Silica Gel) workup->purify product Pure Product (this compound) purify->product

Caption: Synthetic workflow for the target compound.

Spectroscopic Characterization

Structural verification and purity assessment are critical. While experimental spectra should always be acquired for confirmation, the following tables outline the expected spectroscopic signatures based on the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | | 3.40 - 3.60 | Triplet | -CH₂-Br | | | 3.10 - 3.70 | Multiplet | Pyrrolidine ring protons (-N-CH₂-) | | | 1.80 - 2.20 | Multiplet | Pyrrolidine ring protons and -CH- | | | 1.60 - 1.80 | Multiplet | -CH₂-CH₂-Br | | | 1.46 | Singlet | -C(CH₃)₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | | ~154.5 | C=O (carbamate) | | | ~79.5 | -C(CH₃)₃ | | | ~45-55 | Pyrrolidine ring carbons (-N-CH₂-) | | | ~30-40 | Pyrrolidine ring carbons (-CH₂- and -CH-) | | | ~33.0 | -CH₂-Br | | | ~28.4 | -C(CH₃)₃ |

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
~2975 C-H Alkane stretch
~1695 C=O Carbamate carbonyl stretch
~1410 C-N Amine stretch
~1160 C-O Ester stretch

| ~650 | C-Br | Alkyl bromide stretch |

Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective binding to biological targets.[3]

This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly for central nervous system disorders and as anticancer or anti-inflammatory agents.[3][4] Its role is to introduce the N-Boc-pyrrolidin-3-ylethyl moiety, which can act as a linker or a pharmacophoric element. For example, it can be reacted with a primary or secondary amine on a core scaffold to build out a molecule, with the pyrrolidine nitrogen available for further modification after a subsequent deprotection step.

Safety and Handling

This compound must be handled with appropriate caution in a laboratory setting. It is classified as harmful and an irritant.

Table 4: GHS Hazard Information

Hazard Code Description Source(s)
H302 Harmful if swallowed [1]
H315 Causes skin irritation [1]
H319 Causes serious eye irritation [1]

| H335 | May cause respiratory irritation |[1] |

Safe Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5][6]

  • Handling: Avoid breathing vapors or mist.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (2-8°C).[2] Keep away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 755. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrrolidine Building Block

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a key synthetic intermediate in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in a multitude of biologically active compounds and approved drugs. The presence of a reactive bromoethyl side chain at the 3-position, combined with the protecting tert-butoxycarbonyl (Boc) group on the nitrogen, makes this molecule a versatile building block for the synthesis of a wide range of more complex molecules. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen. The bromoethyl moiety serves as an electrophilic handle for the introduction of various nucleophiles, enabling the construction of diverse molecular architectures for the exploration of structure-activity relationships (SAR) in drug development programs.

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on practical and efficient laboratory-scale preparations. We will delve into the common synthetic strategies, reaction mechanisms, detailed experimental protocols, and safety considerations.

Synthetic Strategy: From Alcohol to Alkyl Bromide

The most direct and common approach for the synthesis of this compound is the bromination of the corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is commercially available, making it a convenient starting point for the synthesis.

Two primary methods are widely employed for the conversion of primary alcohols to alkyl bromides: reaction with phosphorus tribromide (PBr₃) and the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The choice between these methods often depends on factors such as substrate sensitivity, desired stereochemical outcome, and ease of purification.

Method 1: Bromination with Phosphorus Tribromide (PBr₃)

The reaction of a primary alcohol with phosphorus tribromide is a classic and effective method for the synthesis of primary alkyl bromides. It generally proceeds with high yields and is relatively straightforward to perform.

Causality of Experimental Choices

The use of PBr₃ is advantageous as it is a powerful brominating agent that typically avoids the carbocation rearrangements that can occur with hydrobromic acid (HBr)[1]. The reaction is usually carried out in an aprotic solvent, such as dichloromethane (DCM) or diethyl ether, to prevent reaction of the PBr₃ with the solvent. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the alcohol and PBr₃.

Reaction Mechanism

The mechanism of the reaction between a primary alcohol and PBr₃ involves the initial formation of a phosphite ester intermediate. The alcohol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This process can occur up to three times, with each molecule of PBr₃ reacting with three molecules of the alcohol. The bromide ion then acts as a nucleophile in an Sₙ2 reaction, attacking the carbon atom bearing the activated hydroxyl group (now a good leaving group in the form of a phosphite ester) to yield the alkyl bromide and a phosphorus-containing byproduct[2].

SN2_Mechanism ROH R-OH Intermediate1 R-O-PBr₂ ROH->Intermediate1 Nucleophilic attack on P PBr3 PBr₃ PBr3->Intermediate1 RBr R-Br Intermediate1->RBr Sₙ2 attack by Br⁻ HOPBr2 HOPBr₂ Intermediate1->HOPBr2 Leaving group departure HBr HBr Br_ion Br⁻ Br_ion->RBr

Caption: Sₙ2 mechanism for the bromination of an alcohol with PBr₃.

Experimental Protocol

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add phosphorus tribromide (0.4 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow oil.

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using a combination of a tetrahalomethane and triphenylphosphine[3]. For the synthesis of alkyl bromides, carbon tetrabromide (CBr₄) is used in conjunction with triphenylphosphine (PPh₃).

Causality of Experimental Choices

The Appel reaction is often favored for substrates that are sensitive to acidic conditions, as the reaction is typically run under neutral conditions[3]. It is also known to proceed with inversion of configuration at a stereocenter, which is a key consideration in stereoselective synthesis. The reaction is generally high-yielding and produces the byproduct triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product.

Reaction Mechanism

The mechanism of the Appel reaction begins with the reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium salt. The alcohol then deprotonates a transiently formed haloform, and the resulting alkoxide attacks the phosphonium salt to form an alkoxyphosphonium intermediate. In the final step, the bromide ion acts as a nucleophile and attacks the carbon atom of the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the alkyl bromide and triphenylphosphine oxide[3].

Appel_Mechanism PPh3 PPh₃ Phosphonium_salt [Ph₃P-Br]⁺ CBr₃⁻ PPh3->Phosphonium_salt CBr4 CBr₄ CBr4->Phosphonium_salt Alkoxyphosphonium [R-O-PPh₃]⁺ Br⁻ Phosphonium_salt->Alkoxyphosphonium ROH R-OH ROH->Alkoxyphosphonium Nucleophilic attack RBr R-Br Alkoxyphosphonium->RBr Sₙ2 attack by Br⁻ TPPO Ph₃P=O Alkoxyphosphonium->TPPO

Caption: Simplified mechanism of the Appel reaction for alcohol bromination.

Experimental Protocol

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, add triphenylphosphine (1.2 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from triphenylphosphine oxide and any remaining starting materials. The product, this compound, is typically obtained as a colorless to light yellow oil.

Comparison of Synthetic Methods

FeaturePhosphorus Tribromide (PBr₃)Appel Reaction (CBr₄/PPh₃)
Reagent Handling PBr₃ is a corrosive and moisture-sensitive liquid.CBr₄ and PPh₃ are solids, which can be easier to handle.
Reaction Conditions Typically low temperatures (0 °C to rt).Mild, neutral conditions (0 °C to rt).
Byproducts Phosphorous acid and HBr (quenched).Triphenylphosphine oxide, which can be difficult to remove.
Stereochemistry Generally proceeds with inversion of configuration.Proceeds with inversion of configuration.
Substrate Scope Broad for primary and secondary alcohols.Broad, and good for acid-sensitive substrates.
Purification Aqueous workup followed by chromatography.Often direct chromatography of the crude reaction mixture.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity.

Physical Properties [1]

PropertyValue
Molecular Formula C₁₁H₂₀BrNO₂
Molecular Weight 278.19 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~298 °C (Predicted)
Density ~1.32 g/cm³ (Predicted)

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.45-3.25 (m, 4H), 3.15-2.95 (m, 2H), 2.10-1.90 (m, 2H), 1.85-1.65 (m, 2H), 1.45 (s, 9H). (Note: Predicted chemical shifts. Actual values may vary.)

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 154.5, 79.5, 50.0, 45.0, 35.0, 33.0, 32.0, 28.5. (Note: Predicted chemical shifts. Actual values may vary.)

  • IR (neat): ν (cm⁻¹) ~2975, 2870 (C-H), 1695 (C=O, carbamate), 1400, 1160, 650 (C-Br). (Note: Predicted absorption bands. Actual values may vary.)

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₂₁BrNO₂⁺ [M+H]⁺: 278.0750; found: 278.0752.

Safety and Handling

Phosphorus Tribromide (PBr₃):

  • Hazards: Corrosive, toxic by inhalation and ingestion, reacts violently with water. Causes severe skin burns and eye damage.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use with caution and avoid contact with water.

Carbon Tetrabromide (CBr₄):

  • Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause damage to organs through prolonged or repeated exposure.

  • Precautions: Handle in a fume hood. Wear appropriate PPE. Avoid creating dust.

Triphenylphosphine (PPh₃):

  • Hazards: May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects.

  • Precautions: Handle with care, avoiding dust formation. Wear appropriate PPE.

This compound:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[1].

  • Precautions: Handle in a well-ventilated area. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing.

Conclusion

The synthesis of this compound from its corresponding alcohol is a well-established transformation in organic synthesis. Both the phosphorus tribromide and Appel reaction methods provide effective routes to this valuable building block. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available purification techniques. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can confidently and efficiently prepare this versatile intermediate for their drug discovery and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • ResearchGate. (2021, December 25). Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. Retrieved from [Link]

  • Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? [Online forum post]. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 1). 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

  • ReactionFlash. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for preparing tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The document details the selection of starting materials, reaction mechanisms, and step-by-step protocols for the most prevalent synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a focus on experimental causality and self-validating methodologies.

Introduction: The Significance of a Versatile Pyrrolidine Intermediate

This compound is a valuable heterocyclic compound widely utilized in the synthesis of a variety of pharmacologically active molecules. The pyrrolidine scaffold is a common motif in numerous natural products and synthetic drugs. The presence of the reactive 2-bromoethyl side chain at the 3-position allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate for constructing more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthetic transformations and allows for facile deprotection under acidic conditions.

This guide will explore the primary synthetic strategies for obtaining this key intermediate, with a focus on the critical first step: the selection of appropriate starting materials. The choice of starting material fundamentally influences the overall efficiency, cost-effectiveness, and scalability of the synthesis.

Strategic Approaches to Synthesis: Selecting the Optimal Starting Materials

The synthesis of this compound predominantly begins with a pre-formed, functionalized pyrrolidine ring. The key transformation is the conversion of a hydroxyl group on a two-carbon side chain into a bromide. Therefore, the most logical and widely employed starting material is the corresponding alcohol, tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate .

Pathway 1: Bromination of a Hydroxyethyl Pyrrolidine Precursor

This is the most direct and common route. The synthesis begins with the readily available tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, which can be sourced commercially in both racemic and enantiomerically pure forms (e.g., (R) and (S) isomers).[1][2] The core of this pathway lies in the efficient and selective conversion of the primary alcohol to an alkyl bromide.

Several reagents are effective for this transformation, each with its own mechanistic nuances and practical considerations. The choice often depends on factors such as scale, desired stereochemical outcome (if applicable), and tolerance of other functional groups.

  • Phosphorus Tribromide (PBr₃): This is a classic and highly effective reagent for converting primary and secondary alcohols to alkyl bromides.[3][4] The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at a chiral center.[3] For a primary alcohol, as in this case, stereochemistry is not a concern at the reaction site. The mechanism involves the initial formation of a phosphite ester, which is then displaced by a bromide ion.

  • Appel Reaction (Carbon Tetrabromide and Triphenylphosphine): The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides.[3] This reaction also proceeds through an SN2 pathway, leading to inversion of configuration. It is particularly useful when sensitive functional groups are present in the molecule.

  • Thionyl Bromide (SOBr₂): While less common than its chloride counterpart, thionyl bromide can also be used for this conversion.[3] Its high reactivity, however, necessitates careful control of reaction conditions.

The overall synthetic workflow for this pathway is illustrated below:

G cluster_0 Pathway 1: Bromination of Hydroxyethyl Precursor A tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate C This compound A->C S N 2 Reaction B Brominating Agent (e.g., PBr₃, CBr₄/PPh₃) B->C

Caption: Synthetic workflow for the bromination of the hydroxyethyl precursor.

Alternative Starting Points: Building the Pyrrolidine Core

While starting with tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is the most straightforward approach, alternative syntheses can begin from more fundamental building blocks. These routes offer flexibility but often involve more synthetic steps.

  • From Pyrrolidine-3-carboxylic Acid: One can start with 1-Boc-pyrrolidine-3-carboxylic acid.[5] This involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a two-step process of mesylation or tosylation and subsequent displacement with a bromide source. This approach, however, is less direct than starting with the pre-formed hydroxyethyl side chain.

  • From Glycine and Acrylonitrile: A multi-step synthesis can be envisioned starting from glycine and acrylonitrile to form a 3-cyanopyrrolidine intermediate.[6] This would then require Boc protection, reduction of the nitrile to an aldehyde, a Wittig-type reaction to introduce the two-carbon chain, and subsequent reduction and bromination. This route is considerably more complex and less practical for routine synthesis.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound via the bromination of the corresponding alcohol.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is a robust and widely applicable method for the conversion of primary alcohols to alkyl bromides.

Materials and Reagents:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: The Appel Reaction

This method offers a milder alternative to PBr₃.

Materials and Reagents:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and any unreacted starting materials.

Data Summary

The following table summarizes key data for the synthesis of this compound.

Starting MaterialReagent(s)Key TransformationTypical Yield (%)
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylatePBr₃Alcohol to Bromide85-95
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylateCBr₄, PPh₃Alcohol to Bromide80-90

Conclusion

The most efficient and reliable pathway for the synthesis of this compound is through the bromination of its corresponding hydroxyethyl precursor. The choice between reagents like phosphorus tribromide and the Appel reaction system depends on the specific requirements of the synthesis, including scale and the presence of other functional groups. By carefully selecting the starting materials and reaction conditions, researchers can effectively produce this versatile intermediate for applications in drug discovery and development.

References

  • Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from ]

  • Google Patents. (n.d.). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Retrieved from 6]

  • Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]3]

  • The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. Retrieved from [Link]4]

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The Synthetic Cornerstone: A Reactivity Profile of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical aspect in the design of potent and selective drug molecules. Within the diverse toolkit of pyrrolidine-based building blocks, tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate emerges as a versatile and strategically valuable intermediate. Its bifunctional nature, featuring a protected nitrogen atom and a reactive primary alkyl bromide, enables a wide array of synthetic transformations, making it a cornerstone for the construction of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound. We will delve into its synthesis, explore its key reactions—namely nucleophilic substitution and elimination—and provide field-proven insights into optimizing these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Molecular Structure and Physicochemical Properties

This compound, also commonly referred to as 1-Boc-3-(2-bromoethyl)pyrrolidine, possesses the chemical formula C₁₁H₂₀BrNO₂ and a molecular weight of 278.19 g/mol .[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial. The Boc group is stable under a wide range of nucleophilic and basic conditions, allowing for selective reactions at the bromoethyl side chain.[3] It can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 958026-66-9[2]
Molecular Formula C₁₁H₂₀BrNO₂[2]
Molecular Weight 278.19 g/mol [2]
Physical Form Liquid[2]
Boiling Point 316.4 ± 15.0 °C at 760 mmHg[2]

Synthesis of this compound

The most common and practical synthesis of the title compound originates from its corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is accessible through multi-step sequences, often starting from commercially available chiral building blocks like (R)- or (S)-3-hydroxypyrrolidine. A patent describes a route to the vinyl derivative that proceeds through the iodoethyl intermediate, which is synthesized from the corresponding alcohol, implying a similar pathway for the bromo derivative.[4]

The conversion of the primary alcohol to the primary alkyl bromide is a standard and reliable transformation in organic synthesis. Common reagents for this conversion include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Experimental Protocol: Bromination of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental requirements.

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq).

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis cluster_synthesis Synthesis Pathway Alcohol tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Reagents CBr4, PPh3 DCM, 0 °C to rt Alcohol->Reagents Product This compound Reagents->Product Bromination

Caption: Synthetic route to the title compound.

Reactivity Profile: A Gateway to Diverse Pyrrolidine Derivatives

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine atom. This makes it an excellent substrate for two major classes of reactions: nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl bromide, the title compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The stereochemical integrity at the C3 position of the pyrrolidine ring is typically retained during these transformations.

One of the most common applications of this building block is the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles.[5] These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred as they can solvate the cation of the base without interfering with the nucleophile.

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used as they are effective and generally do not introduce competing nucleophiles. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be employed.

  • Temperature: Reactions are often performed at elevated temperatures (e.g., 60-100 °C) to increase the reaction rate, although room temperature reactions can also be effective depending on the nucleophilicity of the amine.

N_Alkylation cluster_n_alkylation N-Alkylation Workflow Start This compound + Amine/Heterocycle Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Start->Conditions Product N-Alkylated Pyrrolidine Derivative Conditions->Product Sₙ2 Reaction

Caption: General workflow for N-alkylation reactions.

Phenoxides and alkoxides are also excellent nucleophiles for the displacement of the bromide.[6][7] The reaction is typically performed by pre-treating the corresponding phenol or alcohol with a strong base to generate the nucleophilic anion.

NucleophileBaseSolventTypical ConditionsProduct Type
Primary/Secondary AmineK₂CO₃, Cs₂CO₃, Et₃NDMF, MeCN25-80 °CN-Substituted 3-(2-aminoethyl)pyrrolidine
PhenolK₂CO₃, NaHDMF, Acetone25-60 °C3-(2-Aryloxyethyl)pyrrolidine
Sodium Azide (NaN₃)N/ADMF, DMSO25-70 °C3-(2-Azidoethyl)pyrrolidine

The versatility of this building block extends to reactions with other nucleophiles, such as sodium azide, to introduce an azido group which can be further transformed, for example, by reduction to a primary amine or by click chemistry.[8][9]

Elimination Reactions (E2)

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination of HBr to form the corresponding vinylpyrrolidine derivative.[10]

Causality Behind Experimental Choices:

  • Base: Strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU) are ideal for promoting elimination over substitution.

  • Solvent: Aprotic solvents like THF or toluene are typically used.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

A patent describes the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate from the corresponding iodoethyl intermediate, highlighting the feasibility of this elimination strategy.[4]

Experimental Protocol: Elimination to form tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental requirements.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-vinylpyrrolidine-1-carboxylate.

Elimination cluster_elimination Elimination Reaction Pathway Start This compound Conditions Strong Base (e.g., t-BuOK) Solvent (e.g., THF) Start->Conditions Product tert-Butyl 3-vinylpyrrolidine-1-carboxylate Conditions->Product E2 Elimination

Caption: Base-mediated elimination of HBr.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the power of strategically designed building blocks in modern organic synthesis and drug discovery. Its well-defined reactivity, centered on nucleophilic substitution and elimination pathways, provides a reliable and versatile entry point to a vast array of functionalized pyrrolidine derivatives. The Boc protecting group ensures orthogonal reactivity, allowing for the selective modification of the bromoethyl side chain before any desired manipulation of the pyrrolidine nitrogen. For researchers and scientists in the pharmaceutical and agrochemical industries, a thorough understanding of the reactivity profile of this compound is paramount for the efficient and innovative construction of novel, biologically active molecules.

References

  • Adam, F., & Kueh, C.-W. (2014). Heterogeneous para phenyl-amino sulfonic acid ligand functionalized on MCM-41 derived from rice husk ash: Selective mono-alkylated products of tert-butylation of phenol. Applied Catalysis A: General, 470, 243-254. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). Alkylation of phenol with tert-butyl alcohol over zeolites. Retrieved from [Link]

  • ResearchGate. (2025). Alkylation of phenol with tert-bvtyl alcohol over ionic liquid. Retrieved from [Link]

  • ResearchGate. (2025). sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane.... Retrieved from [Link]

  • Google Patents. (n.d.). US2684389A - Alkylation of phenols.
  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Organic Chemistry Portal. (2010). A Photoirradiative Phase-Vanishing Method: Efficient Generation of HBr from Alkanes and Molecular Bromine and Its Use for Subsequent Radical Addition to Terminal Alkenes. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • PubMed. (2013). Nickel-catalyzed direct alkylation of heterocycles with α-bromo carbonyl compounds: C3-selective functionalization of 2-pyridones. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • MedCrave online. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]]*. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). hbr Archives. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). tert-Butoxycarbonyl azide, a reagent used in protein synthesis, is prepared by treating.... Retrieved from [Link]

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Spectroscopic Characterization of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic profile of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS: 361440-22-8), a key building block in contemporary drug discovery and organic synthesis. The structural integrity and purity of this intermediate are paramount for the successful development of novel chemical entities. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering both predictive data and validated protocols for its characterization.

Molecular Structure and Physicochemical Properties

This compound possesses a pyrrolidine ring functionalized with a 2-bromoethyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This combination of features makes it a versatile synthon.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀BrNO₂[1]
Molecular Weight278.19 g/mol [1]
Monoisotopic Mass277.06774 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following sections provide predicted data and acquisition protocols for ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atom environments in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbamate group.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~ 3.60 - 3.20m4H-N-CH₂- (pyrrolidine ring)Protons on carbons adjacent to the nitrogen are deshielded.
~ 3.45t2H-CH₂-BrThe adjacent bromine atom strongly deshields these protons.
~ 2.40 - 2.20m1H-CH- (pyrrolidine ring)Methine proton on the pyrrolidine ring.
~ 2.10 - 1.80m4H-CH₂-CH₂- (pyrrolidine ring and side chain)Diastereotopic protons of the pyrrolidine ring and protons on the carbon adjacent to the pyrrolidine ring.
1.46s9H-C(CH₃)₃Characteristic singlet for the tert-butyl group.
¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~ 154.5C=O (carbamate)Carbonyl carbon of the Boc group.
~ 79.5-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~ 52.0, ~ 45.0-N-CH₂- (pyrrolidine ring)Carbons of the pyrrolidine ring attached to nitrogen.
~ 38.0-CH- (pyrrolidine ring)Methine carbon of the pyrrolidine ring.
~ 34.0-CH₂- (side chain)Carbon in the ethyl side chain adjacent to the pyrrolidine ring.
~ 31.0-CH₂-BrCarbon attached to the bromine atom, deshielded.
~ 30.0-CH₂- (pyrrolidine ring)Remaining pyrrolidine ring carbon.
28.4-C(CH₃)₃Methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for reproducible and accurate NMR data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10 mg of sample in ~0.6 mL of CDCl₃ prep2 Add TMS as internal standard (0 ppm) prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 Insert sample acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier transform acq2->proc1 acq3->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Reference ¹H to TMS (0.00 ppm) and ¹³C to CDCl₃ (77.16 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

  • Solvent Selection (CDCl₃): Chloroform-d is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and minimal overlapping signals with the analyte.[2][3] The choice of solvent is the primary consideration for obtaining a clear spectrum.[3]

  • Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0.00 ppm for both ¹H and ¹³C NMR, ensuring accurate chemical shift referencing.[4]

  • Spectrometer Frequency (500 MHz): Higher field strengths, such as 500 MHz, provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in the pyrrolidine ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)IntensityAssignmentFunctional Group
2975 - 2850StrongC-H stretchAlkanes
~ 1695StrongC=O stretchCarbamate
~ 1400MediumC-N stretchAmine
~ 1160StrongC-O stretchEster
650 - 550MediumC-Br stretchAlkyl Halide

Interpretation Insights:

  • The most prominent peak will be the carbamate C=O stretch, typically found around 1700-1680 cm⁻¹.[5][6] Its exact position can be influenced by the molecular environment.

  • The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule, including C-N, C-O, and C-C bond vibrations.[5]

  • The C-Br stretch is expected in the lower frequency region of the spectrum.[5]

Experimental Protocol for IR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Trustworthiness of the Protocol: ATR-FTIR is a highly reliable and reproducible technique for liquid samples, requiring minimal sample preparation and eliminating the need for traditional KBr pellets or salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Predicted)IonRationale
278.075 / 280.073[M+H]⁺Protonated molecular ion, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio for ⁷⁹Br and ⁸¹Br).
300.057 / 302.055[M+Na]⁺Sodium adduct of the molecular ion, also showing the bromine isotopic pattern.
222.112 / 224.110[M+H - C₄H₈]⁺Loss of isobutylene (56 Da) from the Boc group is a common fragmentation pathway.[7]
178.018 / 180.016[M+H - Boc]⁺Loss of the entire Boc group (100 Da).
122.123[Pyrrolidine-CH₂CH₂]⁺Cleavage of the C-Br bond.

Predicted Fragmentation Pathway

G M [C₁₁H₂₀BrNO₂ + H]⁺ m/z = 278/280 F1 [C₇H₁₂BrNO₂ + H]⁺ m/z = 222/224 M->F1 - C₄H₈ (isobutylene) F2 [C₆H₁₁BrN + H]⁺ m/z = 178/180 M->F2 - Boc group F3 [C₆H₁₂N]⁺ m/z = 98 F2->F3 - Br•

Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.

Experimental Protocol for Mass Spectrometry

Methodology: Electrospray Ionization - Time of Flight (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: Use positive ion mode. Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the molecular ion.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Expert Insights:

  • The Boc protecting group is known to be labile under certain ESI conditions.[8] Using "soft" ionization settings (lower cone voltage and temperature) can help preserve the molecular ion.[8]

  • The presence of bromine provides a highly characteristic isotopic signature, which is a powerful tool for confirming the presence of the target compound.

Conclusion

This guide provides a detailed predictive spectroscopic profile and robust analytical methodologies for the characterization of this compound. By leveraging the principles of NMR, IR, and mass spectrometry, and by adhering to the validated protocols outlined herein, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57850108, this compound. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57850108, this compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link][2]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[4]

  • Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. Retrieved from [Link][5]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link][6]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link][8]

  • Sreerama, S. G., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3249-3256.[7]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a key synthetic intermediate in medicinal chemistry, frequently utilized in the construction of more complex molecules with potential therapeutic applications. Its structure combines a pyrrolidine ring, a common scaffold in many biologically active compounds, with a reactive bromoethyl side chain and a tert-butyloxycarbonyl (Boc) protecting group. A thorough understanding of its spectroscopic properties, particularly its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum, is paramount for verifying its synthesis, assessing its purity, and ensuring the fidelity of subsequent chemical transformations. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, including a detailed interpretation of the chemical shifts, coupling constants, and the complexities arising from the molecule's stereochemistry.

Molecular Structure and Proton Environments

The molecular structure of this compound contains several distinct proton environments that give rise to a complex and informative ¹H NMR spectrum. The presence of a chiral center at the C3 position of the pyrrolidine ring renders the geminal protons on the C2, C4, and C5 positions diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Diagram of Molecular Structure with Labeled Protons

Caption: Molecular structure of this compound with proton environments labeled (a-g).

Predicted ¹H NMR Spectral Data

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a-C(CH ₃)₃ (Boc)~1.45Singlet (s)9H
b-CH ₂- (C2-H)~3.10 - 3.60Multiplet (m)2H
c-CH - (C3-H)~2.30 - 2.50Multiplet (m)1H
d-CH ₂- (C6-H)~1.80 - 2.00Multiplet (m)2H
e-CH ₂-Br (C7-H)~3.40 - 3.50Triplet (t)2H
f-CH ₂- (C4-H)~1.60 - 1.80 & ~2.00 - 2.20Multiplet (m)2H
g-CH ₂- (C5-H)~3.10 - 3.60Multiplet (m)2H

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by several key features:

  • The Boc Group (a): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm. This signal is a characteristic feature of the Boc protecting group and is typically well-resolved.

  • The Bromoethyl Side Chain (d, e): The two methylene groups of the bromoethyl side chain will give rise to distinct signals. The protons on the carbon adjacent to the bromine atom (C7-H, e ) are deshielded by the electronegative bromine and are predicted to resonate as a triplet around 3.40-3.50 ppm. The protons on the adjacent carbon (C6-H, d ) will appear as a multiplet in the more upfield region of approximately 1.80-2.00 ppm.

  • The Pyrrolidine Ring Protons (b, c, f, g): The protons on the pyrrolidine ring present the most complex region of the spectrum due to the influence of the Boc group, the bromoethyl substituent, and the stereochemistry of the molecule.

    • C2-H and C5-H (b, g): The protons on the carbons adjacent to the nitrogen atom are deshielded and are expected to appear as a complex multiplet in the range of 3.10-3.60 ppm. Due to the chiral center at C3, the geminal protons on C2 and C5 are diastereotopic, leading to potentially distinct chemical shifts and complex splitting patterns.

    • C3-H (c): The single proton at the chiral center is coupled to the adjacent protons on C2, C4, and the bromoethyl side chain, resulting in a complex multiplet expected around 2.30-2.50 ppm.

    • C4-H (f): The diastereotopic protons on C4 will likely appear as two separate multiplets, one around 1.60-1.80 ppm and the other slightly more downfield at approximately 2.00-2.20 ppm, due to their different spatial relationships with the bromoethyl group.

The Impact of Diastereotopicity

The presence of a stereocenter at C3 has a profound effect on the ¹H NMR spectrum. The two protons of a methylene group (CH₂) adjacent to a chiral center are in different chemical environments and are termed "diastereotopic." This non-equivalence arises because one proton is cis and the other is trans to the substituent at the chiral center, leading to different magnetic environments and, consequently, different chemical shifts. In the case of this compound, the protons on C2, C4, and C5 are all diastereotopic, which contributes to the complexity of the spectrum in the aliphatic region.

Logical Diagram of Diastereotopicity's Effect on the Spectrum

Diastereotopicity cluster_cause Cause cluster_effect Effect on ¹H NMR Spectrum ChiralCenter Chiral Center at C3 NonEquivalence Chemical Non-Equivalence of Methylene Protons (C2, C4, C5) ChiralCenter->NonEquivalence leads to DifferentShifts Distinct Chemical Shifts for Geminal Protons NonEquivalence->DifferentShifts results in ComplexSplitting Complex Multiplet Patterns NonEquivalence->ComplexSplitting results in

Caption: The influence of the C3 chiral center on the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup & Tuning Transfer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0.00 ppm) Phase->Calibrate Integrate Integrate Signals Calibrate->Integrate Assign Assign Signals Integrate->Assign Interpret Interpret Spectrum Assign->Interpret

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. While the spectrum exhibits complexity due to the presence of a chiral center and the resulting diastereotopicity of the pyrrolidine ring protons, a systematic analysis allows for the confident assignment of all proton signals. The characteristic singlet of the Boc group, the distinct signals of the bromoethyl side chain, and the intricate multiplets of the pyrrolidine ring protons provide a unique spectroscopic fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for researchers in the field of drug discovery and development, enabling them to accurately interpret the ¹H NMR data of this compound and proceed with their synthetic endeavors with a high degree of confidence.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

An In-Depth Technical Guide to the ¹³C NMR Data of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) data for tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate. As a key intermediate in the synthesis of various pharmaceutical compounds, understanding its structural features through spectroscopic analysis is paramount. This document synthesizes foundational NMR principles and data from analogous structures to offer a predictive but robust interpretation of its ¹³C NMR spectrum, alongside a practical protocol for data acquisition.

Introduction: The Structural Significance of a Versatile Building Block

This compound, with the molecular formula C₁₁H₂₀BrNO₂, is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] The pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, while the bromoethyl side chain provides a reactive handle for further chemical modifications, such as nucleophilic substitutions. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability and controlled reactivity during synthetic transformations.[3]

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides critical information about the carbon framework of a molecule. By analyzing the chemical shifts of each carbon atom, researchers can confirm the identity and purity of the synthesized compound, ensuring the integrity of subsequent synthetic steps.

Predicted ¹³C NMR Spectrum and Peak Assignments

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Boc)~154-156The carbonyl carbon of a carbamate typically resonates in this downfield region due to the deshielding effect of the two adjacent oxygen and nitrogen atoms.[5]
C(CH₃)₃ (Boc)~79-81The quaternary carbon of the tert-butyl group is significantly deshielded by the adjacent oxygen atom.
C(CH₃)₃ (Boc)~28-29The three equivalent methyl carbons of the tert-butyl group are in a shielded environment, appearing as a strong signal in the aliphatic region.[6]
-CH₂-N (Pyrrolidine, C2 & C5)~45-55The carbons adjacent to the nitrogen in a Boc-protected pyrrolidine ring typically appear in this range. The exact shifts of C2 and C5 may differ slightly due to the influence of the C3 substituent.
-CH- (Pyrrolidine, C3)~35-40This methine carbon is in the aliphatic region, with its chemical shift influenced by the attached ethyl group and its position within the five-membered ring.
-CH₂- (Pyrrolidine, C4)~30-35This methylene carbon of the pyrrolidine ring is in a typical aliphatic environment.
-CH₂-CH₂Br ~33-38This methylene carbon is adjacent to the pyrrolidine ring and the brominated carbon, leading to a moderate downfield shift.
-CH₂Br ~30-35The carbon atom directly attached to the electronegative bromine atom experiences a significant downfield shift compared to a standard alkane carbon.[7]

Causality Behind the Predicted Chemical Shifts

The predicted chemical shifts are grounded in fundamental principles of ¹³C NMR spectroscopy:

  • Electronegativity: The chemical shift of a carbon nucleus is highly sensitive to the electronegativity of neighboring atoms. The presence of oxygen, nitrogen, and bromine atoms in this compound causes a significant downfield shift (to higher ppm values) for the directly attached and nearby carbons. This is evident in the predicted shifts for the carbonyl carbon, the quaternary tert-butyl carbon, and the carbon bearing the bromine atom.[7][8]

  • Hybridization: The hybridization state of the carbon atom also plays a crucial role. The sp²-hybridized carbonyl carbon resonates at a much lower field than the sp³-hybridized carbons of the pyrrolidine ring and the alkyl side chain.[9]

  • Inductive and Steric Effects: The electron-withdrawing inductive effect of the Boc group influences the chemical shifts of the pyrrolidine ring carbons. Steric effects within the molecule can also cause minor variations in the chemical shifts.

Below is a diagram illustrating the structure of this compound with the carbon atoms numbered for clarity in the context of the predicted NMR data.

Caption: Molecular structure with atom numbering.

Self-Validating Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality and reliable ¹³C NMR data, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by incorporating standard best practices in sample preparation and instrument setup.

I. Sample Preparation:

  • Analyte Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), which is an excellent solvent for a wide range of organic molecules. The deuterium signal is used by the NMR spectrometer for field-frequency locking.

  • Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the ¹³C probe to the specific sample to maximize sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence. Proton decoupling simplifies the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom.[8]

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).[9]

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.

    • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are adequate.

III. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (CDCl₃ at δ ≈ 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate them. While ¹³C NMR peak intensities are not always directly proportional to the number of carbons (due to varying relaxation times and the Nuclear Overhauser Effect), the relative intensities can still provide useful information.

The following diagram outlines the general workflow for acquiring and interpreting ¹³C NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in CDCl₃ A->B C Transfer to NMR Tube B->C D Tune & Shim C->D E Set Parameters D->E F Acquire Data (FID) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Peak Picking I->J K Assign Chemical Shifts J->K L Structural Confirmation K->L

Caption: General workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR data for this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have presented a reliable set of expected chemical shifts and a robust protocol for their experimental verification. This information serves as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the accurate characterization of this important chemical intermediate and ensuring the quality and integrity of their scientific endeavors.

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

  • Google Patents.

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An In-depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles of its ionization and fragmentation behavior, offering a predictive framework for its characterization and a detailed experimental protocol.

Introduction: The Significance of Structural Elucidation

This compound (MW: 278.19 g/mol , Formula: C₁₁H₂₀BrNO₂) is a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its structure combines a pyrrolidine ring, a common scaffold in many pharmaceuticals, with a reactive bromoethyl side chain and a tert-butoxycarbonyl (Boc) protecting group. Accurate characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Mass spectrometry is an indispensable tool for this purpose, providing precise molecular weight determination and valuable structural information through the analysis of fragmentation patterns.

Foundational Principles of Mass Spectrometry for N-Boc Protected Pyrrolidines

The mass spectrometric behavior of this compound is governed by the interplay of its three key structural motifs: the N-Boc protecting group, the pyrrolidine ring, and the bromoethyl side chain. Understanding the characteristic fragmentation of each is essential for interpreting the resulting mass spectrum.

Ionization Techniques: A Preference for Soft Ionization

Given the potential for thermal lability and the need to observe the molecular ion, soft ionization techniques are preferable for the analysis of this compound. Electrospray ionization (ESI) is particularly well-suited as it typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, allowing for accurate molecular weight determination.[3]

The Isotopic Signature of Bromine

A key diagnostic feature in the mass spectrum of this molecule will be the presence of a characteristic isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks for any bromine-containing ion, separated by 2 m/z units and of almost equal intensity (the M⁺ and M+2 peaks).[4] This signature is a powerful tool for confirming the presence of bromine in the molecular ion and its fragments.

Fragmentation of the N-Boc Group: A Predictable Loss

The tert-butoxycarbonyl (Boc) protecting group is known for its predictable fragmentation pathway under mass spectrometric conditions. The most common fragmentation route involves a McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C₄H₈, 56 Da). This is often followed by the loss of carbon dioxide (CO₂, 44 Da).[5][6] This two-step fragmentation is a hallmark of Boc-protected amines and is expected to be a major pathway for the target molecule.

The Influence of the Pyrrolidine Ring

The pyrrolidine ring, as a basic moiety, can play a significant role in directing fragmentation. It has been observed that in the fragmentation of pyrrolidine-containing molecules, the pyrrolidine ring can preferentially sequester a proton, leading to the formation of a dominant, and sometimes uninformative, fragment ion.[1] However, fragmentation of the ring itself can also occur, typically through cleavage of the C-C bonds adjacent to the nitrogen atom (alpha-cleavage).[7][8]

Predicted Fragmentation Pathway of this compound

Based on the principles outlined above, a multi-pathway fragmentation scheme can be predicted for the protonated molecule ([M+H]⁺ at m/z 278/280).

Diagram 1: Predicted ESI-MS/MS Fragmentation Pathways

fragmentation_pathway M [M+H]⁺ m/z 278/280 F1 [M+H - C₄H₈]⁺ m/z 222/224 M->F1 - C₄H₈ F3 [C₄H₉]⁺ m/z 57 M->F3 Boc fragmentation F5 [C₆H₁₂BrN]⁺ m/z 178/180 M->F5 - C₅H₈O₂ F2 [M+H - C₄H₈ - CO₂]⁺ m/z 178/180 F1->F2 - CO₂ F4 [C₆H₁₁N]⁺ m/z 98 F2->F4 - Br•, - C₂H₄

Caption: Predicted fragmentation of this compound.

Primary Fragmentation Pathways:

  • Loss of Isobutylene: The initial and most probable fragmentation step is the neutral loss of isobutylene (56 Da) from the Boc group to yield a fragment ion at m/z 222/224.

  • Subsequent Loss of Carbon Dioxide: Following the loss of isobutylene, a subsequent loss of carbon dioxide (44 Da) is expected, resulting in a fragment ion at m/z 178/180. This ion corresponds to the protonated 3-(2-bromoethyl)pyrrolidine.

  • Formation of the tert-Butyl Cation: A common fragment observed for Boc-protected compounds is the stable tert-butyl cation at m/z 57.[3]

  • Cleavage of the Pyrrolidine Ring: Alpha-cleavage of the pyrrolidine ring can lead to various fragments. A potential fragment could arise from the loss of the bromoethyl side chain, leading to a protonated N-Boc pyrrolidine fragment.

  • Loss of the Entire Boc Group: A direct loss of the entire Boc group (C₅H₉O₂, 101 Da) is also possible, though generally less favored than the stepwise loss of isobutylene and carbon dioxide.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed, self-validating methodology for the analysis of this compound using ESI-MS.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a final concentration of 10 µg/mL.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode should be selected to observe the protonated molecule [M+H]⁺.

  • Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan a mass range that encompasses the expected molecular ion and its fragments (e.g., m/z 50-400).

  • Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), select the precursor ions (m/z 278 and 280) and apply a range of collision energies to induce fragmentation.

Diagram 2: Experimental Workflow for MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation P1 Weigh Compound P2 Dissolve in Solvent (1 mg/mL Stock) P1->P2 P3 Dilute to Working Solution (10 µg/mL) P2->P3 A1 Direct Infusion via Syringe Pump P3->A1 A2 ESI in Positive Ion Mode A1->A2 A3 Full Scan MS (m/z 50-400) A2->A3 A4 Precursor Ion Selection (m/z 278/280) A3->A4 A5 Collision-Induced Dissociation (MS/MS) A4->A5 D1 Identify [M+H]⁺ and Isotopic Pattern A5->D1 D2 Analyze MS/MS Spectrum D1->D2 D3 Correlate Fragments to Predicted Pathways D2->D3

Caption: A streamlined workflow for the mass spectrometric analysis.

Data Interpretation and Expected Results

The analysis of the acquired data should focus on confirming the molecular weight and elucidating the fragmentation pattern.

Full Scan Mass Spectrum

The full scan mass spectrum is expected to show a prominent pair of peaks at m/z 278 and 280 with approximately equal intensity, corresponding to the [M+H]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively. The presence of adducts, such as [M+Na]⁺ at m/z 300/302, may also be observed.

Tandem Mass Spectrum (MS/MS)

The MS/MS spectrum of the precursor ions at m/z 278/280 will provide structural information. The expected major fragment ions are summarized in the table below.

m/z (with ⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss
222/224[M+H - C₄H₈]⁺Isobutylene
178/180[M+H - C₄H₈ - CO₂]⁺Isobutylene + Carbon Dioxide
57[C₄H₉]⁺C₇H₁₁BrNO₂

The relative intensities of these fragments will depend on the collision energy used. By systematically varying the collision energy, a breakdown curve can be constructed to further probe the fragmentation dynamics.

Conclusion

The mass spectrometric analysis of this compound is a powerful method for its structural confirmation and purity assessment. By leveraging the predictable fragmentation of the N-Boc group and the characteristic isotopic signature of bromine, a confident identification can be achieved. The experimental protocol and predicted fragmentation pathways detailed in this guide provide a robust framework for researchers and drug development professionals to effectively utilize mass spectrometry in their synthetic workflows.

References

  • Glen Jackson - West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • PubMed. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from [Link]

  • PubMed. (2021, July 16). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • National Institute of Standards and Technology. Pyrrolidine. Retrieved from [Link]

  • MAPS - Psychedelic Bibliography. (2016). Identification and characterization of N-tert-butoxycarbonyl-MDMA. Retrieved from [Link]

  • NIH. (2023). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Fragmentation Pathways. Retrieved from [Link]

  • Whitman People. GCMS Section 6.15. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

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Commercial availability of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate: Commercial Availability, Synthesis, and Application in Drug Discovery

Introduction

This compound is a key building block in modern medicinal chemistry. Its structure, featuring a Boc-protected pyrrolidine ring and a reactive bromoethyl side chain, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The pyrrolidine scaffold is a prevalent motif in a wide array of biologically active compounds, offering a three-dimensional structure that can effectively explore chemical space and interact with biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 958026-66-9[1]
Molecular Formula C₁₁H₂₀BrNO₂[1]
Molecular Weight 278.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-Boc-3-(2-bromoethyl)pyrrolidine, 1-tert-butoxycarbonyl-3-(2-bromoethyl)pyrrolidine[1]
Appearance Liquid-
Boiling Point 316.4 ± 15.0 °C at 760 mmHg-

Commercial Availability

This compound is available from a number of chemical suppliers. The availability, purity, and pricing can vary, so it is advisable to contact suppliers directly for the most current information. Below is a summary of representative suppliers.

SupplierPurityAvailable QuantitiesPrice Range (USD)
BLDpharm ≥95%1g, 5g, 25gContact for pricing
AChemBlock 95%250mg, 1g, 5g$200 - $1,820[2]
LabSolu 97%50mg, 250mg$577.67 - $1,729.22[3]
Simson Pharma Custom SynthesisInquire for quantitiesContact for pricing

Note: Prices are for reference only and are subject to change. It is recommended to request a formal quote from the suppliers.

Synthesis and Purification

The synthesis of this compound is typically achieved from its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The conversion of the hydroxyl group to a bromide is a standard transformation in organic synthesis.

Synthetic Workflow

cluster_0 Synthesis of this compound Start tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Reagents Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) Inert Solvent (e.g., DCM, THF) Reaction Bromination Reaction Reagents->Reaction Addition Workup Aqueous Workup and Extraction Reaction->Workup Quenching Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the bromination of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.5 equiv).

  • Reagent Addition: Slowly add triphenylphosphine (1.5 equiv) portion-wise to the cooled solution. The reaction mixture may warm slightly and change color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of CBr₄ and PPh₃ (the Appel reaction) is a mild and efficient method for converting primary alcohols to the corresponding bromides, minimizing side reactions.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the brominating agents and to ensure high yields.

  • The aqueous workup removes water-soluble byproducts and unreacted reagents.

  • Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Applications in Drug Development

The pyrrolidine ring is a valuable scaffold in drug design due to its conformational flexibility and its ability to introduce stereochemical complexity. This compound serves as an important electrophilic building block for introducing the pyrrolidine moiety into larger molecules.

Case Study: Synthesis of a Key Intermediate for Upadacitinib

Upadacitinib is a Janus kinase (JAK) inhibitor used for the treatment of autoimmune disorders. The synthesis of Upadacitinib involves the coupling of a pyrrolidine-containing fragment with a pyrazolopyrimidine core. While the exact synthetic route may vary, the use of a pyrrolidine derivative with an electrophilic side chain is a key step. A patent for the preparation of pyrrolidine derivatives for use in the synthesis of Upadacitinib highlights the importance of such intermediates[4]. The bromoethyl group of this compound can be used to alkylate a nucleophilic partner, such as an amine or an enolate, to construct the core structure of the drug.

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic disconnection for a key intermediate of a JAK inhibitor like Upadacitinib, highlighting the role of a 3-substituted pyrrolidine derivative.

cluster_1 Retrosynthetic Analysis of a JAK Inhibitor Intermediate Target Key Pyrrolidine-Pyrazolopyrimidine Intermediate Disconnection C-N Bond Formation Target->Disconnection FragmentA Nucleophilic Pyrazolopyrimidine Core Disconnection->FragmentA FragmentB Electrophilic Pyrrolidine Derivative (e.g., this compound) Disconnection->FragmentB

Caption: Retrosynthetic analysis showing the key fragments for the synthesis of a JAK inhibitor intermediate.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Recommended storage temperature is 2-8°C.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.

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Methodological & Application

Application Note & Protocols: Strategic Use of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a cornerstone scaffold in modern drug discovery, prized for its three-dimensional structure that enables effective exploration of biological target space.[1] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical use of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate , a versatile building block for introducing the valuable 3-substituted pyrrolidine motif into target molecules. We delve into the mechanistic underpinnings of its reactivity in alkylation reactions, offer expert insights into experimental design, and provide robust, step-by-step protocols for its successful implementation in synthesis workflows.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals and biologically active natural products.[1][2] Unlike flat, aromatic systems, its non-planar, sp³-hybridized framework provides enhanced three-dimensional coverage, a critical attribute for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.[1] Compounds incorporating the pyrrolidine moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and CNS-modulating properties.[2][3]

This compound is an intelligently designed synthetic intermediate. It features:

  • A pyrrolidine core for structural complexity.

  • A Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen, which is stable under common alkylation conditions but can be efficiently cleaved under acidic conditions to reveal a secondary amine for further functionalization.[4]

  • A primary bromoethyl side chain at the 3-position, acting as a potent electrophile for facile alkylation of a wide range of nucleophiles.

This combination makes it an ideal reagent for building complex molecular architectures in a controlled, stepwise manner.

Reagent Profile: Properties and Safety

Before use, it is critical to be familiar with the chemical properties and safety requirements of the reagent.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 958026-66-9[5]
Molecular Formula C₁₁H₂₀BrNO₂[5]
Molecular Weight 278.19 g/mol [5]
Synonyms 1-Boc-3-(2-bromoethyl)pyrrolidine[5]
Appearance Varies; typically a colorless to pale yellow oil or solidN/A
Storage Store sealed in a dry environment at 2-8°C[6]
GHS Hazard Information & Safety Precautions

This compound is classified with several hazards and requires careful handling in a laboratory setting.[5][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Safety Protocol:

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water immediately.

The Chemistry of Alkylation: Mechanism and Causality

The primary alkyl bromide functionality of this compound makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[7][8] This reaction is a cornerstone of organic synthesis for forming carbon-heteroatom and carbon-carbon bonds.[9]

The Sₙ2 Mechanism

The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide, Br⁻) departs simultaneously.[8] The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[8]

The key steps are:

  • Nucleophilic Attack: An electron-rich atom (the nucleophile, e.g., an amine, thiolate, or phenoxide) attacks the carbon atom bonded to the bromine. This "backside attack" occurs from the side opposite to the leaving group.

  • Transition State: A high-energy transition state is formed where the nucleophile-carbon bond is partially formed, and the carbon-bromine bond is partially broken.

  • Product Formation: The carbon-bromine bond fully breaks, displacing the bromide ion and forming the new bond with the nucleophile.

Caption: General Sₙ2 mechanism for alkylation.

Experimental Design: A Scientist's Guide to Optimization

A successful alkylation reaction depends on the judicious selection of several key parameters. The choices made directly influence reaction rate, yield, and purity.

  • Nucleophile Selection: The reactivity of the nucleophile is paramount.

    • Soft Nucleophiles: Thiols (R-SH) and secondary amines (R₂NH) are excellent nucleophiles for this reaction.

    • Harder Nucleophiles: Alcohols (R-OH) and phenols (Ar-OH) are less nucleophilic and typically require a stronger base to be deprotonated into the more reactive alkoxide or phenoxide.

    • Steric Hindrance: Bulky nucleophiles will react more slowly due to steric hindrance at the electrophilic carbon center.

  • Solvent Choice - The Reaction's Environment: The solvent plays a critical role in stabilizing reactants and intermediates. For Sₙ2 reactions, polar aprotic solvents are superior.

    • Recommended: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

    • Causality: These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction. Protic solvents (like ethanol or water) would form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.

  • Base Selection - The Proton Abstractor: A base is often required to deprotonate the nucleophile, increasing its electron density and reactivity.

    • For Amines, Phenols, Thiols: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal. They are non-nucleophilic, preventing competition with the primary nucleophile, and are strong enough for most substrates.[10]

    • For C-H Alkylation: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary to generate a carbanion, but these require strictly anhydrous conditions.

  • Temperature Control: Heat is often used to overcome the activation energy barrier. Most reactions with this reagent proceed well between room temperature and 80°C. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and prevent decomposition or side-product formation.

Protocol: N-Alkylation of Benzylamine (A Representative Example)

This protocol describes a reliable method for the N-alkylation of a primary amine using this compound.

Materials & Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound278.19278 mg1.01.0
Benzylamine107.15118 mg (116 µL)1.11.1
Potassium Carbonate (K₂CO₃), anhydrous138.21276 mg2.02.0
Acetonitrile (ACN), anhydrous-10 mL--
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add K₂CO₃ and stir bar to oven-dried flask. b 2. Add anhydrous ACN. a->b c 3. Add Benzylamine via syringe. b->c d 4. Add Alkylating Reagent solution. c->d e 5. Heat to 60°C with stirring. d->e f 6. Monitor progress via TLC (e.g., every 2 hours). e->f g 7. Cool to RT. Filter off K₂CO₃. f->g h 8. Concentrate filtrate in vacuo. g->h i 9. Redissolve in EtOAc, wash with water and brine. h->i j 10. Dry (Na₂SO₄), filter, concentrate. i->j k 11. Purify via silica gel chromatography. j->k

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Nucleophile Addition: Add anhydrous acetonitrile (10 mL) to the flask. Add benzylamine (116 µL, 1.1 mmol) via syringe.

  • Substrate Addition: In a separate vial, dissolve this compound (278 mg, 1.0 mmol) in 2 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and allow it to stir.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the limiting starting material.

  • Workup (A): Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

  • Workup (B): Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzylated product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive nucleophile (protonated).2. Insufficient temperature.3. Degraded alkylating reagent.1. Ensure the base is anhydrous and in sufficient excess (2-3 equiv.).2. Increase temperature in 10°C increments, monitoring for decomposition.3. Use a fresh bottle of the reagent; store properly.
Multiple Products Observed 1. Over-alkylation of primary amine.2. Side reactions with solvent (e.g., DMF at high temp).1. Use the amine as the limiting reagent or add the alkylating agent slowly.2. Switch to a more inert solvent like ACN. Avoid excessive heat.
Streaking on TLC Plate 1. Highly polar amine product.2. Residual base in crude material.1. Add a small amount of triethylamine (1%) or ammonia (in MeOH) to the chromatography eluent to improve peak shape.2. Ensure the aqueous workup is performed thoroughly.

Conclusion

This compound is a high-value, versatile building block for introducing the medicinally relevant 3-substituted pyrrolidine scaffold. Its reactivity is governed by well-understood Sₙ2 principles, allowing for the rational design of synthetic routes. By carefully selecting the nucleophile, base, and solvent, researchers can reliably and efficiently incorporate this motif, paving the way for the discovery of novel therapeutics and chemical probes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. Retrieved from [Link]

  • Tripodi, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6614. Retrieved from [Link]

  • Smirnov, A. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5176. Retrieved from [Link]

  • Campos, K. R., et al. (2022). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses, 99, 382-401. Retrieved from [Link]

  • Chabner, B. A., & Longo, D. L. (Eds.). (2016). Alkylating Agents. Oncohema Key. Retrieved from [Link]

  • Brookes, P., & Lawley, P. D. (1961). The reaction of monofunctional and difunctional alkylating agents with nucleic acids. Biochemical Journal, 80(3), 496-503. (Note: While a specific link to this older article is not available in the search, it is a foundational reference often cited in reviews like[8] regarding DNA alkylation).

  • Google Patents. (2010). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Pharmacy 180. (n.d.). Alkylating agents - Synthesis and Drug Profile. Retrieved from [Link]

  • Stucki, A., et al. (2023). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 88(17), 12236–12242. Retrieved from [Link]

  • ChemRxiv. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • ResearchGate. (2016). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248432. Retrieved from [Link]

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tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

A Senior Application Scientist's Guide to a Versatile Pharmaceutical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Bifunctional Building Block

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to explore three-dimensional chemical space.[1] this compound stands out as a particularly valuable intermediate in this class. Its strategic design incorporates two key features:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen. This masks the nucleophilicity of the ring nitrogen, preventing self-reaction and allowing for selective functionalization at the bromoethyl side chain. The Boc group can be removed under acidic conditions with minimal side products, a critical feature for late-stage synthesis.

  • A Primary Alkyl Bromide: The 2-bromoethyl moiety serves as a potent and reliable electrophile. As a primary bromide, it is highly susceptible to substitution via SN2 mechanisms, enabling the efficient and predictable formation of new carbon-heteroatom bonds with a wide range of nucleophiles (e.g., phenols, amines, thiols).

This dual functionality makes it an ideal building block for introducing the pyrrolidine pharmacophore into complex molecules, particularly in the synthesis of antagonists for G-protein coupled receptors like the muscarinic acetylcholine receptors.[2] This guide provides detailed protocols for its synthesis, characterization, and application, grounded in mechanistic principles to empower researchers in their drug discovery campaigns.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for maintaining the integrity of this reagent. The following data is compiled for quick reference.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 958026-66-9[3]
Molecular Formula C₁₁H₂₀BrNO₂[3]
Molecular Weight 278.19 g/mol [3]
Appearance Colorless to light yellow liquid/oil-
Storage Sealed in dry, 2-8°C, under inert atmosphere (N₂ or Ar)-

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and contact with skin and eyes.

Synthesis of this compound

The most reliable and common route to this intermediate is the bromination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The use of phosphorus tribromide (PBr₃) is preferred as it proceeds via an SN2 mechanism, which minimizes the risk of skeletal rearrangements that can occur under strongly acidic conditions (e.g., with HBr).[4]

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: tert-Butyl 3-(2-hydroxyethyl) pyrrolidine-1-carboxylate Reaction Bromination Reaction (PBr₃, Pyridine, DCM) Start->Reaction 1. Reagents Workup Aqueous Workup (Quench, Wash, Extract) Reaction->Workup 2. Quench & Isolate Purify Purification (Silica Gel Chromatography) Workup->Purify 3. Purify Crude Product Final Product: tert-Butyl 3-(2-bromoethyl) pyrrolidine-1-carboxylate Purify->Product 4. Characterize

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Synthesis Protocol

Reaction Scheme:

ReactionScheme reactant Boc-N-(pyrrolidin-3-yl)ethanol (Precursor) product This compound (Product) reactant->product  PBr₃ (0.4 eq), Pyridine (catalytic)  DCM, 0°C to rt, 4h

Caption: Bromination of the alcohol precursor using phosphorus tribromide.

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq)

  • Phosphorus tribromide (PBr₃, 0.4 eq)

  • Pyridine (catalytic, ~0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) and anhydrous DCM (~0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a catalytic amount of pyridine (0.1 eq). Slowly add phosphorus tribromide (0.4 eq) dropwise via syringe.

    • **Causality Note: ** The reaction is exothermic; slow addition at 0°C controls the reaction rate and prevents overheating. Pyridine acts as a mild base to neutralize the HBr byproduct, preventing potential acid-catalyzed degradation or Boc-deprotection.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully cool the flask back to 0°C. Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • **Trustworthiness Note: ** This step neutralizes any remaining acidic species. A slow, careful quench is essential to control gas evolution and prevent pressure buildup.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc).

  • Characterization: Combine the pure fractions and concentrate under vacuum to afford this compound as a colorless to pale yellow oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Synthesis of a Muscarinic M3 Receptor Antagonist Precursor

This intermediate is an excellent electrophile for SN2 reactions. A common application is the O-alkylation of a phenol to build precursors for muscarinic antagonists, which are used in treatments for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[2]

Biological Context: M3 Receptor Signaling

Muscarinic M3 receptors are G-protein coupled receptors that, upon binding acetylcholine, primarily activate the Gαq subunit. This initiates a signaling cascade crucial for smooth muscle contraction and glandular secretion. Antagonists block this pathway.

M3Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3R binds Antagonist Antagonist Drug (Blocks Binding) Antagonist->M3R blocks

Caption: Simplified M3 muscarinic receptor signaling pathway via Gq protein activation.[5][6]

Detailed Application Protocol

Reaction Scheme:

ApplicationScheme cluster_reactants intermediate tert-Butyl 3-(2-bromoethyl) pyrrolidine-1-carboxylate product O-Alkylated Product (Antagonist Precursor) intermediate->product  K₂CO₃ (2.0 eq)  DMF, 80°C, 12h phenol 4-Hydroxydiphenylmethane (Example Nucleophile) phenol->product  K₂CO₃ (2.0 eq)  DMF, 80°C, 12h

Caption: Williamson ether synthesis using the title intermediate and a model phenol.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxydiphenylmethane (or other phenolic nucleophile, 1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq). Add anhydrous DMF to dissolve/suspend the solids (~0.3 M).

    • **Expertise Note: ** Finely powdered K₂CO₃ is crucial as it maximizes the surface area for the deprotonation of the phenol, which is a heterogeneous reaction. Cesium carbonate (Cs₂CO₃) can be used for less reactive phenols due to the increased solubility of the cesium phenoxide.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

    • **Trustworthiness Note: ** The DMF is partitioned into the aqueous layer. Multiple extractions with EtOAc are necessary to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash with water (2x) to remove residual DMF, followed by a final wash with brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (hexanes/ethyl acetate) to yield the pure O-alkylated product.

  • Final Deprotection (Optional): To obtain the final active amine, dissolve the purified product in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane until the Boc group is cleaved. Remove the solvent and excess acid under vacuum to yield the final product as a salt.

References

  • Title: A process for the preparation of tert-butyl (r)
  • Title: Alkyl bromide synthesis by bromination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families Source: Molecular Pharmacology URL: [Link]

  • Title: Synthesis of long-chain alkyl and alkenyl bromides Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: ALKYL AND ALKYLENE BROMIDES Source: Organic Syntheses URL: [Link]

  • Title: Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate Source: ResearchGate URL: [Link]

  • Title: 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

  • Title: Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide Source: YouTube URL: [Link]

  • Title: Molecular mechanism of muscarinic acetylcholine receptor M3 interaction with Gq Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyrrolidine synthesis via ring contraction of pyridines Source: Nature Communications URL: [Link]

  • Title: Muscarinic cholinergic receptors Source: YouTube URL: [Link]

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The Versatile Building Block: A Guide to Synthesizing Nitrogen-Containing Heterocycles with tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel nitrogen-containing heterocycles is a cornerstone of innovation. These scaffolds are ubiquitous in a vast array of biologically active natural products and synthetic pharmaceuticals. This guide provides an in-depth exploration of the synthetic utility of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a versatile and strategically designed building block for the construction of diverse and complex heterocyclic architectures, including but not limited to, indolizidine and pyrrolizidine alkaloid cores.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles that govern these transformations.

Introduction: The Strategic Advantage of a Pre-functionalized Pyrrolidine Core

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The subject of this guide, this compound, is a particularly valuable synthon for several key reasons:

  • Bifunctional Nature: It possesses two distinct reactive sites: a nucleophilic secondary amine (protected as a Boc-carbamate) and an electrophilic primary bromide. This orthogonality allows for sequential and controlled synthetic manipulations.

  • Chiral Pool Potential: The pyrrolidine ring contains a stereocenter at the 3-position, which, if resolved, provides a direct route to enantiomerically pure target molecules.

  • Conformational Constraint: The five-membered ring imparts a degree of conformational rigidity, which can be advantageous in designing ligands with high receptor affinity and selectivity.

The Boc-protecting group plays a crucial role, temporarily masking the reactivity of the pyrrolidine nitrogen, thus allowing the bromoethyl side chain to be the primary site of reaction. Subsequent deprotection under acidic conditions readily liberates the secondary amine for further functionalization or intramolecular cyclization.

Core Synthetic Strategies: A Gateway to Fused Heterocyclic Systems

The primary synthetic utility of this compound lies in its application as a linchpin for the construction of fused bicyclic and tricyclic nitrogen heterocycles. The two main strategies employed are intermolecular N-alkylation followed by intramolecular cyclization, and intermolecular C-alkylation followed by intramolecular cyclization.

Strategy 1: Intermolecular N-Alkylation and Subsequent Intramolecular Cyclization

This is the most direct approach for the synthesis of fused heterocycles where the pyrrolidine nitrogen becomes part of the newly formed ring system. The general workflow involves the deprotection of the Boc group to unmask the secondary amine, followed by N-alkylation with a suitable electrophile, and finally an intramolecular cyclization step.

A prime example of this strategy is the synthesis of pyrrolo[1,2-a]indoles, a scaffold found in numerous biologically active compounds.[1]

G Start This compound Deprotection Boc Deprotection (e.g., TFA, CH2Cl2) Start->Deprotection Pyrrolidine 3-(2-Bromoethyl)pyrrolidine Deprotection->Pyrrolidine N_Alkylation N-Alkylation with Indole Derivative (e.g., 2-formylindole, NaBH4, then base) Pyrrolidine->N_Alkylation Intermediate N-Alkylated Intermediate N_Alkylation->Intermediate Cyclization Intramolecular Cyclization (e.g., Pd-catalyzed) Intermediate->Cyclization Product Pyrrolo[1,2-a]indole Derivative Cyclization->Product

Caption: Workflow for Pyrrolo[1,2-a]indole Synthesis

This protocol outlines the N-alkylation of an indole derivative with the deprotected pyrrolidine core.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Indole-2-carbaldehyde

  • Sodium triacetoxyborohydride

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Boc Deprotection: Dissolve this compound (1.0 eq) in DCM. Add TFA (5.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add saturated aqueous NaHCO₃ solution until the pH is basic. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 3-(2-bromoethyl)pyrrolidine as a free base.

  • Reductive Amination: To a solution of indole-2-carbaldehyde (1.0 eq) in DCM, add the crude 3-(2-bromoethyl)pyrrolidine (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • N-Alkylation: The crude product from the previous step is dissolved in acetonitrile. Add K₂CO₃ (2.0 eq) and the bromoethylpyrrolidine derivative. The reaction is heated to reflux and monitored by TLC.

  • Purification: After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (EtOAc/Hexane gradient) to yield the desired N-alkylated indole.

Causality Behind Experimental Choices:

  • TFA for Deprotection: Trifluoroacetic acid is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) group at room temperature, generating the volatile tert-butyl cation and carbon dioxide.

  • Reductive Amination: This is a mild and efficient method for forming the C-N bond between the indole and the pyrrolidine. Sodium triacetoxyborohydride is a selective reducing agent for the iminium ion formed in situ.

  • Base for N-Alkylation: A mild inorganic base like potassium carbonate is sufficient to neutralize the hydrobromic acid generated during the N-alkylation, driving the reaction to completion.

Strategy 2: Intermolecular C-Alkylation and Subsequent Intramolecular Cyclization

This strategy involves the use of the bromoethyl side chain to alkylate a carbon nucleophile. The newly formed intermediate is then subjected to conditions that promote an intramolecular cyclization involving the pyrrolidine nitrogen (after deprotection). This approach is particularly useful for the synthesis of indolizidine and pyrrolizidine alkaloid skeletons.

G Start This compound C_Alkylation C-Alkylation with Carbon Nucleophile (e.g., Malonate ester, NaH) Start->C_Alkylation Alkylated_Intermediate Alkylated Malonate Derivative C_Alkylation->Alkylated_Intermediate Deprotection Boc Deprotection (e.g., TFA) Alkylated_Intermediate->Deprotection Decarboxylation_Cyclization Decarboxylation & Intramolecular Cyclization (e.g., Heat) Deprotection->Decarboxylation_Cyclization Product Indolizidinone Derivative Decarboxylation_Cyclization->Product

Caption: Workflow for Indolizidinone Synthesis

This protocol describes the synthesis of a key intermediate for indolizidine alkaloids via C-alkylation of a malonate ester.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Enolate Formation: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add diethyl malonate (1.1 eq) dropwise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • C-Alkylation: Add a solution of this compound (1.0 eq) in anhydrous THF to the enolate solution. Stir the reaction mixture at room temperature overnight.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to afford the alkylated malonate derivative.

  • Boc Deprotection and Cyclization: Dissolve the purified alkylated malonate in toluene. Add TFA (10 eq) and heat the mixture to reflux. Monitor the reaction by TLC. The reaction typically proceeds through deprotection, decarboxylation, and subsequent intramolecular cyclization.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ solution and extract with EtOAc (3x). Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography to yield the desired indolizidinone.

Causality Behind Experimental Choices:

  • NaH as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates diethyl malonate to form the corresponding enolate, which is a soft nucleophile suitable for SN2 reaction with the primary bromide.

  • One-Pot Deprotection/Cyclization: Heating the alkylated intermediate in the presence of a strong acid like TFA serves a dual purpose. It removes the Boc protecting group, and the elevated temperature promotes both decarboxylation of the malonate moiety and the subsequent intramolecular lactamization to form the indolizidinone ring.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the key transformations described.

Transformation Substrate Reagents and Conditions Product Typical Yield
Boc Deprotection This compoundTFA, DCM, rt, 2h3-(2-Bromoethyl)pyrrolidine>95% (crude)
N-Alkylation 3-(2-Bromoethyl)pyrrolidine, Indole-2-carbaldehyde1. NaBH(OAc)₃, DCM, rt, 12h; 2. K₂CO₃, ACN, refluxN-alkylated indole60-80%
C-Alkylation This compound, Diethyl malonateNaH, THF, rt, 12hDiethyl 2-(2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)ethyl)malonate70-90%
Intramolecular Cyclization Diethyl 2-(2-(pyrrolidin-3-yl)ethyl)malonateTFA, Toluene, refluxIndolizidinone derivative50-70%

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound has proven to be a highly effective and versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. Its bifunctional nature, coupled with the strategic placement of a protecting group, allows for the controlled and sequential construction of complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthon in the pursuit of novel therapeutic agents and other advanced materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic & Biomolecular Chemistry. Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution with tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise molecular recognition of biological targets. The functionalization of the pyrrolidine core allows for the exploration of vast chemical space, leading to the development of novel therapeutic agents.

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a key building block that enables the introduction of a flexible ethyl-pyrrolidine motif into a target molecule. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial, as it prevents the nitrogen from acting as a nucleophile itself and allows for controlled, site-selective reactions at the terminal bromine of the ethyl side chain.[1] This application note provides a comprehensive guide to performing nucleophilic substitution reactions with this versatile reagent, covering the underlying mechanistic principles, detailed experimental protocols for various classes of nucleophiles, and critical considerations for reaction success.

Mechanism and Key Scientific Principles

The reaction of this compound with a nucleophile proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a one-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and the bromide ion is simultaneously displaced as a leaving group.

The SN2 Reaction Pathway

The key features of the SN2 reaction are:

  • Kinetics: The reaction rate is dependent on the concentration of both the electrophile (this compound) and the nucleophile.

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon.[3][4] However, in this specific substrate, the electrophilic carbon is not a stereocenter. The existing stereocenter at the 3-position of the pyrrolidine ring is not directly involved in the reaction and its configuration is expected to be retained.

  • Substrate Structure: Primary alkyl halides, like the bromoethyl group in our substrate, are excellent candidates for SN2 reactions due to minimal steric hindrance around the reaction center.

The Boc protecting group, while rendering the pyrrolidine nitrogen non-nucleophilic, does not significantly hinder the approach of the nucleophile to the electrophilic carbon of the bromoethyl side chain due to its distance from the reaction center.

Visualizing the Reaction Mechanism

Experimental_Workflow reagents Combine Nucleophile and Base in Anhydrous Solvent electrophile_add Add this compound reagents->electrophile_add reaction Heat and Stir (Monitor by TLC/LC-MS) electrophile_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Drying, Concentration, and Column Chromatography workup->purification product Isolated Product purification->product

Sources

Application Notes and Protocols: Synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a variety of complex molecular architectures and pharmacologically active compounds. The presence of the reactive bromoethyl group, coupled with the Boc-protected pyrrolidine ring, makes it a versatile intermediate for introducing the pyrrolidine motif and for subsequent functionalization through nucleophilic substitution reactions. This document provides a detailed protocol for the synthesis of this compound from its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, via the Appel reaction.

The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₁₁H₂₀BrNO₂[1]
Molecular Weight 278.19 g/mol [1]
CAS Number 958026-66-9[1]
Appearance Colorless to pale yellow oil
Storage Store at 2-8 °C under an inert atmosphere

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocol: The Appel Reaction

The conversion of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate to its corresponding bromide is efficiently achieved using the Appel reaction. This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to convert a primary alcohol to an alkyl bromide under mild conditions.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate reagents PPh₃, CBr₄ DCM, 0 °C to rt product This compound reactant->product byproduct CHBr₃, Ph₃PO

Caption: General scheme of the Appel reaction for the synthesis of the target compound.

Materials and Reagents
  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq).

  • Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add triphenylphosphine (1.5 eq) and cool the flask to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM to the reaction mixture. Causality Note: The slow addition of CBr₄ at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Causality Note: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic phase.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

    • The crude oil is loaded onto the column.

    • Elute with a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Mechanistic Insights: The Appel Reaction

The Appel reaction proceeds through a series of well-established steps:

G A 1. PPh₃ attacks CBr₄ B Formation of phosphonium salt [Ph₃PBr]⁺Br₃C⁻ A->B C 2. Deprotonation of alcohol by Br₃C⁻ B->C D Formation of alkoxide and bromoform (CHBr₃) C->D E 3. Nucleophilic attack of alkoxide on [Ph₃PBr]⁺ D->E F Formation of oxyphosphonium salt [Ph₃POR]⁺Br⁻ E->F G 4. SN2 attack by Br⁻ F->G H Formation of alkyl bromide and Ph₃PO G->H

Caption: Stepwise mechanism of the Appel reaction.

  • Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms of carbon tetrabromide. This results in the formation of a phosphonium salt, [Ph₃PBr]⁺, and the tribromomethanide anion, CBr₃⁻.[2]

  • Deprotonation: The tribromomethanide anion is a strong enough base to deprotonate the alcohol, forming bromoform (CHBr₃) and the corresponding alkoxide.

  • Oxyphosphonium Salt Formation: The alkoxide then acts as a nucleophile, attacking the positively charged phosphorus atom of the phosphonium salt. This forms a key intermediate, an oxyphosphonium salt.

  • Nucleophilic Substitution: The bromide ion, now a good nucleophile, attacks the carbon atom attached to the oxygen in an Sₙ2 fashion. This leads to the formation of the desired alkyl bromide with inversion of stereochemistry (if the carbon is a stereocenter) and the thermodynamically stable triphenylphosphine oxide (Ph₃PO) as a byproduct.[2]

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.46 ppm), the pyrrolidine ring protons (multiplets between 1.5-3.6 ppm), and the bromoethyl group (a triplet around 3.5 ppm for the CH₂Br and a multiplet for the adjacent CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals should include the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), the carbons of the pyrrolidine ring, and the carbon bearing the bromine atom (~33 ppm).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. For reference, spectral data for a closely related isomer, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is available and can serve as a guide for interpreting the spectra of the starting material.[3]

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gently warming the reaction mixture.
Deactivated reagents.Use freshly opened or purified reagents. Ensure the solvent is anhydrous.
Low Yield Loss of product during work-up or purification.Be careful during the extraction and washing steps. Optimize the solvent system for column chromatography to ensure good separation.
Formation of Byproducts Side reactions due to moisture or impurities.Ensure all glassware is dry and the reaction is run under an inert atmosphere.
Difficulty in Removing Triphenylphosphine Oxide High polarity and crystalline nature of Ph₃PO.The majority of Ph₃PO can sometimes be removed by precipitation from a non-polar solvent like hexanes or a mixture of hexanes/ether before column chromatography.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By understanding the reaction mechanism and the rationale behind each experimental step, researchers can confidently and efficiently prepare this valuable building block for their drug discovery and development programs.

References

  • Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. [Link]

  • MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r)
  • Royal Society of Chemistry. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Chem-Station. Appel Reaction. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Supporting Information. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Google Patents.

Sources

Application Notes and Protocols: Tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, including alkaloids, and its integration into the structures of numerous approved pharmaceuticals underscore its significance as a privileged scaffold.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[5]

This guide focuses on a particularly valuable building block: tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate . This bifunctional molecule combines the desirable pyrrolidine core with two orthogonal functionalities: a Boc-protected amine that allows for controlled deprotection and subsequent elaboration, and a bromoethyl group that serves as a versatile electrophile for introducing the pyrrolidine motif into a target structure. These features make it an indispensable tool for the synthesis of complex, biologically active molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 361440-53-9[6]
Molecular Formula C₁₁H₂₀BrNO₂[6]
Molecular Weight 278.19 g/mol [6]
Appearance Colorless to pale yellow oilCommercially available
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)General chemical knowledge

Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment. It is advisable to store it in a cool, dry place, away from strong bases and oxidizing agents.

Application I: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Scientific Context: Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[7][8] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[9][10] Consequently, BTK has emerged as a key therapeutic target, and several BTK inhibitors have been developed that incorporate a pyrrolidine moiety to engage with the kinase active site.[11][12]

The 2-bromoethyl side chain of this compound is an ideal electrophile for nucleophilic substitution reactions, enabling the covalent attachment of the pyrrolidine scaffold to a core heterocyclic structure common in many kinase inhibitors.

Experimental Workflow: Synthesis of a BTK Inhibitor Intermediate

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling A This compound C Alkylated Intermediate A->C Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, ACN) Heat B Heterocyclic Amine Core (e.g., Aminopyrimidine) B->C D Pyrrolidine Intermediate C->D Acid (e.g., TFA, HCl) Solvent (e.g., DCM) F Final BTK Inhibitor Scaffold D->F Base (e.g., DIPEA) Solvent (e.g., DCM) E Acryloyl Chloride E->F

Caption: Synthetic workflow for a BTK inhibitor scaffold.

Protocol: Synthesis of a Pyrrolidine-Containing BTK Inhibitor Scaffold

This protocol describes a representative N-alkylation of a heterocyclic amine with this compound, followed by further functionalization.

Materials:

  • This compound

  • 4-Amino-2-chloropyrimidine (or a similar heterocyclic amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

  • N-Alkylation:

    • To a solution of 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

    • Add this compound (1.1 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS. The use of a mild inorganic base like potassium carbonate is crucial to avoid side reactions.[13]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the alkylated intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate (1.0 eq) in anhydrous DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude amine salt (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add DIPEA (3.0 eq) to neutralize the salt and basify the solution.

    • Slowly add acryloyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the final product by flash column chromatography.

Signaling Pathway: Bruton's Tyrosine Kinase in B-Cell Malignancies

BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTKi BTK Inhibitor BTKi->BTK Inhibition

Caption: Simplified BTK signaling pathway in B-cells.

This pathway illustrates how BTK inhibitors, synthesized using building blocks like this compound, can block the downstream signaling cascade that promotes the survival of malignant B-cells.[14]

Application II: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Scientific Context: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][15] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[16] This mechanism makes DPP-4 inhibitors, or "gliptins," an important class of oral antidiabetic agents for the management of type 2 diabetes. Several DPP-4 inhibitors feature a pyrrolidine or a related bicyclic core, which is essential for their binding to the enzyme's active site.

While a direct synthesis of a marketed DPP-4 inhibitor from this compound is not the most common route, this building block can be strategically modified to access key intermediates.

Conceptual Workflow: Towards a DPP-4 Inhibitor Intermediate

cluster_0 Step 1: Functional Group Transformation cluster_1 Step 2: Cyclization Precursor Synthesis cluster_2 Step 3: Intramolecular Cyclization A This compound B Hydroxylated or Azido Intermediate A->B e.g., Hydrolysis or NaN₃ Substitution C Activated Intermediate B->C e.g., Mesylation D Bicyclic Pyrrolidine Core C->D Base-mediated Cyclization

Caption: Conceptual workflow for a bicyclic DPP-4 intermediate.

Protocol: Synthesis of a Bicyclic Pyrrolidine Intermediate

This protocol outlines a plausible, multi-step synthesis to a bicyclic pyrrolidine core, a key structural feature in some DPP-4 inhibitors like Saxagliptin.[17]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Azide Formation:

    • Dissolve this compound (1.0 eq) in anhydrous DMSO.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azido intermediate.

  • Staudinger Reduction and Intramolecular Cyclization (Conceptual):

    • Expert Note: The following steps are a conceptual illustration of how the azido intermediate could be elaborated. Specific conditions would require experimental optimization.

    • Dissolve the azido intermediate (1.0 eq) in a mixture of THF and water.

    • Add triphenylphosphine (1.2 eq) and stir at room temperature. The Staudinger reaction reduces the azide to an amine.

    • The newly formed primary amine can then be induced to undergo an intramolecular cyclization to form a bicyclic system. This step would likely require activation of a suitable functional group on the pyrrolidine ring, which could be introduced in a separate synthetic sequence. The synthesis of complex structures like the core of Saxagliptin often involves multi-step, stereocontrolled reactions.[18]

Signaling Pathway: DPP-4 in Glucose Homeostasis

Meal Food Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins Release from Gut DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibits hepatic glucose production DPP4i DPP-4 Inhibitor DPP4i->DPP4 Inhibition

Caption: Role of DPP-4 in regulating blood glucose levels.

This diagram shows how DPP-4 inhibitors prevent the breakdown of incretin hormones, thereby improving glycemic control in patients with type 2 diabetes.[19]

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its strategically placed functional groups enable its incorporation into a wide range of complex molecular architectures, as exemplified by its potential application in the synthesis of BTK and DPP-4 inhibitors. The protocols and workflows presented herein provide a foundation for researchers to leverage the unique chemical properties of this compound in the discovery and development of novel therapeutics.

References

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 757. [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Video]. YouTube. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57850108, this compound. Retrieved from [Link]

  • Estuparu, C., & Finlay, D. (2021). The Development of BTK Inhibitors: A Five-Year Update. Pharmaceuticals, 14(12), 1244. [Link]

  • Wikipedia contributors. (2024). Pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Akıncıoğlu, A., & Dalkara, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247072. [Link]

  • Google Patents. (2012).
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature reviews. Cancer, 14(4), 219–232. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. (n.d.). [Link]

  • Slinger, E., Thijssen, R., & Kater, A. P. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Frontiers in Oncology, 11, 700596. [Link]

  • Röhrborn, D., Wronkowitz, N., & Eckel, J. (2017). DPP-4 in Diabetes. Frontiers in immunology, 8, 1568. [Link]

  • Google Patents. (2015).
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in endocrinology, 10, 80. [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). [Link]

  • CLL Society. (2023). BTK Inhibitors in Chronic Lymphocytic Leukemia. [Link]

  • Google Patents. (2015).
  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 757. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols - RSC Publishing. (n.d.). [Link]

  • Al-masri, I. M., Taha, M. O., & Al-Salamat, H. A. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Journal of medicinal chemistry, 64(22), 16345–16378. [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. (n.d.). [Link]

  • Currò, F., & Musumeci, F. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(7), 682. [Link]

  • Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. (n.d.). [Link]

  • Tambaro, F. P., De Novellis, D., & Wierda, W. G. (2021). The Role of BTK Inhibition in the Treatment of Chronic Lymphocytic Leukemia: A Clinical View. Journal of experimental pharmacology, 13, 923–935. [Link]

  • Samoilova, M. V., Semenov, V. E., & Reznikov, V. A. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1922. [Link]

  • Brown, J. R., & Byrd, J. C. (2023). Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL). Cancers, 15(24), 5792. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC. (n.d.). [Link]

Sources

Application Notes & Protocols: Advanced Synthetic Strategies in the Development of Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Labyrinth of CNS Drug Synthesis

The synthesis of agents targeting the Central Nervous System (CNS) represents one of the most formidable challenges in medicinal chemistry. Beyond the intricate molecular architectures required for selective interaction with complex neural targets, these molecules must navigate the formidable blood-brain barrier (BBB). This necessitates a delicate balance of physicochemical properties, often at odds with the structural demands for high target potency. Historically, the synthetic routes to CNS drug candidates have been linear, lengthy, and often lacked the flexibility for rapid analogue generation, creating a significant bottleneck in the drug discovery pipeline.

This guide eschews a conventional, rigid template. Instead, it is structured to provide a deep, practical dive into three transformative synthetic technologies that are reshaping the landscape of CNS drug development: Photoredox Catalysis , Continuous Flow Chemistry , and Late-Stage C-H Functionalization . For each, we will explore the fundamental principles, explain the causal relationship between the technology and its application in CNS drug discovery, provide detailed, field-tested protocols, and present quantitative data to benchmark their efficacy. Our focus is not merely on the "how," but critically, on the "why"—providing the strategic rationale that senior scientists apply when selecting a synthetic path.

The Blood-Brain Barrier Challenge: A Chemist's Perspective

The primary gatekeeper to the CNS is the blood-brain barrier, a highly selective semipermeable border of endothelial cells. For a small molecule to passively diffuse across this barrier, it must adhere to a stringent set of physicochemical parameters. While no single rule is absolute, successful CNS drugs generally exhibit a distinct profile compared to other oral medications.[1] Optimizing a molecule for CNS penetration is a multi-parameter balancing act.[2]

Table 1: Key Physicochemical Properties for CNS Drug Candidates [1][2][3]

PropertyGeneral Guideline for CNS PenetrationRationale & Causality
Molecular Weight (MW) ≤ 400 DaSmaller molecules more readily diffuse through the tight junctions of the BBB.[1]
Lipophilicity (LogP) ≤ 5.0A balance is crucial; sufficient lipophilicity is needed to partition into the lipid membranes of the BBB, but excessive lipophilicity can lead to non-specific binding and poor solubility.[4]
Topological Polar Surface Area (TPSA) ≤ 90 ŲTPSA is a surrogate for hydrogen bonding capacity. Lower polarity reduces the desolvation penalty for entering the lipidic BBB environment.[1]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors limit interactions with the aqueous environment, favoring membrane transit.[1]
pKa ≤ 8.0Ionization state at physiological pH (7.4) is critical. While many CNS drugs are basic amines (often protonated), excessive charge is detrimental to passive diffusion.[2]

These parameters are not merely guidelines but represent the fundamental physical chemistry governing a molecule's journey to its target. The synthetic strategies discussed below are powerful because they allow chemists to build, and more importantly, to fine-tune these properties with a level of precision previously unattainable.

Section 1: Photoredox Catalysis - Harnessing Light to Forge Complex Bonds

Visible-light photoredox catalysis has emerged as a revolutionary tool, enabling the formation of traditionally challenging chemical bonds under remarkably mild conditions.[5] This methodology utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors.[6]

Expertise & Experience: Why Photoredox for CNS Synthesis?

The true power of photoredox catalysis in the CNS space lies in its exceptional functional group tolerance and its ability to forge C-C and C-heteroatom bonds on complex scaffolds.[6] Traditional cross-coupling methods often struggle with the sensitive functional groups prevalent in CNS drug candidates. The mild, room-temperature conditions of photoredox reactions preserve these functionalities, making it an ideal strategy for late-stage functionalization—a critical step in optimizing a lead compound's activity and ADME properties.[7] It allows for the direct installation of key motifs, such as trifluoromethyl groups, which can dramatically alter a molecule's metabolic stability and lipophilicity, without requiring a complete redesign of the synthetic route.[5]

Application Case Study: Synthesis of a Saturated Heterocyclic Core

Saturated heterocycles are privileged scaffolds in CNS drug design. Their three-dimensional structures provide excellent exit vectors for exploring chemical space. However, functionalizing these rings, particularly at unactivated C(sp³)–H bonds, is a significant challenge. Metallaphotoredox, a synergistic combination of photoredox and transition metal catalysis, provides an elegant solution.

Protocol 1: Metallaphotoredox C(sp³)–H Arylation of a Tetrahydropyran (THP) Scaffold

This protocol demonstrates the direct arylation of an inexpensive starting material, 4-bromo-tetrahydropyran, at the C2 position. This transformation is challenging with classical methods but is readily achieved via a photoredox-generated radical intermediate coupled with nickel catalysis.[8]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Purification reagents Weigh Reagents: - 4-Bromo-THP (1 equiv) - Aryl Bromide (1.2 equiv) - NiCl2·glyme (10 mol%) - Ligand (e.g., dtbbpy, 12 mol%) - Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 2 mol%) - Base (e.g., Cs2CO3, 2 equiv) solvent Add Degassed Solvent (e.g., Dioxane) reagents->solvent setup Assemble in Vial under Inert Atmosphere (N2 or Ar) solvent->setup stir Stir Vigorously setup->stir irradiate Irradiate with Blue LEDs (~450 nm) at 25 °C stir->irradiate monitor Monitor by TLC/LC-MS (Typically 12-24 h) irradiate->monitor quench Quench Reaction (e.g., with aq. NH4Cl) monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Column Chromatography extract->purify product Characterize Product (NMR, HRMS) purify->product

Caption: Workflow for Metallaphotoredox C-H Arylation.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiCl₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 12 mol%), [Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ (2 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with dry argon or nitrogen for 10 minutes.

  • Addition of Substrates & Solvent: Add 4-bromo-tetrahydropyran (1.0 equiv) and the desired aryl bromide (1.2 equiv) via syringe. Add degassed 1,4-dioxane (to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Place the vial approximately 5 cm from a blue LED lamp (450 nm). Stir the reaction mixture vigorously at 25 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel to afford the desired C2-arylated product. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The protocol's integrity is maintained by monitoring the reaction to completion (Step 5), ensuring full conversion and minimizing side-product formation. The rigorous workup and chromatographic purification (Steps 6-8) are critical for isolating the product in high purity, which is then validated by spectroscopic analysis.

Section 2: Continuous Flow Chemistry - From Lab Bench to Production Scale

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors.[9] This technology offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processing.[10]

Expertise & Experience: Why Flow Chemistry for CNS Synthesis?

The synthesis of Active Pharmaceutical Ingredients (APIs) for CNS disorders often involves hazardous reagents, unstable intermediates, or highly exothermic reactions. Flow chemistry provides a compelling solution by minimizing the volume of hazardous material present at any given time, thus dramatically improving safety.[9] The enhanced heat and mass transfer in microreactors allows for the use of reaction conditions (e.g., superheating) that are inaccessible or unsafe in batch, often leading to significantly accelerated reaction rates and higher yields.[11] For multi-step syntheses, flow chemistry enables "telescoping," where multiple reaction steps are connected in a continuous sequence without the need for intermediate isolation and purification, saving significant time and resources.[9][12]

Application Case Study: Multi-Step Synthesis of Flibanserin

Flibanserin is a non-hormonal agent used for the treatment of hypoactive sexual desire disorder, acting on serotonergic and dopaminergic pathways in the brain. Its synthesis involves several distinct chemical transformations. A fully integrated, four-step continuous-flow process has been developed, showcasing the power of this technology.[13]

Table 2: Comparison of Batch vs. Flow for a Key Step in Flibanserin Synthesis (Reductive Amination)

ParameterBatch Process (Reported)Continuous Flow Process[13]Causality of Improvement
Catalyst NaBH(OAc)₃ (stoichiometric)Heterogeneous (e.g., 10% Pd/C)Flow allows for packed-bed reactors with solid catalysts, simplifying removal and enabling catalyst reuse.
Temperature Ambient80 - 100 °CSuperior heat transfer in flow reactors allows for safe operation at higher temperatures, accelerating the reaction.
Pressure Atmospheric10 - 100 barPressurization prevents solvent boiling at elevated temperatures and increases gas (H₂) solubility for hydrogenation.
Workup Aqueous quench, extractionIn-line separation/direct useTelescoping eliminates the need for intermediate workup, improving process mass intensity.
Productivity Grams/dayKilograms/day (scalable)Continuous operation allows for high throughput by simply running the system for longer periods.
Protocol 2: A Key Module in the Continuous Flow Synthesis of Flibanserin

This protocol details the reductive amination step, a crucial C-N bond formation in the flibanserin synthesis, performed in a packed-bed reactor.

Flow Synthesis Setup Diagram

G cluster_reactor Heated Packed-Bed Reactor pumpA Pump A: Substrate Solution (in iPrOAc) mixer pumpA->mixer pumpB Pump B: Amine Solution (in iPrOAc) pumpB->mixer h2_source H2 Source (Pressurized) h2_source->mixer reactor Column packed with 10% Pd/C catalyst (Heated to 100 °C) mixer->reactor bpr Back Pressure Regulator (100 bar) reactor->bpr collection Product Collection Vessel bpr->collection

Caption: A simplified flow-rig for continuous reductive amination.

Detailed Step-by-Step Methodology:

  • System Preparation: Construct a flow system consisting of two HPLC pumps, a gas inlet for hydrogen, a T-mixer, a heated column reactor, and a back pressure regulator (BPR). Pack the column reactor with a supported catalyst (e.g., 10% Pd/C).

  • Reagent Solutions: Prepare a solution of the precursor keto-amide (from the previous step in the sequence) in isopropyl acetate (iPrOAc). Prepare a separate solution of 1-(3-trifluoromethylphenyl)piperazine (1.1 equivalents) in iPrOAc.

  • System Priming & Pressurization: Prime the pumps and lines with iPrOAc. Pressurize the system with hydrogen gas to the target pressure (e.g., 100 bar) using the BPR.

  • Reaction Initiation: Begin pumping the two reagent solutions at specified flow rates to achieve the desired residence time within the heated reactor coil (e.g., 100 °C). The combined stream is mixed with H₂ gas before entering the reactor.

  • Steady State & Collection: Allow the system to reach a steady state (typically 3x the total system volume). Collect the product stream exiting the BPR.

  • Analysis: Analyze the collected solution by LC-MS or GC-MS to determine conversion and selectivity.

  • Telescoping: The crude product stream, containing flibanserin, can be directly channeled into the next flow module (e.g., a purification or crystallization step) without intermediate workup.

Self-Validation: In a flow system, validation is achieved by ensuring the system reaches a steady state where product output is constant over time. In-line analytical tools (like IR or UV-Vis spectroscopy) can be integrated to monitor the reaction in real-time, providing continuous validation of the process.

Section 3: C-H Functionalization - The Logic of Retrosynthesis, Rewritten

C-H functionalization is a paradigm-shifting strategy that involves the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, bypassing the need for pre-functionalized starting materials (e.g., halides or boronic acids).[14] This approach offers unparalleled synthetic efficiency and provides access to novel chemical space.

Expertise & Experience: Why C-H Functionalization for CNS Synthesis?

The primary advantage of C-H functionalization is its ability to perform "late-stage" modifications on complex, drug-like molecules.[14] In CNS drug discovery, a lead compound often requires subtle structural modifications to fine-tune its properties for BBB penetration and target engagement. C-H functionalization allows chemists to directly append new functional groups to the core scaffold of an advanced intermediate, rather than re-starting the synthesis from scratch. This dramatically accelerates the generation of a structure-activity relationship (SAR) library. For example, direct arylation of a core heterocycle can rapidly introduce diverse substituents, allowing for systematic exploration of how different electronic and steric properties impact biological activity.

Application Case Study: Synthesis of the Novel Antipsychotic Ulotaront

Ulotaront is a first-in-class TAAR1 and 5-HT1A agonist for the treatment of schizophrenia.[15][16][17] Its synthesis provides an excellent example of modern synthetic strategy, even if the core construction doesn't use a late-stage C-H functionalization, the principles of efficient bond formation are paramount. We will detail its synthesis and then describe a hypothetical late-stage C-H functionalization that could be used to generate analogues.

Ulotaront's Mechanism of Action & Signaling Pathway

Ulotaront's unique mechanism, which does not rely on direct D2 receptor antagonism, is a significant advance in antipsychotic therapy.[16][17] It modulates dopaminergic and serotonergic systems through agonism at TAAR1 and 5-HT1A receptors.[15][17][18]

G cluster_TAAR1 TAAR1 Pathway cluster_5HT1A 5-HT1A Pathway Ulotaront Ulotaront TAAR1 TAAR1 Receptor Ulotaront->TAAR1 Agonist _5HT1A 5-HT1A Receptor Ulotaront->_5HT1A Agonist G_protein_s Gs Protein AC_s Adenylyl Cyclase G_protein_s->AC_s activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA_s ↑ PKA Activity cAMP_s->PKA_s Dopamine_Mod Modulation of Dopamine Firing PKA_s->Dopamine_Mod Therapeutic_Effect Antipsychotic Effect (Positive & Negative Symptoms) Dopamine_Mod->Therapeutic_Effect G_protein_i Gi/o Protein AC_i Adenylyl Cyclase G_protein_i->AC_i inhibits GIRK ↑ GIRK Channel Opening G_protein_i->GIRK activates cAMP_i ↓ cAMP AC_i->cAMP_i Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Serotonin_Mod ↓ Serotonin Release Hyperpolarization->Serotonin_Mod Serotonin_Mod->Therapeutic_Effect

Sources

Deprotection of the Boc group from tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Acid-Mediated Deprotection of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for amines in modern organic synthesis, prized for its stability across a wide range of chemical conditions and its facile removal under acidic treatment.[1] This application note provides a comprehensive guide to the deprotection of this compound, a valuable building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous pharmaceuticals, and the bromoethyl side chain serves as a versatile handle for introducing further molecular complexity.

This document, intended for researchers, scientists, and drug development professionals, details the underlying chemical principles, offers a comparative analysis of common deprotection protocols, and provides a detailed, field-tested experimental procedure. The focus is on explaining the causality behind experimental choices to ensure both procedural success and a deeper understanding of the transformation.

Chemical Principles & Mechanistic Insights

The removal of the Boc group is an acid-catalyzed hydrolysis of a carbamate. The reaction proceeds efficiently and is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1] This initial protonation is the rate-determining step, activating the carbamate for subsequent fragmentation.

The protonated intermediate then collapses to release the free amine, carbon dioxide, and a highly stable tert-butyl cation.[2] The generation of gaseous byproducts, carbon dioxide and isobutylene (from the deprotonation of the tert-butyl cation), necessitates that the reaction is not performed in a sealed system to avoid pressure buildup.[1][2] The final product is isolated as an ammonium salt corresponding to the acid used for deprotection (e.g., trifluoroacetate or hydrochloride salt).

Boc Deprotection Mechanism Acid-Catalyzed Boc Deprotection Mechanism cluster_reagents Reagents Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Start->Protonated 1. Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid 2. Loss of tert-Butyl Cation tBuCation tert-Butyl Cation Protonated->tBuCation AmineSalt Deprotected Amine Salt (R-NH3+ X-) CarbamicAcid->AmineSalt 3. Decarboxylation Byproducts Byproducts: CO2 (gas) Isobutylene (gas) CarbamicAcid->Byproducts tBuCation->Byproducts Deprotonation Acid Acid (H+X-)

Caption: Acid-Catalyzed Boc Deprotection Mechanism.

A critical consideration for this specific substrate is the stability of the C-Br bond under acidic conditions. While generally stable, prolonged exposure to strong acids or elevated temperatures could potentially lead to side reactions. Therefore, reaction conditions should be optimized to achieve complete deprotection in the shortest time possible.

Comparative Analysis of Deprotection Protocols

The choice of acid and solvent system is crucial and depends on the substrate's sensitivity, the desired salt form of the final product, and practical considerations like reagent removal.

Method Reagent(s) Solvent Temp. Typical Time Key Considerations & Insights
TFA / DCM Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1 - 4 hoursMost Common Method: Highly effective and fast. TFA is volatile but corrosive and toxic.[3] The work-up requires neutralization with a base (e.g., NaHCO₃), which can be vigorous due to CO₂ evolution.[1]
HCl in Dioxane 4M HCl in 1,4-Dioxane1,4-DioxaneRT1 - 4 hoursClean Isolation: Dioxane and excess HCl can be removed under vacuum, often yielding the pure HCl salt directly without aqueous work-up.[4] This is advantageous for water-soluble products. Dioxane is a suspected carcinogen.
HCl in EtOAc HCl (gas) or solutionEthyl Acetate (EtOAc)RT2 - 18 hoursAlternative to DCM: Can be slower due to lower substrate solubility.[5] Avoids chlorinated solvents. The product hydrochloride salt often precipitates from the solution.
Aqueous HCl Concentrated HClAcetone or WaterRT2 - 6 hoursCost-Effective: A scalable and "process-friendly" option that avoids chlorinated solvents.[5] The product crystallizes directly from the reaction mixture, simplifying isolation.

Detailed Experimental Protocol: TFA in Dichloromethane

This protocol is a robust and widely cited method for Boc deprotection, offering rapid and clean conversion.

Objective: To synthesize 3-(2-bromoethyl)pyrrolidine trifluoroacetate salt from its N-Boc protected precursor.

Materials and Reagents
Reagent Formula MW ( g/mol ) Density CAS No. Hazards
This compoundC₁₁H₂₀BrNO₂278.19-958026-66-9Irritant, Harmful if swallowed[6][7]
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.931.33 g/mL75-09-2Carcinogen, Irritant
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.021.49 g/mL76-05-1Severe Skin/Eye Burns, Toxic
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01~1.07 g/mL144-55-8-
Anhydrous Sodium SulfateNa₂SO₄142.042.66 g/mL7757-82-6-
Experimental Workflow

Caption: General workflow for Boc deprotection using TFA/DCM.

Step-by-Step Procedure
  • Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C in an ice-water bath.

    • Scientist's Note: Cooling the solution is crucial to control the initial exotherm upon acid addition, minimizing potential side reactions. Anhydrous DCM is used to prevent unwanted hydrolysis of the substrate or product.

  • Addition of TFA: While stirring vigorously, add trifluoroacetic acid (TFA, ~10-20 eq., often used as a 25-50% v/v solution with DCM) dropwise to the cooled solution.[1]

    • Scientist's Note: A large excess of acid ensures the reaction goes to completion. The reaction is typically run with TFA and DCM in a 1:1 or 1:4 ratio.[8]

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1] Co-evaporation with DCM (adding fresh DCM and evaporating again) can help remove residual TFA.[8]

  • Neutralization and Extraction:

    • Dissolve the resulting residue in an organic solvent like ethyl acetate or DCM.

    • Carefully transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid.[1] Caution: Vigorous CO₂ evolution will occur, causing pressure buildup. Swirl the funnel gently without the stopper initially and vent frequently.

    • Continue adding NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Drying and Isolation: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-(2-bromoethyl)pyrrolidine as a free base.

    • Scientist's Note: If the amine salt is the desired product, the neutralization step can be omitted. After the initial concentration (Step 4), the residue can be triturated with a non-polar solvent like diethyl ether to precipitate the TFA salt, which is then collected by filtration.[8]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Incomplete Reaction Insufficient acid or reaction time.Add more TFA or allow the reaction to stir for a longer period. Gently warming to 30-40 °C can accelerate the reaction, but monitor for degradation.
Product Degradation Substrate is sensitive to strong acid; prolonged reaction time.Use a milder acid system like 1M HCl in ethyl acetate.[9] Ensure the reaction is monitored closely and worked up as soon as the starting material is consumed.
Low Yield after Work-up Product is water-soluble as a free base.If the free base has high polarity, it may be lost to the aqueous layer. In this case, isolation as the HCl or TFA salt is preferred. Alternatively, use a continuous liquid-liquid extractor.
Emulsion during Extraction Formation of salts.Add more brine to the separatory funnel to help break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.

Conclusion

The deprotection of this compound is a critical transformation for accessing a versatile synthetic intermediate. The standard TFA/DCM protocol offers a reliable and efficient method for achieving this transformation. By understanding the underlying mechanism, carefully selecting reagents, and monitoring the reaction progress, researchers can consistently obtain high yields of the desired product. Proper work-up is essential to isolate either the free amine or its corresponding salt, depending on the requirements of the subsequent synthetic steps.

References

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts. Retrieved from [Link]

  • American Chemical Society. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a key building block in modern drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and functionalized derivatives like the title compound are crucial for introducing this motif into potential therapeutic agents.[1] This guide moves beyond a simple recitation of steps, offering insights into the reaction mechanism, critical process parameters for scale-up, and robust safety protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The tert-butoxycarbonyl (Boc) protected pyrrolidine ring is a versatile synthetic intermediate.[2] The presence of a bromoethyl side chain at the 3-position provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the facile construction of more complex molecular architectures. This makes this compound an invaluable precursor in the synthesis of novel pharmaceuticals.

Our synthetic strategy involves a two-step sequence commencing with the commercially available N-Boc-3-pyrrolidinemethanol. The primary alcohol is first subjected to a Swern oxidation to yield the corresponding aldehyde, which then undergoes a Wittig reaction to introduce the two-carbon extension. The resulting alkene is subsequently reduced, and the terminal alcohol is converted to the target bromide. A more direct and scalable approach, which will be the focus of this protocol, involves the direct bromination of N-Boc-3-(2-hydroxyethyl)pyrrolidine. This method is often preferred in a scale-up context due to its atom economy and reduced number of synthetic steps.

Visualizing the Synthetic Pathway

G SM tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Reag PBr₃, Pyridine DCM, 0 °C to RT SM->Reag Pdt This compound Reag->Pdt caption Overall Synthetic Scheme

Caption: Overall Synthetic Scheme.

Mechanistic Considerations and Rationale for Reagent Selection

The conversion of a primary alcohol to an alkyl bromide is a classic transformation in organic synthesis. For this protocol, we have selected Phosphorus Tribromide (PBr₃) as the brominating agent.

Why Phosphorus Tribromide (PBr₃)?

  • High Efficacy for Primary Alcohols: PBr₃ is highly effective for converting primary and secondary alcohols to their corresponding bromides.

  • Favorable Reaction Conditions: The reaction can be conducted at low temperatures, which helps to minimize side reactions.

  • Mechanism: The reaction proceeds via the formation of a phosphorous ester intermediate. The lone pair on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This process can happen twice more. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the good leaving group (the phosphite ester) in an Sₙ2 reaction. This backside attack results in the formation of the desired alkyl bromide.

The use of a mild, non-nucleophilic base like pyridine is incorporated to neutralize the hydrobromic acid (HBr) byproduct that can be generated, preventing potential acid-catalyzed side reactions, such as the cleavage of the Boc protecting group.[3]

Detailed Scale-Up Protocol

This protocol is detailed for a 50-gram scale synthesis of the starting alcohol.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (g)Moles (mol)EquivalentsSupplier
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate215.2950.00.2321.0Commercially Available
Phosphorus Tribromide (PBr₃)270.6925.10.0930.4Acros Organics
Pyridine79.1018.40.2321.0Sigma-Aldrich
Dichloromethane (DCM), Anhydrous84.93500 mL--Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution-250 mL--Lab Prepared
Brine (Saturated NaCl solution)-250 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g--VWR
Equipment
  • 1 L three-neck round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Thermometer

  • Dropping funnel (addition funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 1 L three-neck flask with the overhead stirrer, thermometer, and a septum for nitrogen inlet. Place the flask in an ice-water bath.

  • Initial Charging: Charge the flask with tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (50.0 g, 0.232 mol) and anhydrous dichloromethane (500 mL). Begin stirring to dissolve the starting material.

  • Addition of Pyridine: Once the starting material is dissolved, add pyridine (18.4 mL, 0.232 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using the ice-water bath.

  • Controlled Addition of PBr₃: Add phosphorus tribromide (8.7 mL, 0.093 mol) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Crucial: Maintain the internal temperature below 5 °C during the addition. An exothermic reaction is expected.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing 250 mL of ice-cold saturated sodium bicarbonate solution. Caution: Quenching of PBr₃ is exothermic and may cause gas evolution. Perform this step in a well-ventilated fume hood.

  • Work-up and Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 250 mL of saturated sodium bicarbonate solution and 250 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Procedure:

    • Load the crude oil onto a silica gel column.

    • Elute with the specified solvent gradient.

    • Collect fractions and analyze by TLC.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final product as a clear, colorless to pale yellow oil.

Expected Results
ParameterExpected Value
ProductThis compound[4]
Molecular FormulaC₁₁H₂₀BrNO₂[4]
Molecular Weight278.19 g/mol [4]
AppearanceColorless to pale yellow oil
Yield75-85%
Purity (by HPLC)>95%

Safety and Hazard Management

The scale-up of any chemical process requires stringent adherence to safety protocols.

  • Phosphorus Tribromide (PBr₃): This reagent is highly corrosive, toxic, and reacts violently with water.[5][6] It causes severe skin burns and eye damage and may cause respiratory irritation.[7][8] Always handle PBr₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[5]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.

  • Quenching: The quenching of PBr₃ is highly exothermic. Perform the quench slowly and with adequate cooling to control the reaction rate.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Experimental Workflow Visualization

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Setup 1. Assemble Reactor & Charge (Starting Material, DCM, Pyridine) Cool 2. Cool to 0 °C Setup->Cool Add 3. Add PBr₃ Dropwise (T < 5 °C) Cool->Add React 4. Stir at RT (2-3h) & Monitor (TLC/LC-MS) Add->React Quench 5. Quench with NaHCO₃ (aq) React->Quench Extract 6. Extract & Wash Quench->Extract Dry 7. Dry (MgSO₄) & Concentrate Extract->Dry Purify 8. Flash Chromatography Dry->Purify Final Pure Product Purify->Final caption Detailed Experimental Workflow

Caption: Detailed Experimental Workflow.

Conclusion

This application note details a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedural and safety guidelines, researchers can confidently produce this valuable building block in high yield and purity, facilitating advancements in drug discovery and development programs.

References

  • PubChem Compound Summary for CID 57850108, this compound. National Center for Biotechnology Information.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Hazard Summary: Phosphorus Tribromide. New Jersey Department of Health.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

  • Safety Data Sheet: Phosphorus Tribromide. Chemos GmbH & Co.KG.[Link]

  • Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society.[Link]

  • Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Purification of crude pyrroles.

Sources

The Versatile Building Block: Tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a privileged scaffold, frequently incorporated into the architecture of a wide array of bioactive molecules.[1][2] Its non-planar, three-dimensional structure allows for a nuanced presentation of pharmacophoric elements, enabling precise interactions with biological targets. Among the myriad of functionalized pyrrolidine building blocks, tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has emerged as a particularly valuable synthon. Its bifunctional nature, featuring a reactive bromoethyl side chain for nucleophilic substitution and a Boc-protected nitrogen for stability and controlled deprotection, makes it an ideal candidate for introducing the pyrrolidine motif into complex molecular frameworks. This guide provides a comprehensive overview of the applications and detailed protocols for utilizing this versatile building block in the synthesis of bioactive compounds, with a focus on muscarinic acetylcholine receptor (mAChR) modulators and histamine H3 receptor (H3R) antagonists.

Chemical Properties and Reactivity

This compound is a stable, commercially available compound, though it can also be synthesized in a straightforward two-step process from its corresponding alcohol precursor. The key to its utility lies in the strategic placement of its functional groups.

PropertyValueSource
Molecular Formula C₁₁H₂₀BrNO₂PubChem
Molecular Weight 278.19 g/mol PubChem
Appearance Colorless to pale yellow oilCommercial Suppliers
Boiling Point ~306 °C (predicted)[3]
Key Reactive Sites Primary alkyl bromide (electrophilic), Boc-protected amine (nucleophilic after deprotection)N/A

The primary alkyl bromide is susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines and phenoxides, forming new carbon-nitrogen or carbon-oxygen bonds. This reactivity is the cornerstone of its application in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection to the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Synthesis of the Building Block

The preparation of this compound is typically achieved through a two-step sequence starting from the commercially available tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Bromination of the Alcohol Start tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Reagents1 CBr4, PPh3 Start->Reagents1 1. Solvent1 DCM Reagents1->Solvent1 in Conditions1 0 °C to rt Solvent1->Conditions1 Product1 This compound Conditions1->Product1 yields Workup1 Aqueous workup, Chromatography Product1->Workup1 followed by

Caption: Synthetic workflow for the preparation of the title building block.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard bromination procedures of primary alcohols.

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its ability to act as an electrophile in N-alkylation and O-alkylation reactions, thereby introducing the pyrrolidine-ethyl moiety into a target molecule.

Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Modulators

Muscarinic acetylcholine receptors are G-protein coupled receptors that play crucial roles in the central and peripheral nervous systems. Modulators of these receptors are of significant interest for the treatment of various neurological and psychiatric disorders. The pyrrolidine scaffold is a common feature in many potent and selective mAChR ligands.

G cluster_1 N-Alkylation for mAChR Modulator Synthesis Start_mAChR Primary/Secondary Amine Nucleophile BuildingBlock This compound Start_mAChR->BuildingBlock 1. Reacts with Base_mAChR K2CO3 or Cs2CO3 BuildingBlock->Base_mAChR in presence of Solvent_mAChR DMF or ACN Base_mAChR->Solvent_mAChR Conditions_mAChR Heat (e.g., 80 °C) Solvent_mAChR->Conditions_mAChR Product_mAChR N-alkylated Product Conditions_mAChR->Product_mAChR yields Deprotection TFA or HCl in Dioxane Product_mAChR->Deprotection 2. Deprotection with FinalProduct_mAChR Deprotected Bioactive Precursor Deprotection->FinalProduct_mAChR

Sources

Troubleshooting & Optimization

Purification of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate . This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for obtaining this key synthetic intermediate with high purity.

Purification Overview

This compound is a crucial building block in medicinal chemistry. Its purification is most commonly achieved via flash column chromatography on silica gel. The key to successful purification lies in understanding the potential impurities generated during its synthesis and the inherent stability of the molecule.

The most prevalent synthetic route involves the bromination of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate[1]. This knowledge allows us to anticipate the most likely impurities and tailor the purification strategy accordingly.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

Issue 1: Product Decomposition on Silica Gel
  • Symptom: You observe significant streaking on your Thin Layer Chromatography (TLC) plate, or you recover a low yield of the desired product after column chromatography, often contaminated with a more polar byproduct.

  • Potential Cause: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions[2]. Standard silica gel can have an acidic surface (pH ≈ 4-5), which can catalyze the removal of the Boc group, leading to the formation of the free amine. This unprotected amine is highly polar and will either streak or remain on the column.

  • Solution:

    • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic, volatile base. This neutralizes the acidic sites on the silica surface.

    • Modify the Mobile Phase: Add 0.5-1% triethylamine to your chromatography eluent (e.g., ethyl acetate/hexane mixture). This maintains a neutral environment throughout the purification process, preventing deprotection. After purification, the triethylamine can be easily removed under high vacuum.

Issue 2: Co-elution of Impurities
  • Symptom: Your final product appears as a single spot on TLC but shows impurities in ¹H NMR or LC-MS analysis. The impurity has a similar polarity to the product.

  • Potential Cause: The most common impurity is the unreacted starting material, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The hydroxyl group makes it slightly more polar than the desired bromo-compound, but separation can still be challenging. Another possibility is the formation of an elimination byproduct (vinyl-pyrrolidine derivative), which is less polar.

  • Solution:

    • Optimize the Solvent System: Use a shallow gradient or an isocratic elution with a solvent system that provides the best separation on your analytical TLC plate. A typical starting point is a mixture of ethyl acetate and hexanes.

    • Adjust Solvent Polarity: To better separate the slightly more polar alcohol starting material, decrease the polarity of the eluent. For example, move from a 20% ethyl acetate/hexane mixture to a 10-15% mixture.

    • High-Performance Flash Chromatography: Consider using a smaller particle size silica gel (e.g., 25-40 µm) or a pre-packed high-performance flash column to achieve better resolution.

Issue 3: Low Product Recovery After Chromatography
  • Symptom: You isolate a much lower mass of the product than expected based on the crude reaction weight and NMR analysis.

  • Potential Cause:

    • Product Volatility: While not extremely volatile, some product may be lost if concentrated at excessively high temperatures or under a very high vacuum for extended periods. The boiling point is predicted to be around 300°C at atmospheric pressure[3].

    • Irreversible Adsorption: If the silica gel was not properly neutralized (see Issue 1), a portion of the product might have decomposed and adsorbed irreversibly onto the column.

  • Solution:

    • Gentle Evaporation: Concentrate the purified fractions using a rotary evaporator with a bath temperature no higher than 40°C. For the final removal of solvent, use a high vacuum pump at room temperature for a limited time.

    • Ensure Neutral Conditions: Always use a mobile phase containing a small amount of triethylamine to prevent decomposition and ensure the product elutes cleanly from the column.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the flash chromatography purification of this compound?

A1: A standard protocol is detailed below. This should be optimized based on your specific reaction outcome.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for this polarity range.
Mobile Phase 10-30% Ethyl Acetate in Hexanes + 0.5% TriethylamineProvides good separation of the product from common, less polar byproducts and more polar starting materials. The triethylamine prevents decomposition[2].
Loading Method Dry LoadingAdsorbing the crude material onto a small amount of silica gel and loading it onto the column often gives sharper bands and better separation than wet loading.
Detection TLC with Potassium Permanganate (KMnO₄) stainThe product is not UV active. A KMnO₄ dip is an oxidative stain that will visualize the compound as a yellow/brown spot on a purple background.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended:

  • ¹H NMR: Check for the disappearance of the alcohol proton from the starting material and the appearance of the characteristic multiplets for the -CH₂-Br group. The integration of the tert-butyl group (9H singlet) should be clean.

  • LC-MS: This is the most sensitive method to detect trace impurities and confirm the molecular weight of the product (C₁₁H₂₀BrNO₂, MW: 278.19 g/mol )[4].

  • TLC: The purified product should appear as a single spot in multiple solvent systems.

Q3: My product appears as an oil. Is this normal?

A3: Yes, this compound is typically isolated as a colorless to light yellow oil or low-melting solid at room temperature.

Q4: Can I use reversed-phase HPLC for purification?

A4: While technically possible, it is not ideal. The Boc group is sensitive to the acidic mobile phases (like 0.1% TFA) often used in reversed-phase chromatography, which can cause partial or complete deprotection during the run and subsequent solvent evaporation[5]. If you must use reversed-phase, use a neutral pH buffered mobile phase (e.g., ammonium acetate) and avoid heating the fractions during solvent removal.

Workflow and Decision Making

The following diagram outlines a typical workflow for the purification and troubleshooting process.

PurificationWorkflow start Crude Product tlc Analyze by TLC (e.g., 20% EtOAc/Hex + 0.5% Et3N) start->tlc decision Baseline Separation? tlc->decision column Run Flash Column (Optimized Eluent) decision->column Yes troubleshoot Troubleshoot Separation decision->troubleshoot No fractions Collect & Analyze Fractions column->fractions pool Pool Pure Fractions & Evaporate Solvent fractions->pool final_qc Final QC (NMR, LC-MS) pool->final_qc pure_product Pure Product final_qc->pure_product ts_streak Streaking? Add Et3N to eluent troubleshoot->ts_streak ts_coelute Co-elution? Adjust solvent polarity troubleshoot->ts_coelute ts_streak->tlc ts_coelute->tlc

Purification Troubleshooting Workflow
References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

Sources

Common side reactions in the synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves the conversion of the corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, to the desired bromide. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact yield and purity. This guide will delve into the mechanistic underpinnings of these side reactions and provide practical, field-proven strategies to mitigate them.

Synthetic Overview & Potential Pitfalls

The primary transformation is a nucleophilic substitution reaction where the hydroxyl group of the starting material is replaced by a bromide. This is typically achieved using brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

However, two major side reactions can compete with the desired substitution:

  • Elimination Reaction: Formation of tert-butyl 3-vinylpyrrolidine-1-carboxylate.

  • Intramolecular Cyclization: Formation of the bicyclic compound, octahydropyrrolo[1,2-a]pyrazine.

The prevalence of these side reactions is highly dependent on the reaction conditions.

Synthesis and Side Reactions Starting_Material tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate Desired_Product This compound Starting_Material->Desired_Product Substitution (Desired) Elimination_Product tert-Butyl 3-vinylpyrrolidine-1-carboxylate Starting_Material->Elimination_Product Elimination (Side Reaction) Cyclization_Product Octahydropyrrolo[1,2-a]pyrazine Desired_Product->Cyclization_Product Intramolecular Cyclization (Side Reaction)

Caption: Key reactions in the synthesis of this compound.

Troubleshooting Guide & FAQs

FAQ 1: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer:

The formation of tert-butyl 3-vinylpyrrolidine-1-carboxylate is a classic example of an E2 elimination competing with the desired SN2 substitution. Several factors can influence the ratio of substitution to elimination.

Causality:

  • Steric Hindrance: While the primary alcohol of your starting material is not highly hindered, the pyrrolidine ring can influence the approach of the nucleophile.

  • Basicity of the Reagent/Solvent: The presence of strong bases will favor elimination. Some brominating reagent systems can generate basic byproducts.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.

Troubleshooting Steps:

  • Choice of Brominating Agent:

    • PBr₃: This reagent is generally effective for converting primary alcohols to bromides via an SN2 mechanism. It is crucial to use a high-purity grade of PBr₃ as impurities can be basic.

    • CBr₄/PPh₃ (Appel Reaction): This is often a milder alternative and can sometimes give better yields with less elimination. The reaction proceeds through a phosphonium intermediate, and the bromide ion acts as the nucleophile.

  • Temperature Control:

    • Maintain a low reaction temperature. For reactions with PBr₃, it is advisable to perform the addition of the reagent at 0 °C and then allow the reaction to slowly warm to room temperature. For the Appel reaction, temperatures are also typically kept low.

  • Solvent Selection:

    • Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents do not promote elimination as strongly as polar protic solvents.

  • Avoidance of External Bases:

    • Unless a specific protocol calls for it, avoid adding external bases, as this will almost certainly increase the amount of the elimination byproduct.

Experimental Protocol to Minimize Elimination:

ParameterRecommended ConditionRationale
Brominating Agent CBr₄ / PPh₃Generally milder and less prone to causing elimination.
Temperature 0 °C to room temperatureLower temperatures favor the desired SN2 substitution.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and less likely to promote elimination.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
FAQ 2: I've isolated my product, but I see a second, more polar spot on my TLC, and my NMR shows unexpected peaks. Could this be a cyclized byproduct?

Answer:

Yes, it is highly probable that you have formed the bicyclic compound, octahydropyrrolo[1,2-a]pyrazine. This occurs through an intramolecular SN2 reaction where the nitrogen of the pyrrolidine ring acts as a nucleophile, displacing the bromide.

Causality:

  • Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) group is designed to protect the nitrogen. However, under certain conditions (e.g., acidic impurities or prolonged heating), it can be partially or fully removed. The resulting free secondary amine is a potent nucleophile.

  • Reaction Time and Temperature: Longer reaction times and elevated temperatures can promote both Boc deprotection and the subsequent intramolecular cyclization.

Troubleshooting Steps:

  • Ensure Complete Boc Protection:

    • Before starting the bromination, confirm the integrity of your starting material, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, by NMR to ensure the Boc group is intact.

  • Control Reaction Conditions:

    • Use the mildest possible conditions for the bromination.

    • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially acidic or harsh conditions.

  • Purification Strategy:

    • The cyclized byproduct is significantly more polar than the desired product. Flash column chromatography on silica gel is an effective method for separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the elution of the desired product first, followed by the more polar cyclized impurity.

Workflow for Identification and Removal of Cyclized Byproduct:

Purification_Workflow Crude_Product Crude Product Mixture TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Purification Desired_Product_Spot Desired Product (Less Polar) TLC_Analysis->Desired_Product_Spot Identified Cyclized_Byproduct_Spot Cyclized Byproduct (More Polar) TLC_Analysis->Cyclized_Byproduct_Spot Identified Pure_Product Pure Desired Product Column_Chromatography->Pure_Product Isolated_Byproduct Isolated Cyclized Byproduct Column_Chromatography->Isolated_Byproduct

Caption: Workflow for the purification of the desired product from the cyclized byproduct.

FAQ 3: My reaction is sluggish and does not go to completion. What can I do to improve the conversion?

Answer:

Incomplete conversion can be due to several factors, including reagent quality, stoichiometry, and reaction setup.

Causality:

  • Deactivated Reagents: Brominating agents like PBr₃ can degrade upon exposure to moisture. Triphenylphosphine can also oxidize over time.

  • Insufficient Stoichiometry: Using too little of the brominating agent will naturally lead to incomplete conversion.

  • Presence of Water: Water will react with and consume the brominating reagents.

Troubleshooting Steps:

  • Reagent Quality:

    • Use freshly opened or properly stored brominating agents. PBr₃ should be handled under an inert atmosphere.

    • Ensure your triphenylphosphine is a fine, white powder.

  • Stoichiometry:

    • Typically, a slight excess of the brominating agent is used. For the Appel reaction, equimolar amounts of CBr₄ and PPh₃ relative to the alcohol are common, but a small excess (1.1-1.2 equivalents) can drive the reaction to completion.

  • Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (nitrogen or argon).

Optimized Protocol for Complete Conversion (Appel Reaction):

StepProcedure
1. Setup To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
2. Reagent Addition Cool the solution to 0 °C and add triphenylphosphine (1.1 eq.). Stir until dissolved. Slowly add a solution of carbon tetrabromide (1.1 eq.) in anhydrous DCM.
3. Reaction Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.
4. Workup Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification Purify the crude product by flash column chromatography on silica gel.

Summary of Key Parameters and Expected Outcomes

ParameterConditionDesired OutcomePotential Side Reaction
Temperature Low (0 °C to RT)High yield of bromideElimination
Base AbsentHigh yield of bromideElimination, Cyclization
Reaction Time Monitored (to completion)High yield of bromideCyclization (if prolonged)
Water ExcludedHigh yield of bromideIncomplete reaction

References

  • General Synthesis of Pyrrolidines: For a comprehensive overview of pyrrolidine synthesis, refer to sources on heterocyclic chemistry.
  • Boc Protection and Deprotection: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Appel Reaction: For details on the Appel reaction mechanism and conditions, consult advanced organic chemistry textbooks.
  • Elimination vs. Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Technical Support Center: A Guide to the Stability and Storage of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS: 958026-66-9). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the stability, storage, and handling of this versatile building block. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to keep it in a dry, cool, and well-ventilated area. One supplier suggests a shelf life of up to 1095 days under appropriate conditions.

Q2: Can I store this compound at room temperature?

While some suppliers indicate room temperature storage is possible, for maintaining long-term purity and minimizing potential degradation, refrigerated storage (2-8°C) is strongly recommended, especially once the container has been opened. Short-term storage or shipping at ambient temperature (if less than 2 weeks) is generally acceptable.

Q3: Is this compound sensitive to light or moisture?

Yes. As with many alkyl bromides, exposure to moisture should be minimized to prevent hydrolysis. While there is no specific data on light sensitivity for this exact compound, it is good laboratory practice to store reactive intermediates like this protected from light. The tert-butoxycarbonyl (Boc) protecting group is particularly susceptible to cleavage in the presence of acid, which can be exacerbated by moisture.[2]

Q4: What are the main safety hazards associated with this compound?

This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It may also cause respiratory irritation.[3] Always handle this chemical in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that users may encounter, providing explanations grounded in the chemical properties of the molecule.

Issue 1: My reaction is giving low yields or unexpected side products.
  • Potential Cause 1: Degradation of the starting material.

    • Scientific Rationale: The primary reactive sites in this compound are the alkyl bromide and the Boc-protecting group. The alkyl bromide is an electrophilic site susceptible to nucleophilic attack, while the Boc group is labile under acidic conditions.

    • Troubleshooting Steps:

      • Verify Purity: Before use, especially if the compound has been stored for an extended period, verify its purity via ¹H NMR or HPLC analysis. Compare the data against a reference spectrum or the certificate of analysis.

      • Check for Hydrolysis: The presence of water can lead to the hydrolysis of the alkyl bromide to the corresponding alcohol. This will appear as a new set of peaks in the NMR spectrum.

      • Check for Boc Deprotection: If your reaction conditions are even mildly acidic, or if the compound has been improperly stored with exposure to acidic vapors, the Boc group may be partially or fully cleaved. This would result in the appearance of the free amine.

  • Potential Cause 2: Incompatible reaction conditions.

    • Scientific Rationale: The stability of the molecule is pH-dependent. Strong acids will cleave the Boc group, while strong bases or nucleophiles can react with the bromoethyl moiety.

    • Troubleshooting Steps:

      • pH Control: Ensure your reaction medium is not strongly acidic if the integrity of the Boc group is required.

      • Nucleophile Control: If the intended reaction does not involve the bromoethyl group, ensure no strong nucleophiles are present that could cause an unwanted side reaction.

Issue 2: The physical appearance of the compound has changed (e.g., color change).
  • Potential Cause: Decomposition.

    • Scientific Rationale: A change from a colorless or light-yellow liquid to a darker yellow or brown hue can indicate degradation.[4] This may be due to the formation of unsaturated byproducts via elimination of HBr or other complex decomposition pathways.

    • Troubleshooting Steps:

      • Do Not Use: If a significant color change is observed, it is best to discard the material.

      • Re-purification (for advanced users): If the material is valuable, purification by column chromatography may be possible, but the purity of the collected fractions must be rigorously confirmed by analytical methods.

Stability and Purity Assessment

Maintaining the integrity of your starting material is crucial. Below are recommended protocols for assessing the purity of this compound.

Data Summary Table
PropertyValueSource
Molecular Formula C₁₁H₂₀BrNO₂[3]
Molecular Weight 278.19 g/mol [3]
Appearance Liquid
Boiling Point 316.4 ± 15.0 °C at 760 mmHg
Storage Temperature 2-8°C[1]
Experimental Protocols

1. Purity Assessment by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and identify potential impurities.

  • Methodology:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

    • Expected Chemical Shifts (Reference):

      • ~3.4 ppm (t): Protons on the carbon bearing the bromine (-CH₂-Br).

      • ~3.0-3.6 ppm (m): Protons on the pyrrolidine ring adjacent to the nitrogen.

      • ~1.8-2.2 ppm (m): Remaining pyrrolidine and ethyl chain protons.

      • 1.46 ppm (s): 9 protons of the tert-butyl group (-C(CH₃)₃).[5]

    • Interpretation of Impurities:

      • Hydrolysis Product (Alcohol): Look for a new multiplet around 3.6-3.8 ppm corresponding to the -CH₂-OH group.

      • Boc Deprotection: The characteristic singlet at 1.46 ppm will decrease in integration, and new signals corresponding to the deprotected pyrrolidine will appear.

      • Elimination Product (Alkene): Signals in the vinyl region (typically 5-6 ppm) may appear if HBr has been eliminated.

2. Purity Assessment by HPLC

  • Objective: To obtain a quantitative measure of purity.

  • Methodology (General Guidance):

    • Column: A C18 reversed-phase column is generally suitable for this type of molecule.

    • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is appropriate as the molecule lacks a strong chromophore.

    • Analysis: The purity is determined by the area percentage of the main peak. The presence of multiple peaks indicates impurities.

Potential Degradation Pathways

Understanding how the molecule can degrade is key to preventing it.

G Potential Degradation Pathways A tert-Butyl 3-(2-bromoethyl) pyrrolidine-1-carboxylate B Hydrolysis Product (Alcohol) A->B H₂O / Trace Acid C Boc-Deprotected Pyrrolidine A->C Strong Acid D Elimination Product (Alkene) A->D Base / Heat E Intramolecular Cyclization Product (Quaternary Salt) A->E Heat / Polar Solvents (less common)

Caption: Key degradation routes for the target compound.

Recommended Handling and Storage Workflow

This workflow provides a logical sequence for handling the compound from receipt to use in experiments.

workflow Handling & Storage Workflow reception Receive Compound storage Store at 2-8°C under Inert Gas Protect from Light and Moisture reception->storage pre_use_check Perform Quality Control (NMR/HPLC) Check for discoloration storage->pre_use_check aliquot Aliquot for Frequent Use Minimize Freeze-Thaw storage->aliquot Optional decision Passes QC? pre_use_check->decision use Proceed with Experiment decision->use Yes discard Discard or Repurify decision->discard No

Caption: Decision workflow for compound handling.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57850108, this compound. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Agami, C., Couty, F., & Lequesne, C. (2004). The N-Boc protecting group: an old concept in a new context. Tetrahedron, 60(29), 5933-5963.

Sources

Technical Support Center: Troubleshooting Sluggish Reactions with tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for troubleshooting experiments involving tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate . As Senior Application Scientists, we understand that even well-designed experiments can encounter obstacles. This resource, presented in a flexible question-and-answer format, addresses common issues, particularly sluggish or incomplete reactions, and provides in-depth, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and handling recommendations for this compound?

Answer: this compound (often abbreviated as Boc-3-(2-bromoethyl)pyrrolidine) is a key building block in medicinal chemistry. It combines a Boc-protected pyrrolidine ring with a reactive primary alkyl bromide.

PropertyValueSource
Molecular Formula C₁₁H₂₀BrNO₂[1]
Molecular Weight 278.19 g/mol [1]
Appearance Typically a colorless to light yellow liquid or solid[Various Supplier Data]
Storage Store at 2-8°C under an inert atmosphere to prevent degradation.[Various Supplier Data]

Handling Precautions: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What type of reaction is typically expected with this reagent?

Answer: The primary reactive site is the primary alkyl bromide, which is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions . The bulky Boc (tert-butyloxycarbonyl) group on the pyrrolidine nitrogen is a stable protecting group under basic and mildly acidic conditions, making the reagent suitable for selective N-alkylation, O-alkylation, or S-alkylation of various nucleophiles.[2]

Troubleshooting Guide: Sluggish or Incomplete Reactions

A common frustration encountered with this reagent is a slow or incomplete reaction, often indicated by the persistence of starting materials in TLC or LC-MS analysis.[1] This guide will walk you through a logical troubleshooting process to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_start Initial Observation cluster_diagnosis Diagnosis Pathway cluster_solutions Corrective Actions Start Sluggish or Incomplete Reaction (TLC/LC-MS shows starting material) Check_Reagents 1. Reagent Quality & Stoichiometry Start->Check_Reagents Assess Foundation Check_Conditions 2. Reaction Conditions Check_Reagents->Check_Conditions If reagents are OK Sol_Reagents Verify Purity Use Fresh Reagents Adjust Stoichiometry Check_Reagents->Sol_Reagents If issues found Check_Side_Reactions 3. Potential Side Reactions Check_Conditions->Check_Side_Reactions If conditions seem optimal Sol_Conditions Optimize Solvent Strengthen Base Increase Temperature Add Catalyst Check_Conditions->Sol_Conditions If suboptimal Sol_Side_Reactions Modify Conditions to Minimize (e.g., lower temp, less base) Check_Side_Reactions->Sol_Side_Reactions If identified End Successful Reaction Sol_Reagents->End Re-run Experiment Sol_Conditions->End Re-run Experiment Sol_Side_Reactions->End Re-run Experiment

Caption: A logical workflow for troubleshooting a sluggish reaction.

Q3: My reaction is very slow. What are the first things I should check?

Answer: Before making significant changes to the protocol, always start with the fundamentals:

  • Reagent Purity and Integrity:

    • This compound: Has it been stored properly? Alkyl halides can degrade over time, especially if exposed to light or moisture. Consider purifying it by column chromatography if its purity is suspect.

    • Nucleophile: Is your nucleophile (e.g., amine, phenol, thiol) pure? Impurities can inhibit the reaction.

    • Solvent: Are you using an anhydrous solvent? Water can compete as a nucleophile and interfere with the base.

    • Base: Is your base fresh and anhydrous? Carbonate bases can absorb water from the atmosphere, reducing their effectiveness.

  • Stoichiometry:

    • Ensure you are using the correct molar equivalents. For a sluggish reaction, consider a slight excess (1.1-1.2 equivalents) of the this compound electrophile.

Q4: I've confirmed my reagents are good. What reaction parameters should I optimize?

Answer: The choice of solvent, base, and temperature are critical for Sₙ2 reactions. If your reaction is slow, one or more of these are likely suboptimal.

1. Solvent Selection:

The solvent plays a crucial role in stabilizing intermediates and solvating ions. For Sₙ2 reactions, polar aprotic solvents are generally superior as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.

Solvent ClassExamplesSuitability for Sₙ2Rationale
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)Excellent Increases nucleophile reactivity. Highly recommended for sluggish reactions.[1][3]
Polar Protic Ethanol, Methanol, WaterPoor Solvates and deactivates the nucleophile through hydrogen bonding.
Nonpolar/Weakly Polar Toluene, THF, Dichloromethane (DCM)Moderate Can work, but may lead to solubility issues and slower reaction rates.[1]

Recommendation: If you are using a solvent like THF or acetone and observing slow conversion, switching to DMF or DMSO is the most impactful first step.[1]

2. Base Selection:

The base's role is to deprotonate the nucleophile (if it's not already an anion), making it more reactive. The base must be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions.

BasepKa of Conjugate AcidSolubility & StrengthComments
Potassium Carbonate (K₂CO₃) ~10.3Common, inexpensive, moderately strong. Often has limited solubility.[1]A standard choice, but its low solubility in solvents like acetone can be a major cause of slow reactions.[1]
Cesium Carbonate (Cs₂CO₃) ~10.3More soluble in organic solvents than K₂CO₃.[4]An excellent alternative to K₂CO₃ when solubility is an issue. The larger cesium cation enhances the reactivity of the carbonate anion.[1][4]
Sodium Hydride (NaH) ~36Very strong, non-nucleophilic base.Use with caution. Best for weakly acidic nucleophiles like alcohols and some phenols. Requires strictly anhydrous conditions.
Potassium tert-butoxide (KOtBu) ~19Strong, sterically hindered base.Effective for deprotonating a wide range of nucleophiles.

Recommendation: If using K₂CO₃ in a solvent like acetone or ACN is proving ineffective, switch to Cs₂CO₃ or move the reaction to DMF , where K₂CO₃ is more soluble.[1][4]

3. Temperature:

Chemical reactions generally accelerate at higher temperatures.

  • Initial Approach: Most N-alkylation reactions are initially attempted at room temperature or slightly elevated temperatures (e.g., 50-60 °C).

  • Troubleshooting: If the reaction is slow, gradually increase the temperature. Reactions in DMF or DMSO can often be heated to 80-100 °C.[1] For very stubborn reactions, microwave heating can dramatically reduce reaction times.[1]

4. Catalytic Additives:

  • Potassium Iodide (KI): Adding a catalytic amount (0.1 equivalents) of KI can significantly accelerate reactions involving alkyl bromides. This is due to an in situ Finkelstein reaction, where the bromide is transiently converted to the more reactive alkyl iodide, which is a better leaving group.[1]

  • Phase-Transfer Catalysts (PTC): If your reaction is biphasic (e.g., solid K₂CO₃ in toluene), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase to react.[5][6] This is particularly useful for O-alkylation of phenols.[5][6]

Q5: I'm seeing a new, unexpected product. What could it be?

Answer: Besides the desired Sₙ2 product, two main side reactions are possible with this substrate: elimination and intramolecular cyclization.

Side_Reactions cluster_main Starting Material cluster_products Possible Products Start Boc-3-(2-bromoethyl)pyrrolidine SN2 Desired Sₙ2 Product (Alkylation) Start->SN2 Nucleophile (Nu⁻) Good Conditions E2 Elimination Product (Boc-3-vinylpyrrolidine) Start->E2 Strong, Hindered Base High Temperature Cyclization Intramolecular Cyclization Product (Spirocyclic Quaternary Salt) Start->Cyclization No Nucleophile or Weak Nucleophile

Sources

Technical Support Center: Purification of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate. Our focus is on providing practical, field-proven insights to overcome common purification challenges encountered during its synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient (API). This guide will address common impurities and provide detailed protocols for their effective removal.

The synthesis of this compound typically involves the bromination of its precursor, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The choice of brominating agent and reaction conditions can significantly influence the impurity profile of the crude product.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product is an oil, but I have seen it reported as a solid. How can I induce crystallization?

A1: It is common for Boc-protected amino acid derivatives to exist as thick oils, especially if minor impurities are present.[1] Here are several strategies to induce crystallization:

  • High Purity is Key: The primary reason for the product remaining as an oil is often the presence of residual solvents or synthetic byproducts. Ensure the material is as pure as possible (>95%) before attempting crystallization. Flash column chromatography is a highly effective method for achieving this level of purity.

  • Trituration: This technique involves stirring the oil with a non-polar solvent in which the desired product is sparingly soluble, while the impurities are more soluble. Hexanes or a mixture of hexanes and diethyl ether are good starting points. The solid product may precipitate out and can be collected by filtration.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a seed crystal to the purified oil can initiate crystallization.[2]

  • Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes turbid. Allowing the solution to stand, potentially at a reduced temperature, can promote crystal growth.

Q2: After my reaction work-up, I have a complex mixture of spots on my TLC plate. What are the likely impurities?

A2: The impurity profile largely depends on the synthetic route. Assuming the synthesis is from tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, common impurities include:

  • Unreacted Starting Material: tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This is a more polar compound and will have a lower Rf value on a normal-phase TLC plate.

  • Elimination Byproduct: tert-butyl 3-vinylpyrrolidine-1-carboxylate. This can form, especially if the reaction is heated or if a non-nucleophilic base is present. This byproduct is less polar than the starting material and the desired product.

  • Phosphorous Byproducts: If using PBr₃, phosphorous-containing byproducts may be present. These are often highly polar and can be removed with an aqueous work-up.

  • Deprotected Impurities: Under harsh acidic conditions, the Boc protecting group can be partially or fully removed.[3] The resulting free amine is highly polar and will likely streak or remain at the baseline of the TLC plate.

Q3: How can I effectively remove the unreacted starting alcohol?

A3: The starting alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is significantly more polar than the desired bromo-product. This difference in polarity is the key to their separation.

  • Flash Column Chromatography: This is the most reliable method. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a solvent like ethyl acetate will effectively separate the less polar product from the more polar starting material.

  • Aqueous Work-up: A thorough aqueous work-up can help to remove a significant portion of the highly polar starting material. Washing the organic layer with water or a mild brine solution is recommended.

Q4: I suspect an elimination reaction has occurred, forming the vinyl derivative. How can I remove this impurity?

A4: The elimination byproduct, tert-butyl 3-vinylpyrrolidine-1-carboxylate, is less polar than the desired product.

  • Flash Column Chromatography: Careful flash column chromatography is the most effective method for separating the vinyl byproduct. Using a shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-15% ethyl acetate in hexanes) will allow for the elution of the less polar vinyl compound before the desired bromo-product. Monitoring the fractions by TLC is crucial.

Purification Protocols

General Aqueous Work-up Procedure

This procedure is designed to remove water-soluble impurities, such as salts and highly polar byproducts.

  • Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer)

    • Brine (1 x volume of organic layer)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Flash Column Chromatography Protocol

This is the most effective method for separating the desired product from both more and less polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal gradient will depend on the specific impurity profile.

    • TLC Analysis: Before running the column, determine the appropriate solvent system using TLC. A good starting point for the mobile phase is a solvent system that gives the desired product an Rf value of approximately 0.3.

  • Procedure:

    • Prepare the column by packing the silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Flash Chromatography Gradient

StepHexanes (%)Ethyl Acetate (%)VolumePurpose
110002 CVElute very non-polar impurities
29555 CVElute elimination byproduct
3901010 CVElute desired product
480205 CVElute unreacted starting material

CV = Column Volume

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up Crude->Workup Remove polar impurities Concentration1 Concentration Workup->Concentration1 Chromatography Flash Column Chromatography Concentration1->Chromatography Separate components Analysis Fraction Analysis (TLC) Chromatography->Analysis Identify pure fractions Concentration2 Concentration of Pure Fractions Analysis->Concentration2 Pure Pure Product Concentration2->Pure

Caption: General purification workflow.

Logical Framework for Troubleshooting

This diagram outlines a logical approach to troubleshooting common purification issues.

Troubleshooting start Problem Identified oily_product Product is an oil? start->oily_product complex_tlc Complex TLC profile? start->complex_tlc check_purity Check Purity (>95%) oily_product->check_purity Yes identify_impurities Identify potential impurities complex_tlc->identify_impurities Yes purify_further Purify further (Chromatography) check_purity->purify_further Impure triturate Triturate with non-polar solvent check_purity->triturate Purity OK purify_further->check_purity seed_crystal Use seed crystal triturate->seed_crystal If available polar_impurities Polar impurities (e.g., starting alcohol)? identify_impurities->polar_impurities nonpolar_impurities Non-polar impurities (e.g., elimination)? identify_impurities->nonpolar_impurities aqueous_wash Enhance aqueous work-up polar_impurities->aqueous_wash flash_chrom Optimize flash chromatography nonpolar_impurities->flash_chrom aqueous_wash->flash_chrom

Caption: Troubleshooting decision tree.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]

Sources

Technical Support Center: Improving the Selectivity of Reactions Involving tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to enhance reaction selectivity and yield. Our focus is on explaining the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively design more robust synthetic routes.

Introduction to the Reagent: A Profile of Reactivity

This compound is a valuable synthetic intermediate, prized for its bifunctional nature. It incorporates a Boc-protected pyrrolidine ring, a common motif in pharmacologically active compounds, and a primary alkyl bromide handle for nucleophilic substitution.[1] However, this structure is also predisposed to several competing reaction pathways that can complicate syntheses and reduce yields. The primary challenges stem from the competition between the desired intermolecular substitution (Sₙ2), and undesired intramolecular cyclization and elimination (E2) reactions. Understanding and controlling these pathways is the key to success.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions I should be aware of when using this reagent?

The three main competing pathways are:

  • Intermolecular Sₙ2 Substitution: This is typically the desired reaction, where an external nucleophile displaces the bromide to form a new carbon-nucleophile bond.

  • Intramolecular Cyclization: The Boc-protected nitrogen can, under certain conditions that promote lability of the Boc group or via slow background reaction, act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl group. This can lead to the formation of a quaternary spirocyclic ammonium salt. This side reaction becomes significantly more pronounced if the Boc group is prematurely cleaved.

  • E2 Elimination: A strong or sterically hindered base can abstract a proton from the carbon adjacent to the bromo-bearing carbon, leading to the formation of tert-butyl 3-vinylpyrrolidine-1-carboxylate.

Q2: How does the choice of base and solvent critically affect the reaction outcome?

The base and solvent system is arguably the most critical factor in controlling selectivity.

  • Base/Nucleophile: A good nucleophile that is a weak base (e.g., azide, cyanide, thiolate) will strongly favor the Sₙ2 pathway.[2] Conversely, strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will heavily favor the E2 elimination pathway.[2] For nucleophiles that are also strong bases (e.g., alkoxides, hydroxide), a delicate balance must be struck, often by controlling temperature.[2]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are ideal for Sₙ2 reactions.[3] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and may favor elimination reactions in some cases.[2]

Q3: My Sₙ2 reaction is sluggish or stalls completely. What are the first things to check?

If you are experiencing low reactivity, consider the following:

  • Nucleophile Strength: Ensure your nucleophile is sufficiently potent. If it is a weak nucleophile, you may need more forcing conditions (higher temperature), but this can increase the risk of side reactions.

  • Finkelstein Reaction: Consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This will perform an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which can significantly accelerate the Sₙ2 reaction.

  • Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can protonate and deactivate anionic nucleophiles.

  • Temperature: While higher temperatures increase reaction rates, they disproportionately favor elimination.[2] A modest increase (e.g., from room temperature to 50-60 °C) is a good starting point for optimization.

Q4: I'm observing an unexpected product with a mass corresponding to the loss of HBr from my starting material. What is it?

This is the classic signature of an E2 elimination reaction. The product is tert-butyl 3-vinylpyrrolidine-1-carboxylate. This indicates that your reaction conditions are too basic or the temperature is too high. To confirm, check for the appearance of vinyl proton signals in the ¹H NMR spectrum (typically between 5-6 ppm).

Troubleshooting Guide: From Problem to Solution
Issue 1: Low Yield of Desired Intermolecular Sₙ2 Product

Symptom: Your reaction produces a complex mixture of products, with significant amounts of starting material remaining and at least two major byproducts.

Potential Cause A: Competition from Intramolecular Cyclization

The proximity of the pyrrolidine nitrogen to the electrophilic bromoethyl chain creates the potential for an intramolecular Sₙ2 reaction. While the Boc group's steric bulk and electronic effect reduce the nucleophilicity of the nitrogen, this pathway can still occur, especially under thermal conditions or if acidic trace impurities begin to compromise the Boc protecting group. The resulting product is a spirocyclic quaternary ammonium bromide.

Start This compound Desired Desired Intermolecular Sₙ2 Product Start->Desired  Intermolecular Attack  (Favored by high [Nu⁻]) Side Spirocyclic Quaternary Ammonium Salt Start->Side Intramolecular Attack (Competing Pathway) Nu External Nucleophile (Nu⁻)

Caption: Competing intermolecular vs. intramolecular pathways.

Solutions:

  • Increase Nucleophile Concentration: According to the principles of reaction kinetics, the rate of the bimolecular (intermolecular) reaction is dependent on the concentration of the external nucleophile, while the rate of the unimolecular (intramolecular) reaction is not.[3] Therefore, running the reaction at a higher concentration or using a larger excess of the nucleophile can favor the desired pathway.

  • Choose the Right Counter-ion: For certain nucleophiles, the choice of counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence reactivity through ion-pairing effects. Experimenting with different salts of your nucleophile may be beneficial.

  • Strict Temperature Control: Avoid excessive heating, which can promote unwanted side reactions, including potential Boc-group degradation that would dramatically increase the rate of intramolecular cyclization.

Potential Cause B: Competition from E2 Elimination

This is especially problematic when using nucleophiles that are also strong bases. The base abstracts a β-hydrogen, leading to the formation of an alkene byproduct.

Start This compound SN2_Product Sₙ2 Substitution Product Start->SN2_Product Sₙ2 Path (Nucleophilic Attack at Cα) E2_Product E2 Elimination Product (Alkene) Start->E2_Product E2 Path (Base abstracts Hβ) Reagent Nucleophile / Base (Nu⁻/B⁻)

Caption: Competing Sₙ2 substitution vs. E2 elimination pathways.

Solutions: A systematic approach to optimizing reaction parameters is the most effective way to suppress E2 elimination.

ParameterTo Favor Sₙ2 (Desired)To Favor E2 (Undesired)Rationale
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, N₃⁻, RS⁻, CN⁻)[2]Strong, sterically hindered base (e.g., t-BuOK, DBU)[2]Weak bases are less likely to abstract a proton. Steric bulk hinders nucleophilic attack at carbon, favoring proton abstraction.
Temperature Lower temperature (e.g., 0 °C to RT)[2]Higher temperature (e.g., > 60 °C)[2]Elimination has a higher activation energy and is more sensitive to temperature increases.
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)[3]Varies; can be promoted in both protic and aprotic.Polar aprotic solvents enhance the strength of the nucleophile, accelerating the Sₙ2 reaction.
Substrate Primary (as in this case) > Secondary > TertiaryTertiary > Secondary > PrimaryThe substrate is a primary bromide, which inherently favors Sₙ2.[2] The challenge is to prevent conditions from forcing the E2 pathway.
Optimized Experimental Protocols
Protocol 1: High-Selectivity Intermolecular Sₙ2 Alkylation with a Phenolic Nucleophile

This protocol is designed to maximize the yield of the desired Sₙ2 product while minimizing elimination and cyclization byproducts.

Workflow Diagram

A 1. Combine 4-methoxyphenol and K₂CO₃ in anhydrous DMF B 2. Add this compound A->B C 3. Heat at 60 °C under N₂ atmosphere B->C D 4. Monitor reaction by TLC/LC-MS (Target ~12-18 hours) C->D E 5. Aqueous Workup: Quench with H₂O, Extract with EtOAc D->E Upon completion F 6. Purify by Column Chromatography E->F G 7. Characterize Final Product (¹H NMR, ¹³C NMR, HRMS) F->G

Caption: Workflow for optimized intermolecular Sₙ2 reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, 0.2 M). Stir the suspension at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the phenol without promoting E2 elimination. Anhydrous DMF is the ideal polar aprotic solvent.

  • Substrate Addition: Add this compound (1.2 eq) to the mixture via syringe.

    • Causality: A slight excess of the alkylating agent can help drive the reaction to completion, assuming the nucleophile is the more valuable component.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously.

    • Causality: Modest heating increases the reaction rate without significantly promoting the E2 pathway.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-18 hours.

    • Self-Validation: Look for the disappearance of the 4-methoxyphenol starting material and the appearance of a new, less polar spot corresponding to the product.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Expected Outcome: A high yield (>80%) of the desired ether product, with minimal (<5%) elimination or cyclization byproducts detected.

References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • YouTube. The SN2 Reaction Mechanism. The Organic Chemistry Tutor. [Link]

  • PubMed Central. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein J. Org. Chem. [Link]

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Technical Support Center: tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the potential challenges associated with the handling, storage, and reaction of this versatile building block. Our goal is to provide you with field-proven insights and troubleshooting strategies rooted in established chemical principles to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question 1: I'm observing a significant, non-polar impurity in my crude reaction mixture that appears to have lost HBr. What is it and how can I prevent it?

Answer:

This is a classic issue often encountered when the reaction is run in the presence of a base, especially at elevated temperatures.

  • Probable Cause: The impurity is likely tert-butyl 3-vinylpyrrolidine-1-carboxylate . It is formed via an E2 elimination pathway where a base abstracts a proton from the carbon adjacent to the pyrrolidine ring, leading to the expulsion of the bromide ion and the formation of a double bond.

  • Causality Explained: The bromoethyl group is a primary alkyl halide, which can undergo both substitution (SN2) and elimination (E2) reactions. While SN2 is often favored, the use of sterically hindered or strong non-nucleophilic bases, along with heat, can significantly promote the E2 pathway.

  • Troubleshooting & Prevention Protocol:

    • Reagent Selection: If your desired reaction is a nucleophilic substitution at the bromide, avoid strong, bulky bases. Consider using milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or an organic base with a non-nucleophilic counter-ion if basic conditions are required.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to favor the SN2 pathway over E2.

Question 2: My final product's mass spectrum shows a peak corresponding to the loss of 100 amu, and my NMR spectrum is missing the characteristic t-butyl singlet. What happened?

Answer:

You are observing the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is one of the most common decomposition pathways for this molecule.

  • Probable Cause: The Boc group has been removed, leading to the formation of 3-(2-bromoethyl)pyrrolidine . This occurs under acidic conditions, which may have been introduced intentionally or unintentionally.[1][2] The mass loss of 100.05 g/mol corresponds to the mass of C₅H₈O₂ (isobutylene + CO₂).

  • Causality Explained: The Boc group is designed to be labile under acidic conditions.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically decomposes into isobutylene gas and a proton.[4] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine and CO₂.[4]

  • Troubleshooting & Prevention Protocol:

    • Scrutinize Reagents & Glassware: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Glassware should be thoroughly dried and, if necessary, rinsed with a weak base solution (like dilute NH₄OH in methanol) and re-dried to neutralize any acidic residues.

    • pH Control during Work-up: During aqueous work-up, avoid acidic washes (e.g., pH < 5). Use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer to maintain neutral or slightly basic conditions.

    • Purification Strategy: When performing silica gel chromatography, consider pre-treating the silica with a triethylamine solution (e.g., 1% triethylamine in the eluent) to neutralize acidic sites on the silica surface, which are notorious for causing Boc deprotection.

Question 3: My reaction has produced a major byproduct with a mass of 198.16 g/mol , which is highly polar. What is this compound?

Answer:

The observed byproduct is almost certainly the product of an intramolecular cyclization, resulting in the formation of a bicyclic quinuclidine-like structure, specifically 1-azabicyclo[3.2.1]octane .

  • Probable Cause: This occurs when the Boc group is cleaved, and the newly formed secondary amine acts as an internal nucleophile, displacing the bromide in an intramolecular SN2 reaction.

  • Causality Explained: This is a two-step decomposition process. First, the Boc group is removed (see Question 2). The resulting secondary amine is a potent nucleophile. Given the favorable 5-exo-tet cyclization geometry (following Baldwin's rules), it will rapidly attack the electrophilic carbon bearing the bromine, forming a new five-membered ring and creating the bicyclic system. This process is often irreversible and can become the major pathway if even catalytic amounts of acid are present.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose and solve this common issue.

G start Problem: Major polar byproduct observed (Mass ~198 g/mol) check_boc Is the t-butyl signal absent in NMR? start->check_boc cause Root Cause: Acid-catalyzed Boc deprotection followed by intramolecular cyclization. check_boc->cause  Yes other_issue Consider other side reactions (e.g., hydrolysis to alcohol). check_boc->other_issue  No solution1 Solution 1: Ensure anhydrous and acid-free reaction conditions. cause->solution1 solution2 Solution 2: Use a non-acidic work-up (e.g., NaHCO₃ wash). cause->solution2 solution3 Solution 3: Neutralize silica gel with Et₃N for chromatography. cause->solution3

Caption: Troubleshooting workflow for cyclization byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The three most critical decomposition pathways you must monitor are:

  • Acid-Catalyzed Deprotection: Removal of the Boc group to form the free secondary amine.[1][2]

  • Intramolecular Cyclization: Subsequent reaction of the deprotected amine to form 1-azabicyclo[3.2.1]octane.

  • Base-Promoted Elimination: Formation of tert-butyl 3-vinylpyrrolidine-1-carboxylate under basic conditions.

The following diagram illustrates these competing pathways.

DecompositionPathways cluster_deprotection Deprotection & Cyclization start tert-Butyl 3-(2-bromoethyl) pyrrolidine-1-carboxylate deprotected 3-(2-bromoethyl)pyrrolidine (Deprotected Intermediate) start->deprotected Acid / Heat (-Boc) eliminated tert-Butyl 3-vinylpyrrolidine- 1-carboxylate (Elimination Product) start->eliminated Strong Base / Heat (-HBr) hydrolyzed tert-Butyl 3-(2-hydroxyethyl) pyrrolidine-1-carboxylate (Hydrolysis Product) start->hydrolyzed H₂O / OH⁻ (SN2) cyclized 1-Azabicyclo[3.2.1]octane (Cyclized Byproduct) deprotected->cyclized Intramolecular SN2

Caption: Major decomposition pathways of the title compound.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[5] It should be protected from light and, most importantly, moisture and acidic vapors. Ensure the container seal is tight. For solutions, use anhydrous, high-purity solvents.

Q3: How can I monitor the stability of my sample?

Thin Layer Chromatography (TLC) is an excellent, rapid method. Spot a fresh solution of your compound on a silica plate and develop it. The appearance of new, more polar spots (lower Rf) over time can indicate deprotection and/or cyclization. For quantitative analysis, ¹H NMR is ideal for monitoring the integrity of the Boc group (singlet at ~1.4 ppm), while LC-MS is definitive for detecting the formation of byproducts by mass.

Q4: Is the compound thermally stable?

The Boc protecting group can be removed thermally, often requiring temperatures above 100-150°C.[6][7] While generally stable at room temperature, prolonged exposure to high heat during reactions or distillations can lead to gradual deprotection and subsequent side reactions. It is advisable to use the lowest effective temperature for any reaction involving this compound.

Summary of Decomposition Products and Conditions
Decomposition PathwayTriggering ConditionsMajor Product(s)Preventative Measures
Boc Deprotection Acidic pH (<5), Lewis acids, high temperatures3-(2-bromoethyl)pyrrolidine, Isobutylene, CO₂Maintain neutral/basic pH, use acid-free reagents/glassware, avoid excessive heat.[1][2][4][6]
Intramolecular Cyclization Boc deprotection followed by internal SN21-Azabicyclo[3.2.1]octaneStrictly prevent Boc deprotection by controlling pH and temperature.
Elimination (E2) Strong, sterically hindered bases (e.g., t-BuOK), heattert-Butyl 3-vinylpyrrolidine-1-carboxylateUse mild bases (e.g., K₂CO₃), maintain low reaction temperatures.
Hydrolysis Presence of water or hydroxidetert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylateUse anhydrous solvents and reagents.
References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • PubChem. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

  • PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Serino, C., et al. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods. Wordpress. [Link]

  • Royal Society of Chemistry. A DFT study on PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles for the formation of functionalized pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common-Organic-Chemistry.com. [Link]

  • ResearchGate. Intramolecular cyclization of N‐Boc derivatives 13. ResearchGate. [Link]

  • ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]

  • National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]

  • ResearchGate. On the thermal decomposition of tert.-butyl hydroperoxide. ResearchGate. [Link]

  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. The Royal Society of Chemistry. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • BuyersGuideChem. tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate. BuyersGuideChem. [Link]

  • Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. The Royal Society of Chemistry. [Link]

  • Arkivoc. Tert-butyl hydroperoxide decomposition as a descriptor for liquid-phase hydrocarbon oxidation. Arkivoc. [Link]

  • ResearchGate. Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. ResearchGate. [Link]

  • Google Patents. Purification of crude pyrroles.
  • MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. [Link]

  • MDPI. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl. MDPI. [Link]

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Technical Support Center: A Researcher's Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in medicinal chemistry and drug development, tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS No. 958026-66-9) is a valuable building block for synthesizing complex molecular architectures.[1] Its structure combines a Boc-protected pyrrolidine ring, providing a stable and versatile scaffold, with a reactive bromoethyl side chain, ideal for nucleophilic substitution reactions. However, its utility is matched by the need for meticulous handling to ensure experimental success and, most importantly, laboratory safety.

This guide serves as a dedicated technical resource for researchers. It is structured in a question-and-answer format to directly address the practical challenges and safety considerations you may encounter.

Section 1: Compound Properties and Identification

Before handling any reagent, a thorough understanding of its physical and chemical properties is essential.

Frequently Asked Questions: Basic Properties

Q: What are the fundamental physicochemical properties of this compound?

A: The key properties are summarized below. This data is crucial for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 958026-66-9[2]
Molecular Formula C₁₁H₂₀BrNO₂[2]
Molecular Weight 278.19 g/mol [2]
Physical Form Liquid
Boiling Point 316.4 ± 15.0 °C at 760 mmHg
Recommended Storage Sealed in a dry environment at 2-8°C[3]

Section 2: Hazard Analysis and Personal Protection

This compound is classified as hazardous. Understanding these risks is the first step in mitigating them.

Frequently Asked Questions: Safety & PPE

Q: What are the primary hazards associated with this compound?

A: According to the Globally Harmonized System (GHS), this compound presents several health risks. It is crucial to internalize these warnings before opening the container. The primary hazard classifications are:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The signal word associated with this compound is "Warning" , and it is identified by the GHS07 pictogram (exclamation mark).[3]

Q: What specific Personal Protective Equipment (PPE) must I wear when handling this reagent?

A: A multi-layered PPE strategy is required to prevent exposure via all potential routes (inhalation, skin/eye contact).[4][5] Non-compliance is a serious safety breach.

PPE CategorySpecificationRationale & Expert Insight
1. Engineering Controls Certified Chemical Fume HoodNon-negotiable. This is the primary barrier to prevent inhalation of vapors, which can cause respiratory irritation.[6][7] Always verify the fume hood has a current certification and is functioning correctly before starting work.
2. Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities (>50 mL).Protects against splashes that can cause serious eye irritation.[8] A face shield provides an additional layer of protection for the entire face during transfers or exothermic reactions.[9]
3. Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact, which can cause irritation. Always inspect gloves for tears or pinholes before use. For prolonged operations, consider double-gloving. Change gloves immediately if contamination is suspected.[10]
4. Body Protection Flame-resistant lab coatProtects skin and personal clothing from spills and splashes.[8] Ensure the lab coat is fully buttoned.
5. Respiratory Protection NIOSH/MSHA-approved respiratorRequired only if working outside of a fume hood (not recommended) or if ventilation is inadequate and exposure limits may be exceeded.

Section 3: Core Handling and Storage Protocols

Proper procedure is key to maintaining the reagent's integrity and ensuring a safe laboratory environment.

Experimental Protocol: Secure Storage and Dispensing
  • Receiving and Inspection: Upon receipt, verify the container seal is intact. Note the arrival date on the container. Some suppliers use cold-chain transportation; transfer to appropriate storage immediately.[3]

  • Storage Location: Store the container in a refrigerator designated for chemicals, at a temperature between 2-8°C.[3] Do not store with incompatible materials, such as strong oxidizing agents.

  • Inert Atmosphere: The bromoethyl group can be sensitive to hydrolysis. For long-term storage after the bottle has been opened, consider flushing the headspace with an inert gas like argon or nitrogen before re-sealing.

  • Dispensing Workflow:

    • Place the reagent bottle in the chemical fume hood to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold bottle.

    • Don all required PPE as detailed in Table 2.

    • Dispense the required volume using a clean, dry syringe or pipette.

    • Clean the threads of the bottle and cap before re-sealing tightly. Parafilm can be used for an extra seal.

    • Return the reagent to the 2-8°C storage location promptly.

Workflow Visualization

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Conclusion Phase start Start: Plan Experiment verify_hood Verify Fume Hood (Certified & Airflow OK) start->verify_hood don_ppe Don Full PPE (Goggles, Lab Coat, Gloves) verify_hood->don_ppe equilibrate Equilibrate Reagent to Room Temperature in Hood don_ppe->equilibrate dispense Dispense Reagent (Use Dry Equipment) equilibrate->dispense seal Tightly Reseal Container (Consider Inert Gas) dispense->seal store Return Reagent to 2-8°C Storage seal->store cleanup Clean Work Area & Dispose of Contaminated Materials store->cleanup doff_ppe Doff PPE & Wash Hands cleanup->doff_ppe end End doff_ppe->end

Caption: General Safe Handling Workflow.

Section 4: Troubleshooting and Experimental FAQs

Even with careful planning, experimental challenges can arise. This section addresses common issues.

Q: My reaction is proceeding very slowly or not at all. Could the reagent have degraded?

A: Yes, reagent degradation is a primary suspect. The most common cause is hydrolysis of the alkyl bromide.

  • Causality: The compound was likely exposed to moisture due to improper storage (e.g., leaving the cap loose, not allowing it to warm to room temperature before opening, or using wet glassware). Water can act as a nucleophile, converting the bromoethyl group to a hydroxyethyl group, which is unreactive in many subsequent steps. The Boc protecting group is also susceptible to cleavage under strong acidic conditions.[11]

  • Troubleshooting:

    • Verify Storage: Check your lab notebook and storage logs. Was the reagent stored correctly at 2-8°C?

    • Acquire Fresh Reagent: The most reliable solution is to use a fresh, unopened bottle of the reagent.

    • Characterization: If you must use the existing bottle, consider taking a small aliquot and analyzing it by ¹H NMR to check for the presence of the corresponding alcohol impurity.

Q: How should I properly quench my reaction and dispose of any unused reagent?

A: Unreacted this compound is an alkylating agent and must be neutralized before disposal. Do not pour it directly into aqueous waste.

  • Mechanism: The principle is to react the electrophilic alkyl bromide with an excess of a benign nucleophile.

  • Protocol: Reagent Quenching

    • In a separate flask within a fume hood, prepare a quenching solution. A 10% aqueous solution of sodium thiosulfate or a solution of a simple amine like diethylamine in an appropriate solvent is effective.

    • Cool the quenching solution in an ice bath.

    • Slowly, and with stirring, add the excess reagent or the entire reaction mixture to the quenching solution. Be aware of potential exotherms.

    • Allow the mixture to stir for at least one hour at room temperature to ensure complete neutralization.

    • The neutralized mixture can now be segregated into the appropriate aqueous or organic hazardous waste stream according to your institution's guidelines.

Section 5: Emergency Response Guide

In the event of an exposure or spill, a rapid and correct response is critical.[12]

Troubleshooting: Emergency Procedures

Q: What is the immediate first aid response for skin or eye contact?

A:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing.[13] After flushing, wash the area with soap and water. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Q: What should I do in case of accidental inhalation?

A:

  • Immediately move the affected person to fresh air.[14]

  • If the person is not breathing, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[13]

  • Keep the person warm and at rest.

  • Seek immediate medical attention.[13]

Q: How do I handle a small spill of this compound inside a fume hood?

A: For small spills contained within a chemical fume hood:

  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collection: Once fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a soap and water wash. Place all cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the sealed waste container according to your institution's hazardous waste procedures.

Emergency Response Visualization

Caption: Spill Response Decision Tree.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 57850108, this compound. Retrieved from [Link]

  • Bagryanskaya, I. Y., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1922. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13903135, tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

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Technical Support Center: Recrystallization of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven protocol for the purification of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals who require high-purity material for their synthetic workflows. We will move beyond a simple list of steps to explain the underlying principles and provide robust troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude sample of this compound is an oil/liquid. Can it be recrystallized?

A: This is a critical first question. The pure compound is often described as a liquid or a very low-melting solid at room temperature.[1] Therefore, standard recrystallization may not be the appropriate method if your goal is to obtain a crystalline solid at 25°C.

  • Expert Analysis: Before proceeding, verify the expected physical state of your compound. If it is indeed a liquid, purification by vacuum distillation or column chromatography is recommended. However, crude products are often oils due to the presence of impurities that depress the melting point. If you have reason to believe the pure compound should be a solid under your lab conditions, the following FAQs will guide you through inducing crystallization.

Q2: I'm confident my compound should be a solid, but it has "oiled out" during cooling. What does this mean and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the solution is supersaturated at a temperature above the compound's melting point or when the rate of cooling is too rapid.[2]

  • Causality & Solution:

    • Re-heat the Solution: Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to the mixture to fully redissolve the oil.

    • Slow Down Cooling: This is the most critical parameter. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels. Do not place it directly in an ice bath. Slow cooling is essential for the ordered arrangement of molecules into a crystal lattice, which inherently excludes impurities.[3]

    • Lower the Initial Concentration: Oiling out can be caused by a solution that is too concentrated. Add more solvent to the heated solution before cooling. While this may slightly reduce the final yield, it significantly increases the probability of obtaining pure crystals.[4]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What are my next steps?

A: The failure to crystallize is typically due to either excessive solvent (the solution is not supersaturated) or a high kinetic barrier to nucleation (the first step of crystal formation).

  • Troubleshooting Protocol:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[4]

      • Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.[4]

    • Increase Concentration: If nucleation techniques fail, your solution is likely not saturated. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool slowly again.

    • Cool Further: Once the solution has reached room temperature slowly, place it in an ice-water bath (0°C) or a freezer to further decrease the solubility and promote crystallization.

Q4: My product is a bromoalkane. Are there specific impurities I should be concerned about that might inhibit crystallization?

A: Yes. The synthesis of bromoalkanes can generate acidic impurities, such as hydrogen bromide (HBr).[5] These impurities can interfere with the crystal lattice formation of your N-Boc protected pyrrolidine.

  • Pre-Purification Wash: Before attempting recrystallization, it is best practice to perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any acidic byproducts.[5] Afterward, wash with brine, dry the organic layer over anhydrous sodium or magnesium sulfate, and then concentrate the solvent. This cleaner crude material will have a much higher success rate in crystallization.

Q5: The recrystallization worked, but my yield is very low. How can I improve it?

A: Low yield is often a trade-off for high purity. It typically results from using too much solvent or incomplete crystallization.

  • Optimization Strategies:

    • Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid. Working in small increments is key.

    • Second Crop of Crystals: Do not discard the filtrate (mother liquor) immediately. Concentrate it by about half and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.

    • Solvent Choice: Ensure you are using an optimal solvent system where the compound has high solubility in the hot solvent but very low solubility in the cold solvent.

Definitive Recrystallization Protocol

This protocol assumes your crude this compound is a solid or an oil that can be solidified.

Step 1: Solvent System Selection

The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. For a moderately polar molecule with a Boc group and a bromoalkyl chain, a two-solvent system is often effective.

Solvent System (Good:Poor)Boiling Point (Good Solvent)Rationale & Comments
Ethyl Acetate / Hexanes 77°CRecommended Starting Point. Ethyl acetate effectively dissolves the polar carbamate, while hexanes act as an anti-solvent to induce crystallization upon cooling.
Acetone / Hexanes 56°CA good alternative, though acetone's lower boiling point means it evaporates more quickly.[6]
Isopropanol / Water 82°CSuitable for more polar compounds. The compound should dissolve in hot isopropanol; water is then added dropwise until the solution becomes cloudy.

Step 2: The Recrystallization Workflow

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate (with stirring) until the solvent boils. Continue adding the hot solvent dropwise until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization in the funnel.[2]

  • Crystallization:

    • If using a single solvent, cover the flask and allow it to cool slowly to room temperature.

    • If using a two-solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it remains faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly.

  • Crystal Collection: Once crystallization appears complete at room temperature, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent (or the solvent mixture) to remove any adhering impurities from the crystal surfaces.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove the final traces of solvent.

Self-Validation: The success of the purification should be confirmed by taking a melting point of the dried crystals. A sharp melting point range that is higher than the crude material indicates increased purity.[3]

Visual Troubleshooting Guide

The following diagram outlines the decision-making process for common recrystallization issues.

G cluster_start Initial Observation cluster_process Recrystallization Attempt cluster_troubleshooting Troubleshooting Paths cluster_outcome Resolution start Crude Product is an Oil/Liquid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool oiled_out Compound 'Oiled Out' cool->oiled_out Problem? no_crystals No Crystals Formed cool->no_crystals Problem? success Pure Crystals Formed cool->success No Problem reheat Reheat, Add More 'Good' Solvent oiled_out->reheat Solution scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Action 1 reheat->cool evaporate Evaporate Some Solvent & Re-cool scratch->evaporate If fails scratch->success If successful evaporate->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Chemguide. (n.d.). Making halogenoalkanes (haloalkanes or alkyl halides). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

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  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
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Validation & Comparative

A Comparative Guide to the Analytical Characterization of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Characterization in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is not merely a procedural formality but a cornerstone of scientific rigor and regulatory compliance. Intermediates such as tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, a versatile building block in the synthesis of a multitude of pharmaceutical agents, demand a comprehensive analytical dossier to ensure identity, purity, and stability. The presence of reactive functional groups, namely the bromoethyl moiety and the acid-labile tert-butoxycarbonyl (Boc) protecting group, necessitates a multi-faceted analytical approach to fully elucidate its chemical nature and identify potential impurities that could impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Structural Elucidation: A Symphony of Spectroscopic Techniques

The unambiguous confirmation of the chemical structure of this compound is the foundational step in its characterization. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed insight into the molecular framework. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy reveals the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical environment based on the chemical shift. For this compound, the spectrum is expected to show characteristic signals for the Boc group, the pyrrolidine ring protons, and the bromoethyl side chain.

Causality of Experimental Choices: A standard ¹H NMR experiment is typically sufficient for initial identification. However, for unambiguous assignment of the complex, often overlapping multiplets of the pyrrolidine ring, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are invaluable. COSY experiments reveal proton-proton coupling networks, allowing for the definitive assignment of adjacent protons.

Expected ¹H NMR Spectral Data:

While a definitive, published spectrum for the title compound is elusive, we can predict the chemical shifts based on the analysis of structurally similar compounds, such as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[2] The presence of the electron-withdrawing bromine atom will deshield the adjacent methylene protons, shifting them further downfield compared to the hydroxymethyl analogue.

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Integration
-C(CH ₃)₃ (Boc)~1.45Singlet-9H
Pyrrolidine-H~1.5-2.2Multiplet-4H
-CH ₂-CH₂Br~1.8-2.1Multiplet-2H
Pyrrolidine-CH~2.3-2.6Multiplet-1H
-N-CH ₂- (Pyrrolidine)~3.0-3.6Multiplet-4H
-CH₂Br ~3.4-3.7Triplet~6-82H

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Causality of Experimental Choices: A standard proton-decoupled ¹³C NMR experiment is the workhorse for carbon analysis. For complex molecules, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.

Expected ¹³C NMR Spectral Data:

Assignment Expected Chemical Shift (δ, ppm)
-C(C H₃)₃ (Boc)~28.5
Pyrrolidine-C~25-35
-C H₂-CH₂Br~30-40
Pyrrolidine-CH~35-45
-N-C H₂- (Pyrrolidine)~45-55
-C H₂Br~30-35
-C (CH₃)₃ (Boc)~79.5
C =O (Carbamate)~154.7
Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Electrospray Ionization-Mass Spectrometry (ESI-MS): A Gentle Approach

ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. This allows for the direct determination of the molecular weight.

Causality of Experimental Choices: ESI is preferred for polar, non-volatile molecules like the title compound. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy, which serves as a powerful confirmation of the molecular formula.

Expected ESI-MS Data: The molecular formula of this compound is C₁₁H₂₀BrNO₂.[3] The theoretical monoisotopic mass is 277.0677 u. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 isotopic cluster for the molecular ion, providing a definitive signature for the presence of a single bromine atom.

Ion Expected m/z
[M+H]⁺278.0755, 280.0735
[M+Na]⁺300.0575, 302.0555

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced to provide structural information. A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).[4]

Purity Assessment: The Chromatographic Litmus Test

Chromatographic techniques are indispensable for determining the purity of this compound and for the identification and quantification of process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in the reversed-phase mode, is the most common and versatile method for purity assessment of pharmaceutical intermediates.[5]

Causality of Experimental Choices: A C18 stationary phase is a good starting point for method development due to its broad applicability. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the amine-containing molecule. UV detection is suitable, although the chromophore in the molecule is not particularly strong, so detection at lower wavelengths (e.g., 200-220 nm) may be necessary. For impurities that lack a UV chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) should be considered.[6]

A Proposed HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Data Presentation:

Compound Retention Time (min) Purity (Area %)
This compound~12.5>98%
Potential Impurity 1 (e.g., starting material)~8.2<0.5%
Potential Impurity 2 (e.g., de-Boc compound)~3.1<0.5%
Gas Chromatography (GC): An Alternative for Volatile Impurities

GC is well-suited for the analysis of volatile and semi-volatile compounds. While the title compound itself has a relatively high boiling point, GC can be an excellent tool for detecting volatile organic impurities from the synthesis, such as residual solvents.[7]

Causality of Experimental Choices: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good general-purpose choice. Flame Ionization Detection (FID) is typically used for its high sensitivity to organic compounds. For unambiguous identification of impurities, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach.

Chiral Purity: A Critical Stereochemical Consideration

If the synthesis of this compound starts from a chiral precursor, the determination of its enantiomeric purity is paramount.

Causality of Experimental Choices: Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[8] This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of CSP and mobile phase is highly specific to the analyte and often requires screening of different column chemistries. Normal-phase chromatography (e.g., hexane/isopropanol) is frequently employed for chiral separations.[9]

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Protocol 2: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Filter and degas both mobile phases.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL solution.

  • HPLC System Setup: Set up the HPLC system with the conditions outlined in the HPLC method table. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.

Visualization of Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI-HRMS) Purification->MS Molecular Weight & Formula HPLC HPLC Analysis (Purity) Purification->HPLC GC GC Analysis (Volatile Impurities) Purification->GC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purification->Chiral_HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination HPLC->Purity_Determination GC->Purity_Determination Chiral_HPLC->Purity_Determination Report Certificate of Analysis Structure_Confirmation->Report Purity_Determination->Report

Caption: A typical analytical workflow for the characterization of a pharmaceutical intermediate.

Conclusion and Recommendations

The robust characterization of this compound is a non-negotiable aspect of its use in pharmaceutical development. A combination of NMR spectroscopy and high-resolution mass spectrometry is essential for unequivocal structural confirmation. For purity assessment, HPLC is the method of choice, offering high resolution and quantitative capabilities. GC analysis serves as a valuable complementary technique for the detection of volatile impurities. When dealing with chiral material, chiral HPLC is indispensable for determining the enantiomeric excess.

It is imperative that all analytical methods are validated according to ICH guidelines to ensure they are fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. By adopting a comprehensive and well-validated analytical strategy, researchers and drug developers can ensure the quality and consistency of this critical building block, thereby contributing to the development of safe and effective medicines.

References

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A Comparative Guide to the HPLC Analysis of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), making the robust analysis of its purity a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in scientific principles and practical, field-proven insights. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques.

The Significance of Purity for this compound

This compound is a chiral molecule whose stereochemistry and freedom from impurities are paramount for the successful synthesis of enantiomerically pure target APIs. The presence of even small amounts of impurities can lead to the formation of undesirable side products, impacting the yield, purity, and safety profile of the final drug substance. Therefore, a highly sensitive and specific analytical method is required to detect and quantify potential impurities.

Understanding Potential Impurities: A Prerequisite for Method Development

A robust analytical method is one that can effectively separate the main compound from all potential impurities. To achieve this, we must first understand the likely synthetic route of this compound and the impurities that may arise. A common synthetic pathway involves the following key transformations:

  • Starting Material: The synthesis often begins with a commercially available chiral precursor, such as (S)- or (R)-N-Boc-3-pyrrolidinemethanol.

  • Chain Extension: The hydroxymethyl group is extended to a hydroxyethyl group, typically through a series of reactions such as oxidation to the aldehyde followed by a Wittig reaction and subsequent reduction, or via ring-opening of an epoxide.

  • Boc Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in peptide synthesis and medicinal chemistry to prevent unwanted side reactions.[1]

  • Bromination: The terminal hydroxyl group of the side chain is then converted to a bromide, often using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

Based on this synthetic scheme, we can anticipate several classes of potential impurities:

  • Unreacted Starting Materials: Such as tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

  • Process-Related Impurities: Including by-products from the bromination reaction, such as elimination products (e.g., tert-butyl 3-vinylpyrrolidine-1-carboxylate).

  • Degradation Products: The bromoethyl group can be susceptible to hydrolysis, reverting to the alcohol, or the Boc-protecting group can be lost under acidic conditions.

  • Enantiomeric Impurity: If the synthesis is not perfectly stereocontrolled, the undesired enantiomer of the target molecule could be present.

Strategic Development of a Reversed-Phase HPLC Method

Given the non-volatile nature of this compound and its potential impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical technique for purity determination. The choice of stationary phase, mobile phase, and detection parameters are critical for achieving optimal separation.

The Logic of Chromatographic Parameter Selection
  • Stationary Phase: A C18 column is the workhorse of RP-HPLC and provides excellent retention and separation for a wide range of moderately polar to non-polar compounds. The hydrophobic C18 chains interact with the non-polar regions of the analyte and its impurities, leading to differential retention.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is necessary to resolve compounds with a range of polarities. A shallow gradient allows for the separation of closely eluting impurities from the main peak. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any free amine groups (if the Boc group is lost).

  • Detection: The Boc-protecting group and the pyrrolidine ring lack a strong chromophore for UV detection at higher wavelengths. Therefore, detection at a low wavelength, typically around 210 nm, is necessary to achieve adequate sensitivity for the main compound and its impurities.

Caption: A typical workflow for the HPLC purity analysis of this compound.

Experimental Protocol: A Validated HPLC Method

This protocol describes a robust RP-HPLC method for the purity determination of this compound, designed to separate the main component from its potential impurities.

Materials and Reagents
  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Sample Preparation
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration and comparing the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary technique for purity analysis of this compound, other methods can provide complementary information.

FeatureHPLCGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Applicability Well-suited for non-volatile and thermally labile compounds.[4]Requires volatile and thermally stable compounds; derivatization may be necessary.[4][5]Provides detailed structural information and can be used for quantitative analysis (qNMR).[6][7][8]
Sensitivity High sensitivity with UV or MS detection.High sensitivity with FID or MS detection.Generally lower sensitivity compared to chromatographic methods.
Resolution Excellent resolution of complex mixtures.Excellent resolution for volatile compounds.Can be challenging to resolve signals from structurally similar impurities.
Quantitation Accurate and precise quantitation with external or internal standards.Accurate and precise quantitation.qNMR can provide absolute quantitation without a reference standard for the analyte.
Gas Chromatography (GC)

GC is generally not the preferred method for analyzing this compound due to its relatively low volatility and potential for thermal degradation.[4] Derivatization to increase volatility would add complexity to the sample preparation and could introduce new impurities. However, GC could be a valuable tool for analyzing volatile impurities that may not be well-retained by RP-HPLC.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the target molecule and its impurities.[6][7] Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound without the need for a specific reference standard for the analyte, providing an orthogonal technique to HPLC.[8] However, NMR is generally less sensitive than HPLC and may not be able to detect trace-level impurities.

Sources

Comparison of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate with other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate and Alternative Alkylating Agents

Introduction: The Critical Role of Alkylation in Modern Synthesis

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, particularly in the realms of pharmaceutical and materials science. The choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. These agents are fundamental in constructing the carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds that form the backbone of countless active pharmaceutical ingredients (APIs).[1] While classic alkylating agents like simple alkyl halides are effective, the demand for complex, highly functionalized molecules has driven the development of more sophisticated reagents.

This guide provides a detailed comparison of This compound , a valuable building block for introducing a protected pyrrolidine moiety, with other common classes of alkylating agents. We will delve into the mechanistic nuances, comparative reactivity, and practical considerations to empower researchers in making informed decisions for their synthetic strategies.

Featured Alkylating Agent: this compound

This reagent is more than a simple alkylating agent; it is a bifunctional building block designed for the strategic introduction of a pyrrolidine ring, a privileged scaffold in medicinal chemistry.

  • Molecular Formula: C₁₁H₂₀BrNO₂[2]

  • Molecular Weight: 278.19 g/mol [2]

  • Structure and Key Features:

    • Reactive Moiety: A primary bromoethyl group, which serves as an effective electrophile for nucleophilic substitution reactions.

    • Scaffold: A pyrrolidine ring, a common structural motif in numerous FDA-approved drugs due to its favorable physicochemical properties.

    • Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, preventing its participation in side reactions and allowing for selective deprotection later in the synthetic sequence. The steric bulk of the tert-butyl group also influences the molecule's conformational rigidity.[3]

The primary utility of this molecule lies in its ability to alkylate nucleophiles (typically primary or secondary amines) to introduce the N-Boc-pyrrolidin-3-ylethyl fragment, a key step in the synthesis of complex drug candidates.

Alternative Alkylating Agents: A Comparative Overview

To understand the unique value of our featured compound, we will compare it against three common classes of alkylating agents: a close structural analog, a simple alkyl halide, and sulfonate esters.

  • tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: A structural isomer where the reactive bromide is separated from the pyrrolidine ring by only a methylene (-CH₂-) linker.

  • Ethyl Iodide (CH₃CH₂I): A representative simple alkyl halide used for straightforward ethylation.

  • Ethyl Tosylate (CH₃CH₂OTs) & Ethyl Mesylate (CH₃CH₂OMs): Examples of sulfonate esters, which are renowned for their high reactivity.

Head-to-Head Comparison: Performance and Mechanistic Insights

The efficacy of an alkylating agent is primarily governed by the nature of its leaving group, steric accessibility of the electrophilic carbon, and the reaction conditions employed. Most of the reactions discussed here proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Reactivity and Leaving Group Ability

The rate of an Sₙ2 reaction is highly dependent on the stability of the leaving group. A better leaving group is the conjugate base of a strong acid.

  • Sulfonate Esters (Tosylate/Mesylate): Tosylate (⁻OTs) and mesylate (⁻OMs) are exceptional leaving groups because their negative charge is extensively delocalized through resonance across the sulfonyl group.[4][5] This high stability makes them significantly more reactive than alkyl halides, often allowing for reactions under milder conditions. Triflate esters are even more reactive.[6]

  • Alkyl Halides (Iodide > Bromide > Chloride): Among the halides, iodide (I⁻) is the best leaving group, followed by bromide (Br⁻) and then chloride (Cl⁻). Bromide, as featured in our target compound, represents a good balance of reactivity and stability, making it less volatile and often more cost-effective than the corresponding iodide.

  • Causality: The choice between a bromide and a sulfonate ester is a trade-off. While tosylates and mesylates offer faster reaction kinetics, they can be overly reactive for sensitive substrates, leading to side products. Alkyl bromides provide a more controlled, predictable reactivity profile.

Experimental Data Summary

The following table summarizes typical outcomes for the N-alkylation of a model substrate, benzylamine, under standardized conditions to highlight the performance differences.

Alkylating AgentTypical Reaction TimeTypical TemperatureTypical YieldKey Considerations
This compound 8 - 16 hours60 - 80 °C85 - 95%Introduces a valuable synthetic building block. Reaction rate is moderate.
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate 6 - 12 hours50 - 70 °C88 - 98%Generally more reactive than its bromoethyl counterpart due to less steric hindrance at the α-carbon.
Ethyl Iodide 4 - 8 hoursRoom Temp - 40 °C>90% (mono-alkylation)Highly efficient for simple ethylation but prone to over-alkylation to form quaternary ammonium salts.
Ethyl Tosylate 1 - 4 hoursRoom Temp>95%Very high reactivity.[4][6] Requires careful control of stoichiometry to prevent dialkylation. Excellent for unreactive nucleophiles.

Experimental Protocols: A Practical Guide

Reproducibility is the hallmark of sound science. Below are detailed, self-validating protocols for comparative N-alkylation reactions.

Protocol 1: N-Alkylation using this compound

This protocol details the alkylation of benzylamine, a representative primary amine.

Objective: To synthesize tert-butyl 3-(2-(benzylamino)ethyl)pyrrolidine-1-carboxylate.

Materials:

  • This compound (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser

Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).

  • Solvent and Amine Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the alkylating agent) followed by benzylamine (1.1 eq.). Stir the suspension for 10 minutes at room temperature.

  • Alkylating Agent Addition: Add this compound (1.0 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.

Protocol 2: Comparative N-Alkylation using Ethyl Tosylate

Objective: To synthesize N-ethylbenzylamine.

Materials:

  • Ethyl Tosylate (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).

  • Solvent and Amine Addition: Add anhydrous acetonitrile followed by benzylamine (1.1 eq.).

  • Alkylating Agent Addition: Add Ethyl Tosylate (1.0 eq.) dropwise to the stirring suspension at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Due to the high reactivity of the tosylate, the reaction is often complete within 1-4 hours. Monitor closely by TLC or LC-MS to avoid the formation of the dialkylated byproduct.[7]

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Visualization of Key Processes

Diagrams provide an intuitive understanding of complex chemical concepts and workflows.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nucleophile (Nu:⁻) TS [Nu---R---X]ᵟ⁻ Nu->TS Nucleophilic Attack AlkylX R-X (X = Br, OTs) AlkylX->TS Product Nu-R TS->Product Bond Formation LeavingGroup Leaving Group (X⁻) TS->LeavingGroup Bond Cleavage

Caption: General Sₙ2 mechanism for alkylation.

G start Start: Assemble Reactants (Amine, Base, Solvent) add_alkyl Add Alkylating Agent (e.g., R-Br) start->add_alkyl react Heat to Reaction Temp (e.g., 60-80°C) add_alkyl->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for N-alkylation.

G start Need to perform an alkylation? q1 Is a specific scaffold (e.g., pyrrolidine) required? start->q1 use_building_block Use a functionalized agent like This compound q1->use_building_block Yes q2 Is the nucleophile sterically hindered or unreactive? q1->q2 No use_sulfonate Use a highly reactive agent: Tosylate or Mesylate q2->use_sulfonate Yes use_halide Use a standard Alkyl Halide: Iodide or Bromide q2->use_halide No

Caption: Decision tree for selecting an alkylating agent.

Conclusion and Expert Recommendations

The selection of an alkylating agent is a nuanced decision that balances reactivity, cost, safety, and the strategic goals of the synthesis.

  • For introducing complex, protected scaffolds , a functionalized building block like This compound is unparalleled. It offers moderate, controllable reactivity and directly installs a high-value chemical motif, streamlining multi-step syntheses.

  • For highly unreactive or hindered substrates where reaction speed is paramount, sulfonate esters (tosylates/mesylates) are the agents of choice. Their superior leaving group ability ensures high conversion where alkyl halides might fail.[4][6]

  • For simple, cost-effective alkylations of robust substrates, traditional alkyl halides remain a viable and economical option, with iodides offering higher reactivity than bromides.

Ultimately, the optimal alkylating agent is one that is "fit for purpose." By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can confidently select the ideal reagent to achieve their synthetic objectives with precision and efficiency.

References

  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. In PubChem Compound Database. Retrieved from [Link]

  • Lamoureux, G., & Agüero, C. (2021). A comparison of several modern alkylating agents. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Sharma, V., & Pilania, P. (2019). N-Dealkylation of Amines. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

  • OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Retrieved from [Link]

  • MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating anticancer agents and their relations to microRNAs. Retrieved from [Link]

  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. Retrieved from [Link]

  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • MDPI. (2022, March 16). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • YouTube. (2015, September 5). 03 23 Mesylates and Tosylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

Sources

A Comparative Guide to the Synthesis of Substituted Pyrrolidines: Alternatives to Alkylative Cyclization with tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of FDA-approved drugs and biologically active natural products.[1] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies that allow for the precise installation of substituents and control of stereochemistry. A common and straightforward approach to certain 3-substituted pyrrolidines involves the use of building blocks like tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate, which relies on intramolecular nucleophilic substitution.

While reliable, this classical alkylative cyclization strategy has inherent limitations, particularly concerning the accessible structural diversity and stereochemical complexity. This guide provides a comparative analysis of modern, powerful alternatives to this traditional method, offering researchers and drug development professionals a deeper insight into the available synthetic toolbox for constructing highly functionalized and stereochemically rich pyrrolidine derivatives. We will delve into the mechanisms, advantages, and limitations of key alternative strategies, supported by experimental data and detailed protocols.

The Classical Approach: Intramolecular Cyclization

The use of precursors like this compound typically involves its reaction with a nucleophile, which then participates in an intramolecular cyclization to forge a new ring fused to the pyrrolidine core. The fundamental transformation relies on an intramolecular nucleophilic substitution (SN2) reaction, where a tethered nucleophile displaces the bromide.[2][3]

Advantages:

  • Convergent Synthesis: This building block provides a pre-formed pyrrolidine ring, simplifying the overall synthetic sequence.

  • Commercial Availability: The starting material is readily available from commercial suppliers.

Limitations:

  • Limited Scope: The substitution pattern is largely restricted to the point of attachment of the bromoethyl chain.

  • Lack of Stereocontrol: Introducing new stereocenters with high control during the cyclization step can be challenging.

  • Potential for Side Reactions: Elimination reactions can compete with the desired substitution, especially with sterically hindered nucleophiles or under harsh basic conditions.

Modern Alternatives: A Paradigm Shift in Pyrrolidine Synthesis

To overcome the limitations of the classical approach, several powerful and versatile methods have emerged, enabling the construction of a wide array of substituted pyrrolidines with exceptional control over stereochemistry.

[3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands out as a highly efficient and atom-economical method for the enantio- and diastereoselective synthesis of polysubstituted pyrrolidines.[1][4] This reaction allows for the simultaneous formation of multiple C-C bonds and up to four stereocenters in a single step.

Core Concept and Mechanism:

An azomethine ylide, a 1,3-dipole, is generated in situ from an imine precursor. This reactive intermediate then undergoes a concerted or stepwise cycloaddition with a dipolarophile (typically an electron-deficient alkene) to form the five-membered pyrrolidine ring. The stereochemical outcome of the reaction can be exquisitely controlled by the use of chiral catalysts, most commonly based on transition metals like silver, copper, or iridium.[4][5]

1,3-Dipolar Cycloaddition cluster_0 Catalytic Cycle Imine Imine Precursor Ylide Metallo-Azomethine Ylide Imine->Ylide + Metal Catalyst - H+ Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition + Dipolarophile Pyrrolidine Substituted Pyrrolidine Cycloaddition->Pyrrolidine Catalyst Metal Catalyst (e.g., Ag(I), Cu(I)) Pyrrolidine->Catalyst - Product Catalyst->Ylide

Caption: Catalytic cycle of a metal-catalyzed [3+2] cycloaddition.

Comparative Performance:

Catalyst/ConditionsDipolarophileYield (%)dree (%)Reference
AgOAc, (R)-FesulphosN-Enoyl-oxazolidinone95>95:598[4]
Cu(OTf)₂, (S,Sp)-PhosferroxDimethyl maleate99>99:198[4]
IrCl(CO)(PPh₃)₂Methyl cinnamate50>20:1-[5]

Detailed Experimental Protocol: Asymmetric [3+2] Cycloaddition

To a solution of the imine (0.2 mmol), the dipolarophile (0.24 mmol), and the chiral ligand (0.022 mmol) in toluene (2 mL) is added the metal catalyst (0.02 mmol) at room temperature under an argon atmosphere. The reaction mixture is stirred at the specified temperature for the time indicated in the literature. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Intramolecular C-H Amination

Direct functionalization of C-H bonds has revolutionized synthetic chemistry, and its application to pyrrolidine synthesis offers a highly atom-economical and elegant approach. Intramolecular C-H amination involves the formation of a C-N bond by the direct insertion of a nitrogen-containing moiety into a C(sp³)-H bond, typically mediated by a transition metal catalyst.

Core Concept and Mechanism:

A nitrogen-containing precursor, such as an amine or amide, is tethered to an aliphatic chain. In the presence of a suitable catalyst (e.g., rhodium or copper) and an oxidant, a metal-nitrenoid intermediate is generated. This highly reactive species then undergoes intramolecular insertion into a C-H bond, forming the pyrrolidine ring. The regioselectivity of the C-H insertion is often predictable, favoring the formation of five-membered rings.[6][7][8][9]

Intramolecular_CH_Amination cluster_1 Catalytic Cycle Substrate Amine/Amide Precursor Nitrenoid Metal-Nitrenoid Intermediate Substrate->Nitrenoid + Catalyst + Oxidant CH_Insertion C-H Insertion Nitrenoid->CH_Insertion Intramolecular Pyrrolidine Pyrrolidine Product CH_Insertion->Pyrrolidine Catalyst Metal Catalyst (e.g., Rh(II), Cu(I)) Pyrrolidine->Catalyst - Product Catalyst->Nitrenoid

Caption: Generalized catalytic cycle for intramolecular C-H amination.

Comparative Performance:

Catalyst/ConditionsSubstrateYield (%)Reference
[Rh₂(esp)₂]Sulfamate ester95[8]
Cu(OTf)₂, Tp ligandN-Fluoro amide99[6][7]
CuBr, bipyridinePrimary amine-tethered alkyneup to 92[10]

Detailed Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination

To a solution of the N-fluoro amide substrate (0.1 mmol) in a suitable solvent (e.g., DCE) is added the copper catalyst (e.g., [TpxCuL], 5 mol%). The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the time indicated in the literature. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the pyrrolidine product.[7]

Asymmetric Aza-Michael Addition

The intramolecular aza-Michael addition is a powerful strategy for the enantioselective synthesis of pyrrolidines bearing a functional group at the 2-position. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor.[11][12][13]

Core Concept and Mechanism:

An acyclic precursor containing both a nitrogen nucleophile (e.g., a carbamate) and a Michael acceptor (e.g., an enal) is subjected to cyclization. The stereochemistry of the newly formed stereocenter is controlled by a chiral organocatalyst, typically a prolinol derivative. The organocatalyst activates the Michael acceptor by forming a transient iminium ion, which then undergoes intramolecular attack by the nitrogen nucleophile.

Aza_Michael_Addition cluster_2 Organocatalytic Cycle Substrate Amino-enal Precursor Iminium Iminium Ion Intermediate Substrate->Iminium + Catalyst - H₂O Cyclization Intramolecular Aza-Michael Iminium->Cyclization Enamine Enamine Intermediate Cyclization->Enamine Pyrrolidine Chiral Pyrrolidine Enamine->Pyrrolidine + H₂O - Catalyst Catalyst Chiral Amine Organocatalyst Catalyst->Iminium

Caption: Organocatalytic cycle for intramolecular aza-Michael addition.

Comparative Performance:

CatalystSubstrateYield (%)ee (%)Reference
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolBoc-protected amino-enal8596[11]
Cinchona alkaloid derivativeAniline and chalconeup to >99up to 55[13]
9-epi-9-amino-9-deoxyquinine4-Nitrophthalimide and α,β-unsaturated ketone49-9895-99[13]

Detailed Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition

To a solution of the carbamate-containing α,β-unsaturated aldehyde (0.1 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added the chiral organocatalyst (20 mol%). The reaction is stirred at room temperature until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the enantiomerically enriched pyrrolidine.[11]

Summary and Outlook

The synthesis of substituted pyrrolidines has evolved significantly beyond classical alkylative cyclizations. Modern methodologies such as [3+2] cycloadditions, intramolecular C-H aminations, and asymmetric aza-Michael additions offer unparalleled control over stereochemistry and access to a vast chemical space of pyrrolidine derivatives.

MethodKey FeaturesAdvantagesLimitations
Intramolecular SN2 Pre-formed pyrrolidine building blockCommercially available starting material, straightforwardLimited scope, poor stereocontrol, potential side reactions
[3+2] Cycloaddition Convergent, high stereocontrolAtom economical, high diastereo- and enantioselectivityRequires specific precursors, catalyst sensitivity
Intramolecular C-H Amination Direct C-H functionalizationHigh atom economy, utilizes unactivated C-H bondsCatalyst dependent, potential regioselectivity issues
Aza-Michael Addition Organocatalytic, high enantioselectivityMetal-free, mild conditionsRequires pre-functionalized substrates

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the required level of stereochemical control. For drug discovery and development, where the exploration of diverse and complex chemical matter is paramount, these modern alternatives provide a powerful and versatile toolkit for the synthesis of novel pyrrolidine-containing compounds. Future developments in this field will likely focus on the discovery of new catalysts with even broader substrate scopes and higher efficiencies, as well as the development of novel cascade reactions that can build molecular complexity in a single operation.

References

  • Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.
  • Vitale, M., et al. (2022).
  • Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7565–7570.
  • Pérez, P. J., & Muñiz, K. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105.
  • Pérez, P. J., & Muñiz, K. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • King, S. A., et al. (1993). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 72, 17.
  • Padwa, A. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 123.
  • Khan Academy. (2018, January 29). 19.02 Intramolecular Nucleophilic Substitutions [Video]. YouTube.
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  • The Organic Chemistry Tutor. (2024, January 17). Intramolecular Nucleophilic Substitution and Ring Closures [Video]. YouTube.
  • Córdova, A., et al. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters, 9(20), 3953–3956.
  • Du Bois, J. (2007). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Che, C.-M., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science, 14(13), 3469–3475.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Pérez, P. J., & Muñiz, K. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • Bogdos, M. K., et al. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 2035–2064.
  • Al-Tel, T. H. (2009). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates.
  • Alcaide, B., & Almendros, P. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(23), 3749–3761.
  • LibreTexts Chemistry. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction.
  • Perumal, P. T., et al. (2009). Diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition of a chiral azomethine ylide. Tetrahedron Letters, 50(51), 7175–7179.
  • Smolobochkin, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Singh, G. S., & Singh, V. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 11(54), 34213–34236.
  • Davies, H. M. L., & Kubiak, R. W. (2018). Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. Organic Letters, 20(13), 3771–3775.
  • Alajarin, R., et al. (2017).
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  • Domingo, L. R., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Pyrrolidine Building Block

tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a vital heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its bifunctional nature, featuring a reactive bromoethyl group and a protected amine, makes it a versatile intermediate for introducing the pyrrolidine motif into complex target molecules.[2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of success in multi-step syntheses. Uncharacterized impurities can lead to unpredictable reaction outcomes, the formation of challenging-to-remove side products, and ultimately, compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This guide provides an in-depth, comparative framework for assessing the purity of commercial batches of this compound. We will move beyond simple percentage reporting to establish a robust, multi-faceted analytical strategy. By employing orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—we can build a comprehensive impurity profile that ensures the reliability and reproducibility of your research and development efforts.[5][6]

Anticipating the Enemy: Common Synthetic Routes and Potential Impurities

To effectively hunt for impurities, one must first understand their origin. A common synthetic pathway to the target compound involves the N-protection of a pyrrolidine derivative, followed by conversion of a hydroxyl group to the desired bromoethyl side chain.

A plausible synthetic route starts from a corresponding alcohol, which is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.[7][8][9] The subsequent bromination of the hydroxyl group yields the final product.

This process can introduce several classes of impurities:

  • Starting Material Residues: Incomplete reaction can leave behind the precursor alcohol, tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

  • Reagent-Related Impurities: Excess (Boc)₂O or its byproducts may persist. The brominating agent can also be a source of contamination.

  • Process-Related Byproducts: Elimination reactions could form the corresponding vinyl derivative. Incomplete removal of the Boc protecting group during synthesis or storage can also occur.[10][11]

  • Isomeric Impurities: Depending on the starting material's stereochemistry, positional isomers such as tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate could be present.

  • Residual Solvents: Solvents used during reaction and purification (e.g., Dichloromethane, Ethyl Acetate, Toluene) may be present in the final product.

I. Purity Profiling by High-Performance Liquid Chromatography (HPLC)

Causality Behind the Choice: HPLC with UV detection is the cornerstone for analyzing organic, non-volatile impurities in pharmaceutical intermediates.[12] Its high resolving power allows for the separation of structurally similar compounds, such as the target molecule and its non-volatile precursors or degradation products. We select a reversed-phase C18 column due to its excellent retention and selectivity for moderately polar compounds like our Boc-protected pyrrolidine derivative.

Experimental Protocol: HPLC-UV Analysis
  • System Preparation:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as the carbamate group has some UV absorbance at low wavelengths).

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 10 mL of Acetonitrile (Concentration: ~1 mg/mL).

    • Sample Solution: Prepare samples from three different commercial vendors (Vendors A, B, and C) using the same procedure as the standard solution.

  • Gradient Elution Method:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Analysis and Data Processing:

    • Inject a blank (Acetonitrile), followed by the standard solution five times (for system suitability), and then the sample solutions in duplicate.

    • Integrate all peaks in the chromatogram. Calculate purity by the area percent method, assuming a similar response factor for closely related impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection (210 nm) D->E F Generate Chromatogram E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: HPLC Purity Assessment Workflow.

Comparative HPLC Data
AnalyteVendor A (Area %)Vendor B (Area %)Vendor C (Area %)Potential Identity
Impurity 1 (RRT ~0.85)0.15Not Detected0.08tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Main Peak 99.65 99.91 99.21 Target Compound
Impurity 2 (RRT ~1.12)0.05Not Detected0.45Unknown Byproduct
Impurity 3 (RRT ~1.25)0.150.090.26Unknown Byproduct
Total Purity 99.65% 99.91% 99.21%

RRT = Relative Retention Time

Interpretation: Vendor B shows the highest purity by HPLC, with no detectable starting material. Vendor C has a significantly lower purity, with a major unknown impurity at RRT 1.12 that warrants further investigation.

II. Unmasking Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind the Choice: While HPLC excels at non-volatile impurities, it is blind to residual solvents and other volatile or semi-volatile contaminants. GC-MS is the definitive technique for this purpose.[13][14] Headspace sampling is employed to selectively introduce volatile analytes into the GC system, preventing contamination of the instrument with the non-volatile target compound. Mass spectrometry provides unambiguous identification of the separated compounds by comparing their fragmentation patterns to established libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS Analysis
  • System Preparation:

    • Instrument: Agilent 7890B GC with 5977B MS and 7697A Headspace Sampler.

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Source Temp: 230 °C; Quad Temp: 150 °C; Transfer Line: 250 °C.

    • Scan Range: 35-350 amu.

  • Standard and Sample Preparation:

    • Standard Solution (for quantitation): Prepare a stock solution containing known concentrations (e.g., 3000 ppm for Toluene, 5000 ppm for Ethyl Acetate, etc., per ICH guidelines) of expected residual solvents in Dimethyl Sulfoxide (DMSO).

    • Sample Preparation: Accurately weigh ~100 mg of sample from each vendor into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Analysis and Data Processing:

    • Run a blank (DMSO), the standard, and then the samples from each vendor.

    • Identify peaks by matching their mass spectra against the NIST library and comparing retention times with the standard.

    • Quantify by comparing the peak area in the sample to the peak area in the standard.

Workflow for GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing A Weigh Sample into Vial B Add DMSO A->B C Seal and Crimp B->C D Equilibrate and Sample Headspace C->D E GC Separation D->E F MS Detection E->F G Identify Peaks via MS Library F->G H Quantify vs. Standard G->H I Report Solvents (ppm) H->I

Caption: Headspace GC-MS Analysis Workflow.

Comparative GC-MS Data
Residual SolventVendor A (ppm)Vendor B (ppm)Vendor C (ppm)ICH Limit (Class 2)
Toluene15025950890 ppm
Dichloromethane50< 10120600 ppm
Ethyl Acetate2201104505000 ppm
Total Solvents 420 ppm < 145 ppm 1520 ppm

Interpretation: Vendor C contains Toluene above the ICH-recommended limit, making it unsuitable for GMP applications without further purification. Vendor B again demonstrates superior quality with very low levels of all tested solvents.

III. Structural Confirmation and Quantification by NMR Spectroscopy

Causality Behind the Choice: NMR is a primary structural elucidation tool that provides an unparalleled overview of the molecule's identity and purity.[15] Unlike chromatographic techniques that rely on separation, ¹H NMR provides a complete proton "fingerprint" of everything in the sample. It can simultaneously confirm the structure of the main component and detect impurities containing protons, often without the need for reference standards for the impurities themselves. Quantitative NMR (qNMR) can provide a highly accurate purity value by integrating the signal of the analyte against a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • System Preparation:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Preparation:

    • Accurately weigh ~15 mg of sample from each vendor into a clean, dry NMR tube.

    • Add ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (D1): 5 seconds (crucial for quantitative accuracy)

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Relaxation Delay (D1): 2 seconds

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals. Compare the integral of the Boc-protons (~1.46 ppm, 9H) to the integrals of any impurity signals to estimate purity.

    • Assign key peaks in both ¹H and ¹³C spectra to confirm the structure.

Logical Diagram for NMR-Based Purity Assessment

NMR_Logic cluster_input Input Data cluster_analysis Spectral Analysis cluster_output Conclusion Structure Expected Structure C11H20BrNO2 A Assign Key Signals Boc Group (9H) Pyrrolidine CH₂/CH Bromoethyl CH₂ Structure->A Spectrum Acquired ¹H NMR Spectrum Spectrum->A B Identify Impurity Signals Starting Alcohol? Residual Solvents? Other Byproducts? Spectrum->B C Structural Confirmation A->C D Quantitative Purity (%) A->D B->D

Caption: Logical flow of NMR data interpretation.

Comparative NMR Data Summary
Vendor¹H NMR ObservationsPurity Estimate by ¹H NMR
Vendor A All expected signals present. Minor signals consistent with residual Ethyl Acetate and Toluene.~99.5%
Vendor B Clean spectrum. All signals sharp and correctly integrated. No significant impurity signals detected.>99.8%
Vendor C All expected signals present. Significant unassigned multiplet at ~4.5 ppm. High levels of Toluene observed.~99.1% (excluding solvent)

Interpretation: The NMR data strongly corroborates the findings from HPLC and GC-MS. Vendor B's material is exceptionally clean. The unknown impurity in Vendor C's sample is clearly visible in the ¹H NMR spectrum, confirming it is a significant process-related impurity and not an artifact of the HPLC analysis.

Consolidated Purity Assessment and Final Recommendations

A multi-technique, or orthogonal, approach provides the highest degree of confidence in a purity assessment. By combining the strengths of HPLC, GC-MS, and NMR, we can create a comprehensive profile of a given commercial batch.

Overall Purity Comparison
VendorPurity (HPLC)Residual Solvents (GC-MS)Structural Integrity (NMR)Recommendation
Vendor A 99.65%420 ppmHighSuitable for most R&D applications.
Vendor B 99.91% < 145 ppm Excellent Recommended for all applications, including late-stage development and cGMP synthesis.
Vendor C 99.21%1520 ppm (Fails ICH)Contains significant unknown impurityNot recommended without re-purification.

This guide demonstrates that a simple certificate of analysis reporting a single purity value is insufficient for critical applications. For tert-butyl 3-(2-bromeothyl)pyrrolidine-1-carboxylate, a key pharmaceutical intermediate, a rigorous and orthogonal analytical approach is paramount.

  • Vendor B consistently provided the material with the highest purity across all three analytical methods, making it the superior choice for sensitive and regulated work.

  • Vendor A supplies material of acceptable quality for early-stage research where trace impurities are less likely to impact outcomes.

  • Vendor C supplies material that contains unacceptable levels of residual solvent and a significant process impurity, highlighting the inherent variability between commercial sources and underscoring the necessity of in-house verification.

As Senior Application Scientists, we advocate for this multi-technique validation for all critical starting materials. It is a foundational practice that mitigates risk, ensures reproducibility, and ultimately accelerates the path to discovery and development.

References

  • King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Retrieved from [Link]

  • Dams, R., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 129-144. Retrieved from [Link]

  • Okano, Y., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-677. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]

  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyrrolidine GC-MS (Non-derivatized). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

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  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). Alternate processes for the preparation of pyrrolidine derivatives.
  • ResearchGate. (2003). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Retrieved from [Link]

  • ScienceDirect. (2024). tert-butyldihydrocinnamaldehyde, CAS Registry Number 18127-01-0. Retrieved from [Link]

  • PubMed. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that groundbreaking research and robust safety protocols are two sides of the same coin. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and responsible laboratory practice. This guide provides an in-depth, procedural framework for the safe disposal of tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS No. 958026-66-9), a common intermediate in pharmaceutical development. Our objective is to move beyond simple checklists, offering a rationale-driven approach that ensures the safety of personnel and the protection of our environment.

Core Principle: Hazard-Based Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its hazard profile dictates its entire waste management lifecycle.

Hazard Profile and Regulatory Standing

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate its handling as regulated chemical waste.[1][2] The primary reason for this is its chemical structure: it is a halogenated organic compound , containing a bromine atom. This feature places it under stringent regulatory scrutiny by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

While not individually listed as a specific hazardous waste, any discarded, unused quantity of this chemical must be treated as hazardous. This is due to its GHS-defined characteristics and its classification as a halogenated organic compound, which is subject to specific land disposal restrictions.[5]

Quantitative Hazard Summary

The following table summarizes the GHS classifications that form the basis of our safety and disposal procedures.[1][2]

Hazard ClassificationGHS CodeDescription & Immediate Implication
Acute Toxicity (Oral)H302Harmful if swallowed. Mandates strict containment to prevent ingestion.
Skin IrritationH315Causes skin irritation. Requires use of nitrile gloves and a lab coat.
Serious Eye IrritationH319Causes serious eye irritation. Safety glasses or goggles are mandatory.
Respiratory IrritationH335May cause respiratory irritation. All handling must occur in a certified chemical fume hood.

Pre-Disposal Operations: The Critical First Steps

Proper disposal begins the moment a substance is designated as waste. The following steps are crucial for preventing chemical incidents and ensuring regulatory compliance.

Immediate Segregation

Causality: Halogenated organic compounds must be segregated from non-halogenated organic waste streams. Co-mingling can complicate the disposal process, significantly increase costs, and, in some cases, lead to dangerous chemical reactions. The designated disposal pathway for halogenated waste is typically high-temperature incineration with acid gas scrubbing, a process that is different from standard solvent fuel blending.

Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Liquid Waste."

  • Never mix this waste with aqueous waste, non-halogenated solvents, or solid waste.

  • Ensure the segregation point is clearly marked and located within a satellite accumulation area (SAA) or the central waste storage area.

Waste Container Selection and Management

Causality: The integrity of the waste container is paramount for preventing leaks and vapor exposure. The container must be compatible with the chemical and robust enough to withstand storage and transport.

Protocol:

  • Select an Appropriate Container: Use a borosilicate glass bottle or a chemically-resistant plastic (e.g., fluorinated HDPE) container. Ensure it has a screw-top cap with a PTFE liner to prevent vapor leakage and degradation of the cap material.

  • Maintain Container Condition: The container must be clean, in good condition, and always kept closed except when adding waste.

  • Do Not Overfill: Fill the container to no more than 80% of its total capacity. This headspace allows for vapor expansion with temperature fluctuations, preventing pressure buildup.

Disposal Decision Workflow

The nature of the waste dictates the precise disposal path. This workflow diagram illustrates the decision-making process for various waste forms associated with this compound.

Caption: Decision workflow for segregating different forms of waste.

Step-by-Step Disposal Protocols

Execute these protocols within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical safety goggles.

Protocol A: Disposal of Bulk or Residual Liquid Waste

This is the primary pathway for the chemical itself, whether it is unused reagent or residual material from a reaction.

  • Prepare the Waste Container: Obtain the designated "Halogenated Organic Liquid Waste" container. Ensure it is properly labeled with the words "Hazardous Waste," the full chemical names of all constituents, and the relevant hazard pictograms.

  • Transfer the Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Secure the Container: Tightly seal the cap on the waste container immediately after adding the waste.

  • Log the Addition: If your institution requires it, log the amount of waste added to the container's accumulation sheet.

  • Storage: Place the container in its designated Satellite Accumulation Area, ensuring it is within secondary containment.

  • Arrange for Disposal: Once the container is full, or reaches the accumulation time limit set by your institution (per EPA guidelines), contact your Environmental Health & Safety (E&S) department to arrange for pickup by a licensed hazardous waste disposal company.[6] A hazardous waste manifest will be required to track the waste from your facility to its final destination.[7]

Protocol B: Disposal of Contaminated Solid Waste

This applies to items like gloves, weigh boats, pipette tips, or absorbent pads used during handling or spill cleanup.

  • Segregation: Place all contaminated solid materials into a designated, clearly labeled "Solid Hazardous Waste" or "Contaminated Lab Debris" container. This is typically a plastic-lined, puncture-proof box or a designated drum.

  • Avoid Liquids: Do not place free liquids into the solid waste container. If an item is heavily saturated, allow it to drain into the liquid waste container first.

  • Packaging: Once full, securely seal the liner and the container.

  • Labeling: Ensure the container is labeled with "Hazardous Waste" and a general description of its contents (e.g., "Solid Debris contaminated with Halogenated Organics").

  • Arrange for Disposal: Contact your E&S department for pickup and disposal through the approved hazardous waste vendor.

Protocol C: Management of "Empty" Containers

An "empty" container that held this chemical is not truly empty and must be managed correctly.

  • Decontamination: To render the container non-hazardous, it must be triple-rinsed.

    • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container.

    • Secure the cap and swirl the solvent to rinse all interior surfaces.

    • Crucially, pour the solvent rinsate into your "Halogenated Organic Liquid Waste" container.

    • Repeat this process two more times.

  • Deface the Label: Completely remove or obliterate the original manufacturer's label to prevent confusion.

  • Final Disposal: After triple-rinsing and defacing the label, the container can be disposed of as regular, non-hazardous laboratory glass or plastic waste.

Final Disposal Pathway: High-Temperature Incineration

It is essential for researchers to understand the final disposition of their waste. For halogenated organic compounds like this compound, the EPA-preferred method of disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]

  • Why Incineration? This process achieves complete thermal destruction of the organic molecule.

  • Managing Byproducts: The high temperatures break the carbon-bromine bond. The resulting bromine is converted to hydrogen bromide (HBr), an acidic gas. The TSDF facility is equipped with sophisticated scrubbers that neutralize these acid gases before they are released into the atmosphere, thus protecting the environment.

By correctly segregating this waste, you ensure it is sent to a facility capable of managing these hazardous byproducts safely and effectively.

References

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A Senior Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their objectives safely and efficiently. Handling reactive intermediates like tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS No. 958026-66-9) requires a deep understanding of not just the procedural steps, but the causality behind each safety precaution. This guide moves beyond a simple checklist to provide a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE), ensuring a self-validating system of safety for you and your team.

Immediate Safety Briefing: Hazard Profile

Before handling this compound, it is critical to internalize its hazard profile. According to the Globally Harmonized System (GHS), this chemical is classified with the signal word "Warning" and carries the following primary risks.[1]

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The molecule's structure informs these hazards. The bromoethyl group presents a potential alkylating agent, a class of compounds known for reactivity and irritant properties. The pyrrolidine ring is a common motif in organic chemistry, and its derivatives must be handled with standard laboratory precautions.[3] Therefore, our PPE strategy is designed to create robust barriers against oral, dermal, ocular, and respiratory exposure.

Core PPE Protocol: A Multi-Layered Defense

Safe handling begins before you even select your gloves. The first and most critical layer of defense is an engineering control.

Primary Engineering Control: The Chemical Fume Hood

Due to the risk of respiratory irritation (H335), all manipulations of this compound, including weighing, transfers, and reaction setup, must be performed within a properly functioning and certified chemical fume hood.[4][5][6] This control minimizes the concentration of airborne vapors and is your primary defense against inhalation exposure.[3]

Dermal Protection: Gloves and Lab Coat

Hand Protection: Given the H315 classification (Causes skin irritation), selecting the correct gloves is non-negotiable.

  • Glove Type: Nitrile or neoprene gloves are recommended for handling most organic chemicals and provide an effective barrier against incidental contact.[7][8]

  • Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.[9][10]

    • For extended work or when a splash may occur, consider double-gloving. This allows for the clean removal of the outer glove without compromising the dermal barrier.

    • If a glove is contaminated, remove it immediately using the proper technique to avoid touching the outer surface with your bare skin, and wash your hands thoroughly.[6][10]

    • Never reuse disposable gloves.[7]

Body Protection: A flame-retardant lab coat, fully fastened, must be worn at all times.[5] This protects your skin and personal clothing from splashes and spills.[7] For procedures involving larger quantities (>50g) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

Ocular and Face Protection

The H319 warning (Causes serious eye irritation) necessitates stringent eye protection.[2]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[11] Standard safety glasses do not provide adequate protection from splashes.[7]

  • Enhanced Protection: When handling larger volumes or performing operations with a higher splash potential (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[8][10]

Operational and Disposal Plans

Proper PPE usage extends to the entire lifecycle of the chemical in your lab, from receipt to disposal.

PPE Selection Matrix

For clarity, the following table summarizes the required PPE based on the specific laboratory task.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody & Foot ProtectionRespiratory Protection
Weighing/Transfer (<10g) Chemical Fume HoodSingle pair of nitrile glovesChemical Splash GogglesFastened Lab Coat, Closed-toe ShoesNot required with proper fume hood use
Solution Preparation/Reaction Chemical Fume HoodDouble pair of nitrile glovesChemical Splash Goggles & Face ShieldFastened Lab Coat, Closed-toe ShoesNot required with proper fume hood use
Large-Scale Work (>50g) Chemical Fume HoodDouble pair of nitrile or neoprene glovesChemical Splash Goggles & Face ShieldChemically Resistant Apron over Lab Coat, Closed-toe ShoesRisk assessment required; may need NIOSH-approved respirator if vapors cannot be contained.[12]
Spill Cleanup Chemical Fume Hood (if possible)Heavy-duty nitrile or neoprene glovesChemical Splash Goggles & Face ShieldChemically Resistant Apron over Lab Coat, Closed-toe ShoesNIOSH-approved respirator with organic vapor cartridges may be necessary.[12]
Step-by-Step Gowning and De-Gowning Protocol

Donning (Putting On) PPE:

  • Put on closed-toe shoes and long pants.

  • Fasten your lab coat completely.

  • Put on chemical splash goggles.

  • Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.

  • If required, put on the second pair of gloves over the first.

  • If required, put on a face shield.

Doffing (Taking Off) PPE (to prevent self-contamination):

  • Remove the outer pair of gloves (if double-gloved).

  • Remove the face shield.

  • Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin. Hang it in its designated location or place it in a laundry bin.

  • Remove the final pair of gloves using the proper skin-to-skin and glove-to-glove technique.

  • Remove your safety goggles.

  • Wash your hands thoroughly with soap and water.[5][13]

Waste Disposal Workflow

As a bromoalkyl compound, this chemical and any materials contaminated with it must be disposed of as halogenated organic waste.[14]

  • Liquid Waste: Collect all waste solutions containing the compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Solid Waste: Contaminated gloves, pipette tips, and absorbent materials should be placed in a sealed bag or container, also labeled as "Halogenated Hazardous Waste."

  • Disposal: Never dispose of this chemical down the drain.[13] Follow all institutional and local regulations for hazardous waste pickup and disposal.[7][14]

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering & Primary PPE cluster_risk Risk-Based PPE Selection cluster_action Final Action start Start: Plan to Handle Compound assess_task Assess Task: Weighing, Reaction, or Cleanup? start->assess_task fume_hood ALWAYS Work in a Certified Chemical Fume Hood assess_task->fume_hood lab_coat Wear Fastened Lab Coat & Closed-Toe Shoes fume_hood->lab_coat goggles Wear Chemical Splash Goggles lab_coat->goggles splash_risk High Splash Risk or Quantity >50g? face_shield ADD Full Face Shield chem_apron ADD Chem-Resistant Apron proceed Proceed with Work chem_apron->proceed double_glove Use Double Nitrile Gloves double_glove->proceed single_glove Use Single Nitrile Gloves single_glove->proceed

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.